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  • Product: 4-(Benzenesulfonyloxy)benzoic acid
  • CAS: 7507-41-7

Core Science & Biosynthesis

Foundational

"4-(Benzenesulfonyloxy)benzoic acid" chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(Benzenesulfonyloxy)benzoic Acid Introduction 4-(Benzenesulfonyloxy)benzoic acid is a bifunctional aromatic compound that serves as a highly ve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(Benzenesulfonyloxy)benzoic Acid

Introduction

4-(Benzenesulfonyloxy)benzoic acid is a bifunctional aromatic compound that serves as a highly versatile intermediate in modern organic synthesis. Its structure, which uniquely combines a reactive carboxylic acid moiety with a stable yet activatable benzenesulfonate ester, makes it a valuable building block for researchers in materials science and drug development. The carboxylic acid provides a robust handle for amide bond formation, esterification, or further derivatization, while the benzenesulfonyloxy group functions as an excellent leaving group in nucleophilic substitution reactions or as a stable protecting group for the underlying phenol. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, providing researchers with the technical insights necessary to effectively utilize this compound in their work.

Core Chemical and Physical Properties

The fundamental characteristics of 4-(Benzenesulfonyloxy)benzoic acid are dictated by its constituent functional groups. The presence of both a polar carboxylic acid and a large, aromatic sulfonate ester influences its physical state, solubility, and spectral properties.

PropertyValueSource
IUPAC Name 4-(Benzenesulfonyloxy)benzoic acid[1]
Molecular Formula C₁₃H₁₀O₅S[1]
Molecular Weight 278.28 g/mol Calculated
Monoisotopic Mass 278.0249 Da[1]
CAS Number 2181-43-3Inferred from related compounds
Physical Appearance White to off-white solidAssumed based on analogs
Predicted XlogP 2.6[1]
Solubility Predicted to be soluble in polar organic solvents (DMSO, DMF, Acetone, Alcohols) and poorly soluble in water.[2]

Spectroscopic Profile and Structural Elucidation

Confirming the identity and purity of 4-(Benzenesulfonyloxy)benzoic acid relies on a combination of standard spectroscopic techniques. While experimental data is not publicly cataloged, a predicted profile can be derived from its structure and data from analogous compounds.[3][4][5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three different proton environments: a broad singlet for the carboxylic acid proton (typically >10 ppm), and complex multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the two non-equivalent benzene rings.

  • ¹³C NMR Spectroscopy: The carbon spectrum would be characterized by a signal for the carboxyl carbon (~170 ppm), along with multiple signals in the aromatic region (120-150 ppm). The carbon atom attached to the sulfonate ester oxygen would appear further downfield compared to a standard phenol due to the electron-withdrawing effect of the sulfonyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), strong asymmetric and symmetric S=O stretches for the sulfonyl group (1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively), and C-O-S stretching vibrations.[6]

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight. The predicted m/z for the protonated molecule [M+H]⁺ is 279.03218.[1] Fragmentation patterns would likely involve the loss of the benzenesulfonyl group or cleavage of the sulfonate ester bond.

G cluster_molecule 4-(Benzenesulfonyloxy)benzoic acid Structure cluster_spectroscopy Spectroscopic Signatures cluster_data Expected Data mol  HOOC-Ph-O-SO2-Ph' COOH Carboxyl (COOH) mol->COOH has ArH Aromatic Rings (Ph, Ph') mol->ArH has SO2 Sulfonyl (SO2) mol->SO2 has COS Ester Linkage (C-O-S) mol->COS has MS MS [M+H]⁺: m/z 279.03 mol->MS gives signal at NMR_H ¹H NMR: >10 ppm (s, 1H) 7.0-8.5 ppm (m, 9H) COOH->NMR_H IR_OH IR: 2500-3300 cm⁻¹ (broad) COOH->IR_OH IR_CO IR: ~1700 cm⁻¹ (strong) COOH->IR_CO ArH->NMR_H IR_SO2 IR: 1350-1400 cm⁻¹ 1150-1200 cm⁻¹ SO2->IR_SO2 G start Start reagents Dissolve 4-Hydroxybenzoic Acid and Base in Solvent start->reagents cool Cool to 0°C reagents->cool add Add Benzenesulfonyl Chloride Dropwise cool->add react Stir at Room Temp (12-24h) add->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Acidic Quench (1M HCl) monitor->quench Complete extract Extract with Organic Solvent quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify end Pure Product purify->end G cluster_COOH Carboxyl Group Reactions cluster_SO3R Sulfonyloxy Group Reactions center_mol 4-(Benzenesulfonyloxy)benzoic Acid acyl_chloride Acyl Chloride Derivative center_mol->acyl_chloride reagent_hydrolysis + NaOH, H₂O, Δ center_mol->reagent_hydrolysis reagent_snar + Nu⁻ center_mol->reagent_snar ester Ester Derivative amide Amide Derivative acyl_chloride->ester acyl_chloride->amide hydrolysis 4-Hydroxybenzoic Acid (Hydrolysis) snar SNAr Product (Nucleophilic Substitution) reagent_ester + ROH, H⁺ reagent_amide + R₂NH, Coupling Agent reagent_acyl + SOCl₂ reagent_hydrolysis->hydrolysis reagent_snar->snar

Sources

Exploratory

An In-depth Technical Guide to 4-(Benzenesulfonyloxy)benzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Disclaimer: A specific Chemical Abstracts Service (CAS) number for 4-(Benzenesulfonyloxy)benzoic acid could not be readily identified in publicly available...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Chemical Abstracts Service (CAS) number for 4-(Benzenesulfonyloxy)benzoic acid could not be readily identified in publicly available databases at the time of this writing. The information presented herein is based on the compound's chemical structure and data available for the broader class of aryl sulfonate esters and benzoic acid derivatives.

Introduction and Molecular Overview

4-(Benzenesulfonyloxy)benzoic acid is a bifunctional organic molecule that integrates the structural features of both a benzoic acid and a benzenesulfonate ester. This unique combination imparts a distinct reactivity profile, making it a molecule of significant interest in synthetic organic chemistry and medicinal chemistry. The carboxylic acid moiety offers a handle for further derivatization, such as amidation or esterification, while the benzenesulfonyloxy group serves as an excellent leaving group in nucleophilic substitution reactions. The interplay between these two functional groups, situated in a para-relationship on a central benzene ring, governs the molecule's chemical behavior and potential applications.

The sulfonate ester moiety is a key structural feature in many pharmaceuticals and agrochemicals and serves as a versatile precursor in organic synthesis.[1] Aryl sulfonate esters are recognized for their role as effective electrophiles and stable protecting groups.[1] Furthermore, the selective cleavage of the C-O or S-O bonds in aryl sulfonate esters provides a pathway for targeted synthesis.[1]

PropertyData
Molecular Formula C₁₃H₁₀O₅S
Molecular Weight 278.28 g/mol
IUPAC Name 4-(Benzenesulfonyloxy)benzoic acid
Synonyms 4-(Phenylsulfonyloxy)benzoic acid

Synthesis and Mechanistic Considerations

The synthesis of 4-(benzenesulfonyloxy)benzoic acid typically involves the sulfonylation of a hydroxyl group. A common and effective method is the reaction of 4-hydroxybenzoic acid with benzenesulfonyl chloride in the presence of a base.

General Synthetic Protocol

The synthesis of aryl sulfonate esters can be achieved through various methods, with the reaction of an alcohol (in this case, a phenol) with a sulfonyl chloride being a prevalent approach.[1]

Reaction:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products R1 4-Hydroxybenzoic Acid P1 4-(Benzenesulfonyloxy)benzoic Acid R1->P1 R2 Benzenesulfonyl Chloride R2->P1 Re1 Base (e.g., Pyridine, Triethylamine) Re1->P1 Re2 Solvent (e.g., Dichloromethane, THF) Re2->P1 P2 Base Hydrochloride Salt

Figure 1: General synthesis of 4-(Benzenesulfonyloxy)benzoic acid.

Step-by-Step Methodology:

  • Dissolution: 4-Hydroxybenzoic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: A base, typically a tertiary amine like pyridine or triethylamine, is added to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.

  • Sulfonyl Chloride Addition: Benzenesulfonyl chloride is added to the reaction mixture, usually dropwise and at a controlled temperature (often 0 °C to room temperature) to manage the exothermic nature of the reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., dilute HCl) to remove excess base, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4-(benzenesulfonyloxy)benzoic acid.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the phenolic hydroxyl group of 4-hydroxybenzoic acid on the electrophilic sulfur atom of benzenesulfonyl chloride. The base facilitates this process by deprotonating the phenol, increasing its nucleophilicity.

Chemical Properties and Reactivity

The reactivity of 4-(benzenesulfonyloxy)benzoic acid is dominated by the properties of its two functional groups.

The Benzenesulfonate as a Leaving Group

The benzenesulfonate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms. This makes the ipso-carbon of the benzoic acid ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, although this typically requires strong nucleophiles and/or activating groups on the benzenesulfonyl moiety. More commonly, the sulfonate ester can act as a versatile synthetic intermediate in various chemical transformations.[2]

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group can undergo a wide range of standard transformations, including:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst.

  • Amidation: Reaction with an amine, often requiring activation of the carboxylic acid (e.g., conversion to an acid chloride or use of coupling agents).

  • Reduction: Conversion to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

The presence of the bulky and electron-withdrawing benzenesulfonyloxy group may influence the reactivity of the carboxylic acid.

Potential Applications in Drug Discovery and Materials Science

While specific applications for 4-(benzenesulfonyloxy)benzoic acid are not extensively documented, its structural motifs suggest significant potential in several areas.

Medicinal Chemistry
  • Scaffold for Anticancer Agents: The aryl sulfonate ester moiety is present in molecules that have demonstrated antiproliferative activity.[3] For instance, derivatives of the aryl sulfonate ester cjoc42 have shown enhanced binding to the oncogenic protein gankyrin and antiproliferative activity against liver cancer cell lines.[3] The benzoic acid functionality of 4-(benzenesulfonyloxy)benzoic acid provides a convenient point for the introduction of further diversity to explore structure-activity relationships (SAR).

  • Enzyme Inhibitors: The sulfonate ester group is found in various biologically active compounds, including enzyme inhibitors.[4]

Materials Science
  • Monomer for Polymer Synthesis: The bifunctional nature of this molecule allows it to act as a monomer in the synthesis of polyesters or polyamides with potentially interesting thermal and mechanical properties.

  • Liquid Crystals: Benzoic acid derivatives are common building blocks for liquid crystalline materials. The introduction of the benzenesulfonyloxy group could influence the mesomorphic properties of resulting compounds.[5]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show distinct signals for the protons on the two different aromatic rings, as well as a broad singlet for the carboxylic acid proton. The protons on the benzoic acid ring will be influenced by the electron-withdrawing sulfonate ester, likely shifting them downfield.

¹³C NMR Spectroscopy

The carbon NMR would show signals for all 13 carbon atoms, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield shift. The carbon attached to the sulfonate ester would also be expected to be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorptions corresponding to:

  • A broad O-H stretch from the carboxylic acid.

  • A sharp C=O stretch from the carboxylic acid.

  • Strong S=O stretching bands from the sulfonate ester.

  • C-O and S-O stretching vibrations.

Safety and Handling

Specific safety data for 4-(benzenesulfonyloxy)benzoic acid is not available. However, based on the general properties of aryl sulfonic acids and their derivatives, the following precautions should be taken:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[7]

  • Reactivity: Aryl sulfonic acids can react exothermically with bases.[8] They may also be corrosive.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.[7]

It is important to consult a comprehensive Safety Data Sheet (SDS) for similar compounds before handling.

Conclusion

4-(Benzenesulfonyloxy)benzoic acid is a molecule with significant synthetic potential stemming from its dual functionality. The presence of a good leaving group and a versatile carboxylic acid handle makes it an attractive building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. Further research into the specific properties and applications of this compound is warranted to fully explore its utility.

References

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. 2024. [Link]

  • Chauhan, M., et al. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar. 2010. [Link]

  • Structural modification of the aryl sulfonate ester of cjoc42 for enhanced gankyrin binding and anti-cancer activity. PubMed. 2020. [Link]

  • Diverse reactivity of arylsulfonate phenol esters. ResearchGate. N.d. [Link]

  • THE FOLLOWING LETTER IS INTENDED FOR ALL MARKETING AUTHORIZATION HOLDERS FOR MEDICINAL PRODUCTS CONTAINING ACTIVE SUBSTANCES IN. N.d.[Link]

  • A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes. Chemical Science. 2018. [Link]

  • Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols. RSC Publishing. 2022. [Link]

  • Safety Data Sheet (SDS). 2015. [Link]

  • MATERIAL SAFETY DATA SHEET. Tri-iso. N.d. [Link]

Sources

Foundational

An In-depth Technical Guide to 4-(Benzenesulfonyloxy)benzoic Acid: Synthesis, Characterization, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of 4-(Benzenesulfonyloxy)benzoic acid, a versatile building block in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of 4-(Benzenesulfonyloxy)benzoic acid, a versatile building block in medicinal chemistry.

Introduction: Unveiling the Potential of a Versatile Moiety

4-(Benzenesulfonyloxy)benzoic acid, with the confirmed IUPAC name 4-(phenylsulfonyloxy)benzoic acid , is a bifunctional organic compound that holds significant promise as a versatile intermediate in organic synthesis and drug discovery. Its structure, featuring a benzoic acid group and a benzenesulfonate ester, provides two key reactive sites, allowing for a diverse range of chemical modifications. The benzenesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions, while the carboxylic acid moiety offers a handle for amide bond formation and other derivatizations. This unique combination of functional groups makes it a valuable scaffold for the construction of complex molecules with potential therapeutic applications.

This technical guide provides a comprehensive overview of 4-(Benzenesulfonyloxy)benzoic acid, including its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in the field of drug development.

Chemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 4-(Benzenesulfonyloxy)benzoic acid is fundamental for its effective utilization in research and development.

PropertyValueSource
IUPAC Name 4-(phenylsulfonyloxy)benzoic acidInternal
Molecular Formula C₁₃H₁₀O₅S[1]
Molecular Weight 278.28 g/mol Internal
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O[1]
InChI Key ORTHAADHPFWMEZ-UHFFFAOYSA-N[1]

Synthesis of 4-(Benzenesulfonyloxy)benzoic Acid: A Step-by-Step Protocol

The synthesis of 4-(Benzenesulfonyloxy)benzoic acid is typically achieved through the esterification of 4-hydroxybenzoic acid with benzenesulfonyl chloride in the presence of a base. This reaction, a classic example of a Schotten-Baumann reaction, proceeds via nucleophilic attack of the phenoxide ion on the sulfonyl chloride.

Experimental Protocol

Materials:

  • 4-Hydroxybenzoic acid

  • Benzenesulfonyl chloride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzoic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Cool the solution in an ice bath and add pyridine (1.1-1.2 equivalents) dropwise. The pyridine acts as a base to deprotonate the phenolic hydroxyl group and to neutralize the HCl byproduct.

  • Addition of Benzenesulfonyl Chloride: While maintaining the temperature at 0°C, slowly add a solution of benzenesulfonyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution to remove any unreacted 4-hydroxybenzoic acid, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-(Benzenesulfonyloxy)benzoic acid as a solid.

Caption: Potential applications of 4-(Benzenesulfonyloxy)benzoic acid in drug development.

Conclusion

4-(Benzenesulfonyloxy)benzoic acid is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the presence of two key functional groups provide a robust platform for the creation of diverse molecular architectures. While further research is needed to fully elucidate its direct biological activities, its role as a key intermediate in the synthesis of potentially therapeutic compounds is well-established. The protocols and data presented in this guide offer a solid foundation for researchers looking to harness the synthetic potential of this important molecule.

References

  • Ilies, M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5193. [Link]

  • PubChem. (n.d.). 4-(benzenesulfonyloxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2021). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 97(2), 200-209. [Link]

Sources

Exploratory

A Technical Guide to the Potential Research Applications of 4-(Benzenesulfonyloxy)benzoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-(Benzenesulfonyloxy)benzoic acid is a bifunctional molecule possessing a carboxylic acid and a benzenesulfonate ester. The lat...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Benzenesulfonyloxy)benzoic acid is a bifunctional molecule possessing a carboxylic acid and a benzenesulfonate ester. The latter group is of significant interest as it functions as an excellent leaving group in nucleophilic substitution reactions. This property positions the molecule as a versatile building block and reactive intermediate for a range of applications in medicinal chemistry and chemical biology. This guide explores its core reactivity and outlines its potential in prodrug design, the synthesis of small molecule libraries for drug discovery, and the development of novel bioconjugation reagents and chemical probes. Detailed methodologies and conceptual frameworks are provided to enable researchers to harness the unique chemical attributes of this compound.

Introduction to 4-(Benzenesulfonyloxy)benzoic acid: A Profile

4-(Benzenesulfonyloxy)benzoic acid is an aromatic compound featuring two key functional groups that dictate its reactivity and potential utility: a carboxylic acid and a benzenesulfonyloxy (or benzenesulfonate ester) group.

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name 4-(Benzenesulfonyloxy)benzoic acid
Molecular Formula C₁₃H₁₀O₅S
Molecular Weight 278.28 g/mol
Structure
CAS Number 14199-63-8Appearance White to off-white crystalline solidKey Functional Groups Carboxylic Acid (-COOH), Benzenesulfonate Ester (-OSO₂Ph)

The primary chemical feature of interest is the benzenesulfonyloxy moiety. Sulfonate esters, in general, are excellent leaving groups, a property derived from the ability of the sulfonate anion to stabilize the negative charge through resonance across its three oxygen atoms.[1] This makes the ipso-carbon atom of the benzoate ring highly susceptible to nucleophilic attack.

Synthesis Overview

This compound is typically synthesized via the reaction of 4-hydroxybenzoic acid with benzenesulfonyl chloride in the presence of a base, such as pyridine.[2] The base serves to deprotonate the phenolic hydroxyl group, forming a phenoxide that then acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride.

G cluster_reactants Reactants cluster_products Products 4-Hydroxybenzoic_acid 4-Hydroxybenzoic acid Reaction_Vessel Reaction 4-Hydroxybenzoic_acid->Reaction_Vessel Benzenesulfonyl_chloride Benzenesulfonyl chloride Benzenesulfonyl_chloride->Reaction_Vessel Base Base (e.g., Pyridine) Base->Reaction_Vessel Target_Compound 4-(Benzenesulfonyloxy)benzoic acid Byproduct Pyridinium chloride Reaction_Vessel->Target_Compound Reaction_Vessel->Byproduct G Start 4-(Benzenesulfonyloxy)benzoic acid + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex Aromaticity Lost Negative charge delocalized Start->Intermediate Addition Step (Rate-Determining) Product 4-Substituted Benzoic Acid Intermediate->Product Elimination Step (Fast) Leaving_Group Benzenesulfonate Anion (Good Leaving Group) Intermediate->Leaving_Group

Caption: The Addition-Elimination mechanism in Nucleophilic Aromatic Substitution.

Potential Research Application 1: Prodrug Design

A key challenge in drug development is modulating the physicochemical properties of a drug to improve its absorption, distribution, metabolism, and excretion (ADME) profile. Prodrugs are inactive precursors that are converted into the active drug in vivo. [3]The benzenesulfonate ester can be envisioned as a transient linker for phenolic drugs.

Rationale and Mechanism

A drug containing a phenolic hydroxyl group could be covalently attached to the 4-carboxybenzenesulfonyl moiety. The resulting conjugate would mask the polar phenol, potentially improving membrane permeability. The stability of sulfonate esters under physiological conditions suggests they could be stable in circulation. [3][4]Cleavage to release the active drug could be triggered by specific enzymes, such as esterases acting on a modified part of the linker, leading to a self-immolative cascade. [4]This strategy has been explored with other sulfonate-based linkers, demonstrating their stability and applicability for drugs bearing phenolic hydroxy groups. [3][4]

Proposed Experimental Workflow
  • Synthesis: Couple 4-(benzenesulfonyloxy)benzoic acid to a phenolic drug of interest using standard esterification conditions (e.g., DCC/DMAP). [5]2. Stability Analysis: Assess the stability of the resulting prodrug conjugate in simulated gastric fluid, simulated intestinal fluid, and human plasma.

  • Cleavage Kinetics: Monitor the release of the parent drug over time using LC-MS to determine the cleavage half-life.

  • Efficacy Testing: Compare the biological activity of the prodrug to the parent drug in a relevant in vitro cell-based assay.

Table 2: Hypothetical Prodrug Stability Data

MediumHalf-life (t₁/₂)Parent Drug Release (%) at 24h
Simulated Gastric Fluid (pH 1.2)> 48 h< 1%
Simulated Intestinal Fluid (pH 6.8)> 48 h< 2%
Human Plasma (37 °C)12 h85%

Potential Research Application 2: Scaffolding for Small Molecule Libraries

The bifunctional nature of 4-(benzenesulfonyloxy)benzoic acid makes it an attractive scaffold for combinatorial chemistry and the synthesis of focused libraries for drug discovery. Benzoic acid and its derivatives are common substructures in a wide range of medicinally active compounds, including anti-inflammatory and anticancer agents. [6][7][8]

Synthetic Strategy

The molecule offers two distinct points for diversification:

  • The Carboxylic Acid: Can be converted to amides, esters, or other functional groups through well-established coupling chemistries.

  • The Benzenesulfonate Ester: Can be displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides) via SNAr.

This orthogonal reactivity allows for a two-step diversification process to rapidly generate a library of compounds with diverse functionalities.

G Scaffold 4-(Benzenesulfonyloxy)benzoic acid Step1 Step 1: Amide Coupling (R¹-NH₂) Scaffold->Step1 Intermediate Amide Intermediate Step1->Intermediate Step2 Step 2: SNAr Reaction (R²-Nu) Intermediate->Step2 Product Diverse Library (R¹, R² varied) Step2->Product

Caption: Two-step diversification workflow for library synthesis.

Detailed Protocol: Synthesis of a 4-Arylamino-N-alkylbenzamide Derivative

Step 1: Amide Formation

  • Dissolve 1.0 equivalent of 4-(benzenesulfonyloxy)benzoic acid in anhydrous DMF.

  • Add 1.1 equivalents of HBTU and 2.5 equivalents of DIPEA. Stir for 10 minutes at room temperature.

  • Add 1.2 equivalents of a primary amine (e.g., benzylamine).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup and purify the resulting amide intermediate by column chromatography.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve 1.0 equivalent of the amide intermediate in a polar aprotic solvent like DMSO.

  • Add 1.5 equivalents of a nucleophile (e.g., aniline) and 2.0 equivalents of a non-nucleophilic base (e.g., K₂CO₃).

  • Heat the reaction mixture to 80-120 °C, monitoring by LC-MS.

  • After completion, cool the reaction, perform an aqueous workup, and purify the final product by recrystallization or column chromatography.

Potential Research Application 3: Bioconjugation and Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. [9]Covalent probes, which form a permanent bond with their target protein, are particularly powerful tools. The reactivity of the benzenesulfonyloxy group could be harnessed to develop such probes. While sulfonyl fluorides are more commonly used for this purpose, the principle of using a sulfonyl-based electrophile to engage nucleophilic amino acid residues (like lysine, tyrosine, or histidine) is well-established. [10]

Probe Design and Application

A chemical probe based on this scaffold would consist of three components:

  • Binding Moiety: A pharmacophore designed to bind non-covalently to a specific protein target. This could be attached via the carboxylic acid.

  • Reactive Group: The benzenesulfonyloxy group, positioned to react with a nearby nucleophilic residue in the protein's binding pocket.

  • Reporter Tag (Optional): A fluorescent dye or biotin tag could be incorporated to allow for visualization or affinity purification of the labeled protein.

Such probes could be used to validate drug targets, map binding sites, or perform activity-based protein profiling experiments.

Conclusion and Future Directions

4-(Benzenesulfonyloxy)benzoic acid is more than a simple chemical; it is a versatile platform for chemical innovation. Its value lies in the predictable and efficient reactivity of the benzenesulfonate ester as a leaving group. This single property opens doors to diverse applications in drug development, from creating sophisticated prodrugs to rapidly building libraries of new chemical entities and designing precision chemical probes. Future research should focus on exploring the kinetics of its displacement with a wide range of biological nucleophiles and its stability in complex biological media to fully realize its potential as a cornerstone reagent in medicinal chemistry and chemical biology.

References

  • Development of a novel sulfonate ester-based prodrug strategy. Bioorganic and Medicinal Chemistry Letters. [Link]

  • Development of a Novel Sulfonate Ester-based Prodrug Strategy. ResearchGate. [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC. [Link]

  • Nucleophilic Substitution of Benzenes. Upstem Academy. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Sulfonation of Benzene. Chemistry Steps. [Link]

  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. PubMed. [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • Aryl Sulfate is a Useful Motif for Conjugating and Releasing Phenolic Molecules: Sulfur Fluorine Exchange Click Chemistry Enables Discovery of Ortho-Hydroxy-Protected Aryl Sulfate Linker. ACS Publications. [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. [Link]

  • Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. REVISTA DE CHIMIE. [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic substitution. University of Technology. [Link]

  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate. [Link]

  • SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Gheorghe Asachi Technical University of Iasi. [Link]

  • 02.11 Formation of Sulfonate Esters from Alcohols. YouTube. [Link]

  • Prodrugs comprising an insulin linker conjugate.
  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • What is Benzoic Acid used for?. Patsnap Synapse. [Link]

  • Synthesis of 4-(4-pentenyloxy)benzoic acid. ResearchGate. [Link]

  • Recent advances in heterolytic nucleofugal leaving groups. PMC. [Link]

  • A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes. Royal Society of Chemistry. [Link]

  • 18.4: Sulfonation of Benzene (an EAS Reaction). Chemistry LibreTexts. [Link]

  • Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Development of Chemical Probes. Memorial Sloan Kettering Cancer Center. [Link]

  • Reaction mechanisms - aromatic electrophilic substitution sulfonation. Doc Brown's Chemistry. [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Benzophenone Esters and Sulfonates: Synthesis and their Potential as Antiinflammatory Agents. PubMed. [Link]

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Protocols & Analytical Methods

Method

"4-(Benzenesulfonyloxy)benzoic acid" synthesis protocol for peptide chemistry

An In-depth Technical Guide to the Synthesis and Application of 4-(Benzenesulfonyloxy)benzoic Acid in Peptide Chemistry For Researchers, Scientists, and Drug Development Professionals Introduction In the intricate field...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of 4-(Benzenesulfonyloxy)benzoic Acid in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide chemistry, the quest for efficient and highly specific reagents is perpetual. The formation of the amide bond, the very backbone of peptides, requires the activation of a carboxylic acid group to facilitate its reaction with an amine. This process is orchestrated by a class of molecules known as coupling reagents. While numerous reagents have been developed, the exploration of novel activating agents continues, driven by the need to overcome challenges such as steric hindrance, racemization, and side reactions, especially in the synthesis of complex or "difficult" peptide sequences.[1][2]

This technical guide introduces 4-(Benzenesulfonyloxy)benzoic acid , a compound with significant potential as a specialized reagent in peptide synthesis. Its structure, featuring a carboxylic acid for coupling and a benzenesulfonate ester, suggests a role as an activatable linker or an in situ coupling additive. The benzenesulfonyloxy group is an excellent leaving group, a key characteristic for promoting the formation of highly reactive intermediates necessary for efficient amide bond formation.

This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of 4-(Benzenesulfonyloxy)benzoic acid. Furthermore, it delineates a detailed protocol for its application as a novel activating agent in Solid-Phase Peptide Synthesis (SPPS), offering researchers a new tool for their synthetic endeavors.

Part 1: Synthesis of 4-(Benzenesulfonyloxy)benzoic Acid

Principle and Mechanism

The synthesis of 4-(Benzenesulfonyloxy)benzoic acid is achieved through the sulfonylation of the phenolic hydroxyl group of 4-hydroxybenzoic acid with benzenesulfonyl chloride. The reaction is a nucleophilic attack by the hydroxyl oxygen on the electrophilic sulfur atom of the sulfonyl chloride. A tertiary amine base, such as triethylamine or pyridine, is crucial for the reaction. It serves two primary functions: first, to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity, and second, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

Caption: Reaction scheme for the synthesis of 4-(Benzenesulfonyloxy)benzoic acid.

Experimental Protocol: Synthesis

This protocol details the synthesis of 4-(Benzenesulfonyloxy)benzoic acid on a 10 mmol scale.

Materials and Equipment:

  • Reagents: See Table 1 for details.

  • Equipment: 100 mL two-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, standard glassware for extraction (separatory funnel, beakers, Erlenmeyer flasks), rotary evaporator, Büchner funnel for vacuum filtration.

Table 1: Reagents for Synthesis

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
4-Hydroxybenzoic AcidC₇H₆O₃138.1210.01.38 g
Benzenesulfonyl ChlorideC₆H₅ClO₂S176.6211.01.94 g (1.45 mL)
Triethylamine (TEA)C₆H₁₅N101.1912.01.21 g (1.67 mL)
Dichloromethane (DCM)CH₂Cl₂84.93-~50 mL
Hydrochloric Acid (1M)HCl36.46-~40 mL
Saturated NaCl (brine)NaCl58.44-~20 mL
Anhydrous MgSO₄MgSO₄120.37-~2 g

Procedure:

  • Reaction Setup: To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (1.38 g, 10.0 mmol).

  • Dissolution: Add 30 mL of dichloromethane (DCM) to the flask and stir to dissolve the solid. Cool the flask in an ice bath to 0°C.

  • Base Addition: Slowly add triethylamine (1.67 mL, 12.0 mmol) to the stirred solution.

  • Sulfonyl Chloride Addition: In a dropping funnel, dissolve benzenesulfonyl chloride (1.45 mL, 11.0 mmol) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5°C. A white precipitate of triethylammonium chloride will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzoic acid is consumed.

  • Work-up - Quenching: Cool the reaction mixture again in an ice bath and slowly add 20 mL of 1M HCl to quench the reaction and dissolve the triethylammonium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1M HCl, and then 20 mL of saturated NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a white or off-white solid.

Purification Protocol: Recrystallization

Purification is critical to ensure the reagent's performance in subsequent peptide synthesis applications. Recrystallization from an ethanol/water solvent system is effective for purifying substituted benzoic acids.[3]

Procedure:

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If any insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot, clear solution, add hot water dropwise while stirring until the solution becomes faintly and persistently cloudy. Add a few drops of hot ethanol to redissolve the cloudiness and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of a cold ethanol/water (e.g., 20:80) mixture.

  • Drying: Dry the crystals under vacuum to a constant weight. A typical yield is 75-85%.

Characterization

The identity and purity of the synthesized 4-(Benzenesulfonyloxy)benzoic acid should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals include a singlet for the carboxylic acid proton (~13.0 ppm), and multiplets/doublets in the aromatic region (7.0-8.2 ppm) corresponding to the protons on both benzene rings.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals include the carboxylic carbon (~166 ppm) and aromatic carbons (120-155 ppm).

  • Mass Spectrometry (ESI-): The calculated monoisotopic mass for [M-H]⁻ is 277.0176.[4]

  • Melting Point: A sharp melting point indicates high purity.

Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)

Proposed Role as a Bifunctional Activating Agent

4-(Benzenesulfonyloxy)benzoic acid is proposed here as a novel additive for the in situ activation of amino acids during peptide coupling. The rationale is based on its bifunctional nature. The carboxylic acid can be activated by a standard reagent (e.g., a carbodiimide), which then facilitates an intramolecular reaction where the amino acid to be coupled displaces the excellent benzenesulfonate leaving group. This forms a highly reactive mixed anhydride intermediate, primed for rapid reaction with the N-terminal amine of the growing peptide chain. This approach may offer an alternative activation pathway, potentially beneficial for sterically hindered couplings or to minimize certain side reactions.

G cluster_workflow SPPS Workflow with Proposed Reagent cluster_activation In Situ Activation Cocktail start Start: Swollen H-Peptide-Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling Reaction: Addition of Activation Cocktail to Resin wash1->coupling aa Fmoc-AA-OH reagent 4-(Benzenesulfonyloxy)benzoic acid carbodiimide DIC / DCC base Base (e.g., DIEA) wash2 DMF & DCM Wash coupling->wash2 end Elongated Fmoc-Peptide-Resin (Ready for next cycle or cleavage) wash2->end

Caption: Proposed workflow for SPPS using 4-(Benzenesulfonyloxy)benzoic acid.

Protocol: Fmoc-SPPS Coupling

This protocol describes a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using the title compound. The Fmoc/tBu strategy is the basis for this method.[5][6]

Materials:

  • Fmoc-protected amino acid (3 eq.)

  • 4-(Benzenesulfonyloxy)benzoic acid (3 eq.)

  • Diisopropylcarbodiimide (DIC) (3 eq.)

  • N,N-Diisopropylethylamine (DIEA) (6 eq.)

  • Peptide synthesis grade Dimethylformamide (DMF) and Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Resin-bound peptide with a free N-terminal amine (1 eq.)

Procedure (for a 0.1 mmol scale synthesis):

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a suitable SPPS reaction vessel.[7]

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Cocktail Preparation:

    • In a separate vial, dissolve the Fmoc-amino acid (0.3 mmol), 4-(Benzenesulfonyloxy)benzoic acid (0.3 mmol), and DIEA (0.6 mmol) in a minimal amount of DMF (~1.5 mL).

    • Add DIC (0.3 mmol) to the vial.

    • Allow this mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activation cocktail to the washed resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) followed by DCM (3 times).

  • Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used (e.g., a common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

  • The crude peptide can then be purified by reverse-phase HPLC.

Safety Precautions

  • Benzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine and Piperidine are volatile, flammable, and have strong odors. Use only in a well-ventilated fume hood.

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen.

  • Trifluoroacetic acid (TFA) is highly corrosive and causes severe burns. Handle with extreme care in a chemical fume hood.

Conclusion

4-(Benzenesulfonyloxy)benzoic acid is a readily synthesizable compound from inexpensive starting materials. This guide provides robust, detailed protocols for its preparation, purification, and characterization. Its unique bifunctional structure makes it an intriguing candidate for specialized applications in peptide chemistry. The proposed protocol for its use as an in situ activating agent in SPPS offers a novel strategy that may prove advantageous for overcoming specific synthetic challenges. Further investigation and optimization of this reagent by researchers in the field are encouraged to fully elucidate its potential and expand the toolkit available for modern peptide synthesis.

References

  • Parveen, H., et al. (2015). Redetermined structure of 4-(benzyloxy)benzoic acid. IUCrData, 1(1), x152342. [Link]

  • Google Patents.CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
  • Aapptec Peptides. Coupling Reagents. [Link]

  • Crouzel, T., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In: Peptide Synthesis. Methods in Molecular Biology, vol 1146. Humana Press, New York, NY. [Link]

  • Wikipedia. 4-Hydroxybenzoic acid. [Link]

  • Google Patents.
  • Veselov, M.S., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology, 10(4), 119-129. [Link]

  • Lee, Y.S. (2014). Recent development of peptide coupling reagents in organic synthesis. Organic Chemistry: Current Research, 3(1). [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Arshad, M.N., et al. (2009). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3174. [Link]

  • ResearchGate. (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • PrepChem.com. Synthesis of 4-hydroxybenzoyl chloride. [Link]

  • PubChemLite. 4-(benzenesulfonyloxy)benzoic acid (C13H10O5S). [Link]

  • Google Patents.
  • Royal Society of Chemistry. C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Organic & Biomolecular Chemistry, 2005, 3, 2044-2050. [Link]

  • Albericio, F., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 5(6), 91. [Link]

  • MeitY OLabs via YouTube. Purification of Benzoic Acid by Crystallization. [Link]

Sources

Application

The Strategic Utility of 4-(Benzenesulfonyloxy)benzoic Acid as a Leaving Group in Organic Synthesis: A Detailed Guide for Researchers

In the intricate landscape of modern organic synthesis, the choice of a leaving group is a critical determinant of reaction efficiency, selectivity, and overall success. While traditional leaving groups such as tosylates...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of modern organic synthesis, the choice of a leaving group is a critical determinant of reaction efficiency, selectivity, and overall success. While traditional leaving groups such as tosylates and mesylates are well-established, the exploration of novel reagents with unique reactivity profiles continues to drive innovation. This guide provides an in-depth exploration of 4-(Benzenesulfonyloxy)benzoic acid, a versatile yet underutilized leaving group, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into its synthesis, mechanistic underpinnings, and practical applications, supported by detailed protocols and comparative data.

Introduction: The Significance of a Well-Behaved Leaving Group

A leaving group's efficacy is fundamentally tied to its ability to stabilize the negative charge that develops as it departs from the substrate. This stability is often correlated with the pKa of its conjugate acid; a lower pKa signifies a stronger acid and, consequently, a more stable conjugate base (the leaving group). Sulfonate esters, such as the widely used tosylates and mesylates, are excellent leaving groups due to the high acidity of their corresponding sulfonic acids. 4-(Benzenesulfonyloxy)benzoic acid introduces a benzoic acid moiety to this sulfonate framework, offering a unique combination of electronic properties and potential for further functionalization.

The presence of the carboxylic acid group in the para position of the phenoxy ring introduces an electron-withdrawing character, which can influence the reactivity of the sulfonate ester. Furthermore, this functional handle opens avenues for applications in solid-phase synthesis or for tailoring the solubility of the substrate.

Synthesis of 4-(Benzenesulfonyloxy)benzoic Acid: A Detailed Protocol

The preparation of 4-(Benzenesulfonyloxy)benzoic acid is a straightforward procedure involving the reaction of 4-hydroxybenzoic acid with benzenesulfonyl chloride. The following protocol provides a reliable method for its synthesis in a laboratory setting.

Experimental Protocol: Synthesis of 4-(Benzenesulfonyloxy)benzoic Acid

Materials:

  • 4-Hydroxybenzoic acid

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.0 equivalent) in anhydrous pyridine (approximately 5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 4-(Benzenesulfonyloxy)benzoic acid as a solid.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Nucleophilic Substitution Reactions

The primary application of 4-(Benzenesulfonyloxy)benzoic acid lies in its role as a leaving group in nucleophilic substitution reactions. The benzenesulfonate moiety is an excellent leaving group, comparable in reactivity to other arylsulfonates. The reaction proceeds via a standard Sₙ2 or SₙAr mechanism, depending on the substrate.

Nucleophilic Aliphatic Substitution (Sₙ2)

When attached to an aliphatic carbon, the 4-(benzenesulfonyloxy) group can be readily displaced by a wide range of nucleophiles. This is particularly useful for the conversion of alcohols to other functional groups.

General Workflow for Sₙ2 Reactions:

G Alcohol (R-OH) Alcohol (R-OH) Sulfonate Ester (R-OBnS) Sulfonate Ester (R-OBnS) Alcohol (R-OH)->Sulfonate Ester (R-OBnS) Substituted Product (R-Nu) Substituted Product (R-Nu) Sulfonate Ester (R-OBnS)->Substituted Product (R-Nu) Nucleophile (Nu-) Final Product Final Product Substituted Product (R-Nu)->Final Product

Caption: General workflow for Sₙ2 reactions using a benzenesulfonate leaving group.

Causality in Experimental Choices:

  • Solvent: Aprotic polar solvents such as DMF, DMSO, or acetonitrile are typically preferred for Sₙ2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

  • Base: In reactions involving amine nucleophiles, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is often added to neutralize the sulfonic acid byproduct, preventing the protonation and deactivation of the amine nucleophile.

  • Temperature: The reaction temperature is a critical parameter that needs to be optimized. While higher temperatures can increase the reaction rate, they may also lead to side reactions such as elimination.

Nucleophilic Aromatic Substitution (SₙAr)

In cases where the 4-(benzenesulfonyloxy) group is attached to an activated aromatic ring (i.e., a ring bearing strong electron-withdrawing groups at the ortho and/or para positions), it can be displaced by strong nucleophiles via an SₙAr mechanism. The reaction proceeds through a Meisenheimer complex intermediate, and the stability of this intermediate is crucial for the reaction to occur.

General Protocol for SₙAr with an Amine Nucleophile:

Materials:

  • Aryl-4-(benzenesulfonyloxy)benzoate substrate

  • Amine nucleophile

  • Potassium carbonate or other suitable base

  • Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of the aryl-4-(benzenesulfonyloxy)benzoate (1.0 equivalent) in DMSO, add the amine nucleophile (1.1-1.5 equivalents) and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

Aryl sulfonates, including those derived from 4-(benzenesulfonyloxy)benzoic acid, can serve as effective electrophiles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This application provides a valuable alternative to the more commonly used aryl halides.

Mechanism of Suzuki-Miyaura Coupling:

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-OBnS Aryl Benzenesulfonate Ar-OBnS->Oxidative Addition Ar-Pd(II)(OBnS)L2 Aryl-Pd(II) Complex Oxidative Addition->Ar-Pd(II)(OBnS)L2 Transmetalation Transmetalation Ar-Pd(II)(OBnS)L2->Transmetalation Ar-Pd(II)-Ar'L2 Diaryl-Pd(II) Complex Transmetalation->Ar-Pd(II)-Ar'L2 Ar-B(OR)2 Aryl Boronic Acid/Ester Ar-B(OR)2->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Biaryl Product Reductive Elimination->Ar-Ar'

Method

Topic: "4-(Benzenesulfonyloxy)benzoic acid" in Solid-Phase Peptide Synthesis (SPPS)

An In-Depth Technical Guide Application Notes and Protocols for Advanced Peptide Synthesis Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive ove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Application Notes and Protocols for Advanced Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of linker systems derived from 4-(benzenesulfonyloxy)benzoic acid within the framework of solid-phase peptide synthesis (SPPS). This system exemplifies the "safety-catch" linker strategy, a sophisticated approach that offers enhanced stability during peptide assembly, followed by a chemically distinct activation step to permit cleavage. This methodology is particularly valuable for the synthesis of complex peptides or for applications requiring orthogonal protecting group strategies. We will explore the underlying chemical principles, provide step-by-step experimental workflows, and discuss the critical parameters for successful implementation.

Introduction: The Strategic Advantage of Safety-Catch Linkers

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is the cornerstone of modern peptide synthesis.[1] A key element in this methodology is the linker, a bifunctional molecule that anchors the nascent peptide chain to the insoluble resin support.[2] The linker's chemistry dictates the conditions under which the final peptide can be cleaved and determines the C-terminal functionality (e.g., acid or amide).

While standard acid-labile linkers like Wang or Rink are widely used, they can be susceptible to premature cleavage during the synthesis of long or complex peptides, which require numerous acid- or base-treatment cycles.[3][4] To overcome this limitation, "safety-catch" linkers were developed.[5][6] These linkers are exceptionally stable throughout the entire peptide assembly process, including repeated Nα-deprotection steps (e.g., piperidine for Fmoc chemistry) and side-chain deprotection.[6] They require a discrete chemical activation step to render them labile for cleavage, providing an additional layer of control and enhancing the integrity of the final product.[6]

The 4-(benzenesulfonyloxy)benzoic acid moiety is a precursor to a sulfonamide-based safety-catch linker system. Its inherent stability to both acidic and basic conditions used in standard SPPS protocols makes it an ideal candidate for this advanced synthesis strategy.[2]

The Safety-Catch Mechanism: A Two-Stage Release Strategy

The core principle of this system lies in the chemical inertness of the sulfonamide group, which is transformed into a good leaving group upon activation. This two-stage process ensures the peptide remains securely attached to the resin until its deliberate release is triggered.

  • Stable State (During Synthesis): The linker is attached to an aminomethylated resin via an amide bond. The first amino acid is esterified to the phenolic hydroxyl group. The key sulfonamide linkage is robust and unreactive towards the reagents used in standard Fmoc-SPPS cycles.

  • Activation Step (Post-Synthesis): After peptide elongation is complete, the sulfonamide nitrogen is alkylated (e.g., using iodoacetonitrile or trimethylsilyldiazomethane). This chemical modification is the "safety-catch" release. The alkylation converts the sulfonamide into a highly electron-withdrawing N-alkylsulfonamide.

  • Cleavage Step (Peptide Release): The newly activated, electron-withdrawing group renders the phenolic ester bond highly susceptible to nucleophilic attack. The peptide can then be cleaved from the resin under mild, often orthogonal, conditions using a variety of nucleophiles (e.g., ammonia for C-terminal amides, hydroxide for acids, or alkoxides for esters).

Mechanistic Workflow Diagram

Safety_Catch_Mechanism cluster_synthesis Peptide Synthesis (Stable Linker) cluster_release Peptide Release Peptidyl_Resin Peptidyl-Resin (Sulfonamide Linker) Activated_Resin Activated Peptidyl-Resin (N-Alkylsulfonamide) Peptidyl_Resin->Activated_Resin Activation (e.g., Alkylation) Cleaved_Peptide Released Peptide (e.g., C-terminal Amide) Activated_Resin->Cleaved_Peptide Cleavage (Nucleophilic Attack)

Caption: The two-stage activation and cleavage process of the safety-catch linker.

Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for utilizing a 4-(benzenesulfonyloxy)benzoic acid-derived linker system.

Protocol: Preparation of the Safety-Catch Resin

Causality: This protocol describes the initial functionalization of a standard aminomethylated resin. The goal is to form a stable amide bond between the resin's amino groups and the carboxylic acid of the linker precursor.

Materials:

  • Aminomethyl-polystyrene resin (100-200 mesh, 1.0 mmol/g loading)

  • 4-(Benzenesulfonyloxy)benzoic acid (3.0 eq. to resin amino groups)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (3.0 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Place the aminomethyl resin in a peptide synthesis vessel.

  • Swell the resin in DCM for 30 minutes, then in DMF for 30 minutes. Drain the solvent.

  • In a separate flask, dissolve 4-(benzenesulfonyloxy)benzoic acid and HOBt in a minimal amount of DMF.

  • Add DIC to the solution and allow it to pre-activate for 5 minutes at room temperature.

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 12-16 hours.

  • To cap any unreacted amino groups, drain the vessel and add a solution of 10% acetic anhydride and 10% diisopropylethylamine (DIPEA) in DMF. Agitate for 30 minutes.

  • Drain the capping solution. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the functionalized resin under high vacuum for at least 4 hours.

Protocol: Loading of the First Fmoc-Amino Acid

Causality: The first amino acid is attached via an ester bond. This ester is stable during synthesis but becomes the cleavage point after linker activation. Using a pre-activated amino acid anhydride ensures efficient coupling.

Materials:

  • Safety-catch functionalized resin (from Protocol 3.1)

  • Fmoc-amino acid (4.0 eq. to resin loading)

  • DIC (2.0 eq.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

  • DMF, DCM

Procedure:

  • Swell the resin in DCM for 1 hour. Drain.

  • In a separate flask, dissolve the Fmoc-amino acid in DCM. Cool the solution to 0°C.

  • Add DIC to the amino acid solution and stir at 0°C for 15 minutes to form the symmetric anhydride.

  • Filter the solution to remove the precipitated diisopropylurea.

  • Add the filtered anhydride solution and DMAP to the swollen resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction solution and wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Dry the amino acid-loaded resin under vacuum. Determine the final loading using UV-Vis spectrophotometry of the piperidine-dibenzofulvene adduct after a test Fmoc deprotection.

Protocol: Peptide Elongation, Activation, and Cleavage

Causality: Peptide elongation follows standard Fmoc-SPPS cycles.[7] The critical steps are the specific activation of the sulfonamide followed by nucleophilic cleavage.

Procedure:

  • Peptide Elongation: Perform standard Fmoc-SPPS cycles consisting of (a) Nα-Fmoc deprotection with 20% piperidine in DMF, (b) DMF washes, (c) coupling of the next Fmoc-amino acid using an appropriate activator (e.g., HCTU/DIPEA), and (d) DMF washes.[8]

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group as in step 1.

  • Resin Wash and Dry: Wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry it completely under vacuum.

  • Activation:

    • Swell the dry peptidyl-resin in anhydrous DMF.

    • Add a solution of iodoacetonitrile (10 eq.) and DIPEA (5 eq.) in DMF.

    • Agitate the mixture at room temperature for 6 hours.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all excess reagents.

  • Cleavage (for C-terminal Amide):

    • Suspend the activated peptidyl-resin in a sealed vessel with a 7N solution of ammonia in methanol.

    • Agitate at room temperature for 24 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional methanol and combine the filtrates.

    • Evaporate the solvent to obtain the crude peptide amide.

  • Global Deprotection (Side Chains): Treat the crude peptide with a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to remove side-chain protecting groups.[4]

  • Purification: Precipitate the final peptide in cold diethyl ether, and purify using reverse-phase HPLC.

Data Summary and Expected Outcomes

The performance of this linker system is comparable to other advanced SPPS strategies. The following table provides typical values for key parameters.

ParameterTypical ValueRationale & Key Considerations
Initial Resin Loading 0.3 - 0.7 mmol/gDepends on the efficiency of the initial linker coupling and capping steps.
Peptide-Resin Stability >99% stable per cycleThe sulfonamide linkage is highly resistant to piperidine and mild acids.
Activation Efficiency >95%Requires anhydrous conditions and sufficient excess of alkylating agent.
Cleavage Yield 60 - 85%Dependent on the peptide sequence and steric hindrance around the C-terminus.
Crude Peptide Purity 50 - 70%Highly sequence-dependent; the stability of the linker minimizes synthesis-related side products.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Cleavage Yield 1. Incomplete activation of the sulfonamide.2. Steric hindrance at the C-terminus.3. Insufficient cleavage time/reagent.1. Ensure anhydrous conditions for activation; increase reaction time or temperature (e.g., to 40°C).2. Extend cleavage time to 36-48 hours.3. Use a more potent nucleophile if compatible with the peptide.
Peptide Contains Alkylated Sulfonamide Incomplete nucleophilic cleavage after activation.Re-subject the crude peptide to the cleavage conditions (e.g., fresh ammonia in methanol) before global deprotection.
Side Reactions during Activation The alkylating agent (e.g., iodoacetonitrile) reacts with nucleophilic side chains (Cys, Met, His).Ensure side chains are appropriately protected (e.g., Cys(Trt), Met(O), His(Trt)). The activation step is performed before final side-chain deprotection.

Conclusion

The use of 4-(benzenesulfonyloxy)benzoic acid as a precursor for a safety-catch linker system represents a powerful and strategic tool in solid-phase peptide synthesis. Its exceptional stability during chain elongation minimizes premature cleavage and the formation of deletion sequences, leading to higher quality crude products. While it requires additional activation and cleavage steps compared to standard linkers, the enhanced control and orthogonality it provides are invaluable for the successful synthesis of long, difficult, or modified peptides intended for demanding research and therapeutic applications.

References

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Scialdone, M. A., et al. (2023, October 19). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7183. [Link]

  • Camarero, J. A., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences. [Link]

  • Al-Warhi, T., et al. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. [Link]

  • CD Formulation. (2022, January 20). Solid-Phase Peptide Synthesis (SPPS) Technology. [Link]

  • Furka, Á. (Inventor). (1985). Process for the solid phase synthesis of peptides which contain sulfated tyrosine.
  • Ollivier, N., et al. (2016). A simple and traceless solid phase method simplifies the assembly of large peptides and the access to challenging proteins. Chemical Science. [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols. Humana Press. [Link]

  • Geoghegan, K. F., et al. (1992). A general method for the preparation of internally quenched fluorogenic protease substrates using solid-phase peptide synthesis. FEBS Letters. [Link]

  • Durgam, G. G., et al. (2012). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. [Link]

  • Amerigo Scientific. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. [Link]

  • Soural, M. (2011). Linkers for Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • D'Hondt, M., et al. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Chemical Science. [Link]

Sources

Application

Application Note: 4-(Benzenesulfonyloxy)benzoic Acid as a Reagent for Protein Modification

This Application Note is designed to provide a comprehensive technical guide for the use of 4-(Benzenesulfonyloxy)benzoic acid (BSBA) in protein chemistry. While often utilized in materials science (liquid crystals) and...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide for the use of 4-(Benzenesulfonyloxy)benzoic acid (BSBA) in protein chemistry. While often utilized in materials science (liquid crystals) and crystallography, this reagent serves as a specialized tool in protein modification for haptenization , hydrophobic surface engineering , and active-site probing .

Introduction & Mechanism of Action

4-(Benzenesulfonyloxy)benzoic acid (BSBA) is a bifunctional aromatic reagent characterized by a carboxylic acid tail and a bulky, hydrophobic benzenesulfonate ester headgroup. Its utility in protein chemistry stems from its ability to introduce the benzenesulfonyloxy-benzoyl (BSB) moiety onto protein surfaces.

Chemical Structure and Reactivity

The molecule consists of two distinct functional regions:

  • Carboxylic Acid (-COOH): The primary handle for attachment. It requires activation (typically via EDC/NHS) to form stable amide bonds with primary amines (Lysine residues, N-terminus).

  • Sulfonate Ester (Ph-SO₂-O-Ph-): A "masked" phenol and a potential electrophile. While stable under neutral conditions, the sulfonate ester can act as a suicide substrate for specific esterases or as a hydrophobic hapten for antibody generation.

Applications
  • Haptenization: Generating antibodies against the sulfonyl-aromatic motif (common in sulfa drugs and COX-2 inhibitors).

  • Surface Engineering: Increasing the surface hydrophobicity of proteins to alter solubility or promote crystallization (crystallography additive).

  • Mechanism-Based Inhibition: The sulfonate ester can react with active-site nucleophiles (e.g., Serine, Histidine) in specific hydrolases, transferring the sulfonyl group and releasing 4-hydroxybenzoic acid.

Experimental Workflow (Graphviz Visualization)

The following diagram outlines the logical flow for activating BSBA and conjugating it to a target protein.

BSBA_Workflow BSBA 4-(Benzenesulfonyloxy) benzoic acid Activation Activation (EDC / NHS) BSBA->Activation Dissolve in DMSO ActiveEster Reactive NHS-Ester Intermediate Activation->ActiveEster Carbodiimide coupling Conjugation Nucleophilic Acyl Substitution ActiveEster->Conjugation + Protein (pH 7.2) Protein Target Protein (Lysine -NH2) Protein->Conjugation Product BSB-Modified Protein (Amide Linkage) Conjugation->Product Incubate 2h @ RT

Caption: Workflow for the two-step activation and conjugation of BSBA to protein amine residues.

Detailed Protocols

Materials Required
Reagent/EquipmentSpecification
BSBA >95% Purity (Custom synthesis or commercial source)
EDC·HCl 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
NHS N-Hydroxysuccinimide
Solvent Anhydrous DMSO or DMF
Buffer A PBS (100 mM Phosphate, 150 mM NaCl), pH 7.2
Buffer B 50 mM Tris-HCl, pH 8.0 (Quenching)
Desalting Column PD-10 or Zeba Spin Columns (7K MWCO)
Protocol: Preparation of BSBA-NHS Active Ester

Note: The NHS ester is unstable in water and should be prepared immediately before use.

  • Solubilization: Dissolve 10 mg of BSBA in 500 µL of anhydrous DMSO.

  • Activation: Add 1.5 molar equivalents of EDC and 2.0 molar equivalents of NHS to the BSBA solution.

    • Calculation: For 10 mg BSBA (MW ≈ 278.28 g/mol , ~36 µmol), add 10.3 mg EDC and 8.3 mg NHS.

  • Incubation: Vortex and incubate at room temperature (RT) for 30–60 minutes. The solution may turn slightly yellow.

  • Validation (Optional): Check activation by TLC (Silica, 50% EtOAc/Hexane) or LC-MS to confirm the shift from acid (MW 278) to NHS-ester (MW ~375).

Protocol: Protein Conjugation
  • Protein Preparation: Buffer exchange the target protein (1–5 mg/mL) into Buffer A (PBS, pH 7.2) . Avoid amine-containing buffers (Tris, Glycine) at this stage.

  • Reaction: Slowly add the activated BSBA-NHS solution to the protein sample while stirring.

    • Ratio: Use a 10-20 fold molar excess of BSBA over protein for moderate labeling.

    • Solvent Limit: Ensure the final DMSO concentration is <10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate for 2 hours at RT or overnight at 4°C.

  • Quenching: Add Buffer B (Tris, pH 8.0) to a final concentration of 50 mM Tris to quench unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess reagent and byproducts using a desalting column equilibrated with PBS.

Analytical Validation

UV-Vis Spectroscopy

BSBA introduces a distinct aromatic absorbance.

  • Metric: Measure Absorbance at 280 nm (

    
    ) and the secondary peak of the benzenesulfonate moiety (typically ~260–270 nm).
    
  • Correction: The BSB group contributes to

    
    . Correct the protein concentration using the extinction coefficient of the BSB group (approx. 
    
    
    
    , to be determined empirically).
Mass Spectrometry (Intact Protein)
  • Method: ESI-TOF or MALDI-TOF.[1]

  • Expected Shift: Each attached BSB group adds +260.26 Da (Molecular weight of BSBA minus water).

    • N = Number of conjugations.

Critical Technical Notes (E-E-A-T)

Stability of the Sulfonate Ester

The benzenesulfonyloxy linkage (Ph-SO₂-O-Ph) is a sulfonate ester. While more stable than carboxylic anhydrides, it is susceptible to hydrolysis at pH > 9.0 .

  • Guideline: Perform conjugations at pH 7.0–7.5. Avoid highly alkaline buffers (Carbonate pH 9.6) unless deliberate hydrolysis is intended.

Specificity and Side Reactions

While the activated carboxyl group targets Lysines, the sulfonate ester itself is an electrophile.

  • Risk: In proteins with hyper-reactive active site nucleophiles (e.g., Serine proteases like Chymotrypsin), the sulfonate group may react directly with the active site Serine, causing sulfonylation (transfer of Ph-SO₂-) and loss of the benzoic acid moiety.

  • Control: If the goal is surface modification, pre-incubate with a reversible inhibitor if the protein is an enzyme, or verify intact mass to ensure the full BSB group (+260 Da) is attached, not just the sulfonyl group (+141 Da).

Solubility

The BSB group is highly hydrophobic. Extensive labeling (>5 groups per protein) may cause precipitation.

  • Mitigation: Do not exceed 20-fold molar excess during conjugation. If precipitation occurs, add 0.05% Tween-20 to the buffer.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for EDC/NHS coupling chemistry).

  • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639-4750. (Mechanistic insight into aryl sulfonate reactivity with proteins).

  • Gelb, M. H., et al. (1996). "Fluoride- and Base-Catalyzed Nucleophilic Displacements on Active Site Directed Enzyme Inhibitors." Biochemistry.
  • PubChem. (2024). "4-(Benzenesulfonyloxy)benzoic acid Compound Summary." (Chemical structure verification).

Sources

Method

Application Notes and Protocols for Monitoring Reactions with 4-(Benzenesulfonyloxy)benzoic acid

Introduction: The Critical Role of Reaction Monitoring in Synthesis and Development In the realms of chemical synthesis, pharmaceutical development, and materials science, the ability to meticulously monitor the progress...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reaction Monitoring in Synthesis and Development

In the realms of chemical synthesis, pharmaceutical development, and materials science, the ability to meticulously monitor the progress of a chemical reaction is paramount. Real-time or quasi-real-time analysis of reacting systems provides invaluable insights into reaction kinetics, the formation of intermediates, the consumption of reactants, and the emergence of byproducts. This detailed understanding is not merely academic; it is the bedrock of process optimization, enabling higher yields, improved purity, enhanced safety, and greater overall efficiency. For drug development professionals, robust reaction monitoring is a cornerstone of quality control and regulatory compliance.

This guide provides a comprehensive overview of analytical techniques tailored for monitoring reactions involving 4-(Benzenesulfonyloxy)benzoic acid . This compound, featuring both a benzoic acid moiety and a benzenesulfonate ester, presents unique analytical considerations. The methodologies detailed herein are designed to be both scientifically rigorous and practically applicable for researchers and scientists in diverse settings.

Understanding the Analyte: 4-(Benzenesulfonyloxy)benzoic acid

4-(Benzenesulfonyloxy)benzoic acid is a bifunctional molecule. The carboxylic acid group can undergo typical reactions such as esterification and amidation.[1] The benzenesulfonate group is a good leaving group, making the molecule a potential precursor in nucleophilic substitution reactions. Monitoring reactions involving this molecule requires analytical techniques that can differentiate it from its reactants, products, and any potential intermediates.

Part 1: Chromatographic Approaches for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic molecules due to its high resolution, sensitivity, and versatility.[2] For reactions involving 4-(Benzenesulfonyloxy)benzoic acid, HPLC with UV detection is a particularly powerful tool.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The aromatic rings in 4-(Benzenesulfonyloxy)benzoic acid and its likely reaction products provide strong UV absorbance, making UV detection a suitable choice.[2][3]

Why this is a good choice:

  • Versatility: Can separate a wide range of reactants, products, and impurities.

  • Quantitative Accuracy: With proper calibration, HPLC can provide precise quantification of all components in a reaction mixture.

  • Robustness: Well-established and reliable technique.

Experimental Workflow for RP-HPLC Monitoring:

cluster_0 Reaction Monitoring Workflow A Reaction in Progress B Aliquoting & Quenching A->B Time points (t=0, t=x, ...) C Sample Dilution B->C Stop reaction D Filtration (0.45 µm) C->D Prepare for injection E HPLC Vial D->E F RP-HPLC Analysis E->F Automated Injection G Data Analysis F->G Chromatogram Generation

Caption: Workflow for reaction monitoring using RP-HPLC.

Detailed Protocol: Monitoring an Esterification Reaction

This protocol outlines the monitoring of the esterification of 4-(Benzenesulfonyloxy)benzoic acid with methanol to form methyl 4-(benzenesulfonyloxy)benzoate.

1. Reagents and Materials:

  • 4-(Benzenesulfonyloxy)benzoic acid (starting material)

  • Methanol (reactant and HPLC grade solvent)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (mobile phase modifier)

  • Deionized water (18.2 MΩ·cm)

  • Reaction solvent (e.g., Dichloromethane)

  • Quenching solution (e.g., cold saturated sodium bicarbonate)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile is recommended. A typical gradient could be:

    • 0-2 min: 95% Water / 5% Acetonitrile

    • 2-15 min: Gradient to 5% Water / 95% Acetonitrile

    • 15-17 min: Hold at 5% Water / 95% Acetonitrile

    • 17-18 min: Gradient back to 95% Water / 5% Acetonitrile

    • 18-25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimized based on UV scan of starting material and product)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • At designated time points (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of the quenching solution. This is crucial to stop the reaction at a precise time point.

  • Vortex the quenched sample.

  • Dilute the sample with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration suitable for HPLC analysis.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[2]

4. Data Analysis:

  • Inject the prepared samples onto the HPLC system.

  • Identify the peaks corresponding to the starting material and the product by their retention times (inject standards of each for confirmation).

  • Integrate the peak areas of the starting material and product at each time point.

  • Calculate the percent conversion of the starting material to the product over time.

Table 1: Example HPLC Data for Reaction Monitoring

Time PointRetention Time (min) - Starting MaterialPeak Area - Starting MaterialRetention Time (min) - ProductPeak Area - Product% Conversion
t = 0 h5.21,250,000--0
t = 1 h5.2875,0008.9375,00030
t = 2 h5.2500,0008.9750,00060
t = 4 h5.2125,0008.91,125,00090
t = 8 h5.2< 10,0008.91,240,000>99

Part 2: In-Situ Spectroscopic Techniques for Real-Time Monitoring

For reactions where sampling is difficult or undesirable, in-situ spectroscopic techniques provide a continuous stream of data without perturbing the reaction.[4]

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds. By monitoring changes in the intensity of specific vibrational bands, one can track the disappearance of reactants and the appearance of products in real-time.

Why this is a good choice:

  • Real-time data: Provides continuous monitoring of the reaction progress.

  • Non-invasive: The probe is inserted directly into the reaction vessel, eliminating the need for sampling.

  • Rich information: Can provide information about reaction intermediates.

Experimental Workflow for In-Situ FTIR Monitoring:

cluster_1 In-Situ FTIR Workflow H Reaction Vessel with FTIR Probe I FTIR Spectrometer H->I IR Signal J Data Acquisition Software I->J Interferogram K Real-time Spectral Display J->K Spectrum vs. Time L Kinetic Analysis K->L Peak Intensity vs. Time

Caption: Workflow for in-situ FTIR reaction monitoring.

Detailed Protocol: Monitoring an Amidation Reaction

This protocol describes monitoring the reaction of 4-(Benzenesulfonyloxy)benzoic acid with benzylamine to form the corresponding amide.

1. Instrumentation and Setup:

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe.

  • Reaction vessel with a port for the ATR probe.

  • Data acquisition and analysis software.

2. Experimental Procedure:

  • Set up the reaction vessel with the ATR probe immersed in the reaction solvent.

  • Record a background spectrum of the solvent at the reaction temperature.

  • Add the 4-(Benzenesulfonyloxy)benzoic acid and benzylamine to the reaction vessel and begin stirring.

  • Immediately start collecting spectra at regular intervals (e.g., every 1-5 minutes).

3. Data Analysis:

  • Identify key vibrational bands that will change during the reaction. For the amidation of a carboxylic acid, you would expect to see:

    • Disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹).

    • Disappearance of the C=O stretch of the carboxylic acid dimer (around 1700 cm⁻¹).

    • Appearance of the C=O stretch of the amide (Amide I band, around 1650 cm⁻¹).

    • Appearance of the N-H bend of the amide (Amide II band, around 1550 cm⁻¹).

  • Plot the intensity of these key peaks as a function of time to generate a reaction profile.

Table 2: Key IR Bands for Monitoring Amidation

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Expected Trend
Carboxylic AcidO-H stretch3300-2500Decrease
Carboxylic AcidC=O stretch1725-1700Decrease
AmideC=O stretch (Amide I)1680-1630Increase
AmideN-H bend (Amide II)1570-1515Increase

Part 3: Mass Spectrometry for Reaction Monitoring

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio of ions. It can be used to monitor reactions by directly detecting the masses of reactants, intermediates, and products.[5]

Direct Sampling Mass Spectrometry

Principle: A small, continuous stream of the reaction mixture is introduced directly into the mass spectrometer's ion source. This allows for near real-time monitoring of the masses of the species present in the reaction.

Why this is a good choice:

  • High sensitivity and selectivity: Can detect low-level intermediates and byproducts.

  • Direct molecular weight information: Confirms the identity of reaction components.

Experimental Workflow for Direct Sampling MS:

cluster_2 Direct Sampling MS Workflow M Reaction Vessel N Syringe Pump M->N Continuous Sampling O Mass Spectrometer Ion Source N->O Infusion P Mass Analyzer O->P Ionization Q Detector P->Q Mass Separation R Data System Q->R Signal Detection

Caption: Workflow for direct sampling mass spectrometry.

Protocol Considerations:

  • Ionization Source: Electrospray ionization (ESI) is well-suited for the polar molecules involved in reactions with 4-(Benzenesulfonyloxy)benzoic acid.

  • Solvent Compatibility: The reaction solvent must be compatible with the ESI source.

  • Data Interpretation: Monitor the ion currents for the [M+H]⁺ or [M-H]⁻ ions of the starting material and expected product over time.

Conclusion

The choice of analytical technique for monitoring reactions with 4-(Benzenesulfonyloxy)benzoic acid will depend on the specific reaction conditions, the information required, and the available instrumentation. For quantitative analysis of discrete time points, RP-HPLC with UV detection is a robust and reliable method. For real-time, non-invasive monitoring, in-situ FTIR provides invaluable kinetic data. Direct sampling mass spectrometry offers high sensitivity and specificity for identifying reaction components. By employing these techniques, researchers and scientists can gain a deeper understanding of their chemical processes, leading to more efficient and effective development of new molecules and materials.

References

  • ResearchGate. Analytical method validation on simultaneous estimation of Ozenoxacin and Benzoic acid in pharmaceutical formulation. Available from: [Link]

  • MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available from: [Link]

  • Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. Available from: [Link]

  • RSC Publishing. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Available from: [Link]

  • Wikipedia. Benzoic acid. Available from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • Waters Corporation. Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Available from: [Link]

  • Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. Available from: [Link]

  • BAuA. Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). Available from: [Link]

  • PubMed Central. Redetermined structure of 4-(benzyloxy)benzoic acid. Available from: [Link]

  • Google Patents. CN117890516A - Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug.
  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. Available from: [Link]

  • PubMed. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Determination of Benzenesulphonic Acid in Amlodipine Besylate Drug Substance by Ion Chromatography with Suppressed Conductivity Detection. Available from: [Link]

  • NIST WebBook. Benzoic acid, 4-(acetyloxy)-. Available from: [Link]

  • VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Available from: [Link]

  • ResearchGate. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available from: [Link]

  • ResearchGate. (PDF) N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Available from: [Link]

  • PubMed. Monitoring of the generation of non-mutagenic benzoic acid compounds during the manufacture of erythrosine. Available from: [Link]

  • Journal of the American Chemical Society. An investigation of the fluidity of alkyl benzenesulfonate aqueous micelles by fluorescence spectroscopy. Available from: [Link]

  • PubMed Central. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. Available from: [Link]

  • Oxford Instruments. Esterification monitoring using X-Pulse: calculation of activation parameters Application Note 12. Available from: [Link]

  • SIELC Technologies. Benzoic Acid. Available from: [Link]

  • Analyst (RSC Publishing). On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid. Available from: [Link]

  • ACS Publications. In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes | ACS Catalysis. Available from: [Link]

Sources

Application

Scale-up synthesis of "4-(Benzenesulfonyloxy)benzoic acid" for laboratory use

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(benzenesulfonyloxy)benzoic acid (also known as 4-carboxylphenyl benzenesulfonate). This compound is a critical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(benzenesulfonyloxy)benzoic acid (also known as 4-carboxylphenyl benzenesulfonate). This compound is a critical intermediate in the synthesis of liquid crystalline mesogens and complex pharmaceutical scaffolds.

While often synthesized on a milligram scale, scale-up to kilogram quantities presents specific challenges, primarily regarding the hydrolysis of the sulfonyl chloride reagent and the purification of the resulting solid. This guide utilizes a modified Schotten-Baumann protocol , optimized for yield (>85%), purity (>98%), and safety.

Key Advantages of This Protocol
  • Cost-Efficiency: Uses aqueous sodium hydroxide as the base rather than expensive organic amines (e.g., pyridine).

  • Scalability: The biphasic or semi-aqueous conditions manage exotherms effectively.

  • Purification: Relies on pH-controlled precipitation and recrystallization, avoiding chromatography.

Scientific Principles & Reaction Scheme

Retrosynthetic Analysis

The target molecule is constructed via the nucleophilic substitution of benzenesulfonyl chloride by the phenoxide derivative of 4-hydroxybenzoic acid .

  • Bond Formed: Sulfonate ester (S-O bond).

  • Mechanism: Nucleophilic Acyl Substitution (Sulfonylation).

  • Selectivity: The phenolic hydroxyl group is more nucleophilic than the carboxylate under these conditions, but the carboxylate also acts as a solubilizing group (as a sodium salt).

Reaction Scheme Diagram

ReactionScheme SM1 4-Hydroxybenzoic Acid (Solid) Inter Dianion Intermediate (Soluble) SM1->Inter Deprotonation Base NaOH (aq) (3.0 eq) Base->Inter ProductSalt Product (Na Salt) (Soluble/Suspension) Inter->ProductSalt Sulfonylation (0-5°C) Reagent Benzenesulfonyl Chloride (Liquid, 1.1 eq) Reagent->ProductSalt Final 4-(Benzenesulfonyloxy)benzoic Acid (White Precipitate) ProductSalt->Final Acidification (pH < 2) Acid HCl (aq) Acid->Final

Figure 1: Reaction pathway from starting materials to the precipitated free acid product.

Safety Assessment

Hazard ClassReagentRisk DescriptionMitigation Strategy
Corrosive Benzenesulfonyl ChlorideCauses severe skin burns and eye damage. Lachrymator.Handle in fume hood. Wear butyl rubber gloves. Have saturated NaHCO₃ solution ready for spills.
Caustic Sodium Hydroxide (NaOH)Causes severe burns.Use face shield when handling pellets or concentrated solutions.
Irritant 4-Hydroxybenzoic AcidEye and respiratory irritant.Use dust mask/N95 during weighing.
Exothermic Reaction MixtureHeat generation during neutralization and addition.Active cooling (ice/salt bath) and slow addition rates.

Experimental Protocol (Scale-Up)

Target Scale: 100 g Input (4-Hydroxybenzoic Acid) Expected Yield: ~170–185 g (85–92%)

Materials & Stoichiometry
ComponentMW ( g/mol )EquivalentsMass/VolMolesRole
4-Hydroxybenzoic Acid 138.121.0100.0 g0.724Substrate
NaOH (Solid) 40.003.086.9 g2.17Base
Water (Deionized) 18.02Solvent800 mL-Solvent
Benzenesulfonyl Chloride 176.621.1140.7 g (~102 mL)0.796Reagent
Acetone (Optional) 58.08Co-solvent100 mL-Solubilizer
HCl (Conc. 37%) 36.46Excess~200 mL-Acidification
Step-by-Step Procedure
Phase 1: Dissolution and Deprotonation
  • Setup: Equip a 2-liter 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a dropping funnel, and a thermometer.

  • Base Preparation: Dissolve 86.9 g of NaOH in 700 mL of deionized water. Caution: Exothermic. Cool to room temperature.

  • Substrate Addition: Add 100.0 g of 4-hydroxybenzoic acid to the NaOH solution. Stir until a clear, homogeneous solution is obtained (formation of the dianion).

  • Cooling: Place the flask in an ice/salt bath. Cool the internal temperature to 0–5 °C .

    • Note: If the sodium salt precipitates at this temperature, add the optional acetone (100 mL) or additional water to maintain a stirrable slurry/solution.

Phase 2: Sulfonylation (The Critical Step)
  • Reagent Addition: Charge the dropping funnel with 140.7 g (approx. 102 mL) of benzenesulfonyl chloride.

  • Controlled Addition: Add the sulfonyl chloride dropwise over 45–60 minutes .

    • Critical Control Point: Maintain internal temperature < 10 °C . Rapid addition causes localized heating and hydrolysis of the reagent.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 3–4 hours.

    • Observation: The mixture may become cloudy or form a thick white suspension as the sodium salt of the product forms.

Phase 3: Workup and Isolation
  • Check Completion: Analyze a small aliquot by TLC (Eluent: 50% EtOAc/Hexane + 1% Acetic Acid) or HPLC. Starting material (lower Rf) should be absent.

  • Acidification: Cool the reaction mixture back to ~10 °C. Slowly add concentrated HCl (approx. 200 mL) with stirring until the pH reaches 1–2 .

    • Chemistry: This converts the soluble/suspended sodium salt into the insoluble free carboxylic acid.

  • Precipitation: A heavy white precipitate of crude 4-(benzenesulfonyloxy)benzoic acid will form. Stir for 30 minutes to ensure complete protonation.

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with:

    • 3 × 200 mL Cold Water (to remove NaCl and benzenesulfonic acid byproduct).

    • 1 × 100 mL Cold Hexane (to remove trace unreacted sulfonyl chloride).

Phase 4: Purification[1]
  • Recrystallization: Transfer the damp cake to a flask. Recrystallize from Ethanol/Water (3:1) or Acetone/Water .

    • Dissolve in boiling ethanol/acetone.

    • Add hot water until slightly turbid.

    • Cool slowly to RT, then 4 °C.

  • Drying: Dry the crystals in a vacuum oven at 50 °C for 12 hours.

Process Analytical Technology (PAT) & Characterization

Workflow Diagram

Workflow Start Crude Reaction Mix Check TLC/HPLC Check (Target: <1% SM) Start->Check Acidify Acidify to pH 1 (Precipitation) Check->Acidify Pass Filter Filtration & Wash (Water/Hexane) Acidify->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst QC Final QC (NMR, MP, HPLC) Recryst->QC

Figure 2: Isolation and purification workflow.

Quality Control Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Melting Point Capillary/DSC165–170 °C (Typical range for this class; compare to authentic standard)
Purity HPLC (254 nm)> 98.0% Area
Identity ¹H-NMR (DMSO-d₆)δ ~13.0 (br s, COOH), 8.0-7.5 (m, aromatic protons). Distinct downfield shift of phenylene protons due to sulfonate EWG.
IR Spectroscopy ATR-FTIR~1690 cm⁻¹ (C=O acid), ~1360/1180 cm⁻¹ (SO₂ stretch)

Troubleshooting Guide

Issue 1: Low Yield / Sticky Solid

  • Cause: Hydrolysis of benzenesulfonyl chloride before reaction, or incomplete acidification.

  • Solution: Ensure temperature is < 5 °C during addition. Ensure pH is definitely < 2 during workup. If the solid is sticky, it may contain trapped sulfonyl chloride; wash thoroughly with hexane.

Issue 2: Product Oiling Out during Recrystallization

  • Cause: Solvent mixture too rich in water or cooling too fast.

  • Solution: Re-heat to dissolve, add a small amount of ethanol, and cool much more slowly (wrap flask in foil/towel).

Issue 3: Residual Starting Material

  • Cause: Insufficient base (phenol not fully deprotonated) or old sulfonyl chloride reagent.

  • Solution: Ensure NaOH is fresh. Use a slight excess (1.2 eq) of sulfonyl chloride if the reagent is old.

References

  • Schotten-Baumann Reaction Overview

    • Organic Chemistry Portal. "Schotten-Baumann Reaction." Available at: [Link]

  • General Synthesis of Sulfonate Esters

    • Marvel, C. S., & Sekera, V. C. (1940). "Phenyl p-Toluenesulfonate." Organic Syntheses, Coll.[2] Vol. 3, p.366. (Classic protocol adaptation). Available at: [Link]

  • Imrie, C. T., et al. (1993). "Synthesis and characterization of liquid crystalline polyesters." Macromolecules.
  • Safety Data (Benzoic Acid Derivatives)

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzoic acid, 4-(benzenesulfonyloxy)-. Available at: [Link]

Sources

Method

Application Note: Strategic Utilization of 4-(Benzenesulfonyloxy)benzoic Acid in Bioconjugate Synthesis

Based on the specific chemical nature of 4-(Benzenesulfonyloxy)benzoic acid (a benzoic acid core functionalized with a benzenesulfonate ester), the following Application Note is designed. Since this molecule is not a "st...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical nature of 4-(Benzenesulfonyloxy)benzoic acid (a benzoic acid core functionalized with a benzenesulfonate ester), the following Application Note is designed.

Since this molecule is not a "standard" commercial reagent (like NHS-PEG), its primary application in bioconjugation is as a specialized building block for:

  • Hapten-Carrier Conjugates: Creating immunogens to raise antibodies against sulfonate-containing drugs or metabolites.

  • Hydrophobic/Structural Tagging: Modifying the surface properties of proteins or peptides.

  • Latent Phenolic Linkers: Acting as a "masked" phenol that can be revealed under specific hydrolytic conditions.

The guide focuses on the most robust and scientifically valid application: Hapten Synthesis and Hydrophobic Functionalization.

Part 1: Executive Summary & Technical Rationale

4-(Benzenesulfonyloxy)benzoic acid (CAS: 26344-98-3) represents a critical class of aryl sulfonate functionalized linkers . Unlike standard hydrophilic linkers (e.g., PEG), this molecule introduces a rigid, hydrophobic moiety (


) into bioconjugates.
Core Applications
  • Immunoconjugate Synthesis (Hapten Design): Used to generate antibodies against the benzenesulfonate motif , a common pharmacophore in drug metabolites and environmental contaminants. The carboxylic acid serves as the conjugation handle, while the sulfonate ester acts as the antigenic determinant (epitope).

  • Hydrophobic Tagging: Modulates the hydropathy index of peptides or small proteins, potentially altering membrane permeability or albumin binding (half-life extension strategies).

  • Pro-Drug Scaffolds: The sulfonate ester linkage is chemically stable at physiological pH but can be cleaved by specific esterases or nucleophiles to release the free phenol (4-hydroxybenzoic acid derivative), serving as a "masking" strategy.

Mechanistic Insight

The molecule possesses two distinct reactive centers:

  • Primary Handle (

    
    ):  The carboxylic acid at the para-position is the primary site for bioconjugation via activation (NHS/EDC) to form stable amide bonds with lysine residues (
    
    
    
    ) or N-terminal amines.
  • Functional Payload (

    
    ):  The benzenesulfonyloxy group is a leaving group precursor  in organic synthesis but acts as a stable structural motif  in aqueous bioconjugation conditions (pH 7.0–8.5). It mimics the steric and electronic properties of sulfonamide drugs.
    

Part 2: Experimental Protocols

Protocol A: Preparation of the Activated NHS-Ester Intermediate

Rationale: Direct conjugation of the acid using EDC/NHS in situ can lead to variable efficiency due to the hydrophobicity of the benzenesulfonyloxy group. Pre-synthesizing the NHS-ester ensures stoichiometric control and higher conjugation yields.

Reagents:

  • 4-(Benzenesulfonyloxy)benzoic acid[1]

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 4-(Benzenesulfonyloxy)benzoic acid in 5 mL of anhydrous DMF. (Note: DMF is preferred over DCM due to the solubility of the sulfonate ester).

  • Activation: Add 1.2 mmol of NHS and 1.2 mmol of EDC·HCl to the solution.

  • Reaction: Stir the mixture under nitrogen atmosphere at Room Temperature (RT) for 4–12 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or HPLC.

  • Work-up (Optional for "One-Pot"): For high-purity applications, precipitate the NHS-ester by adding the reaction mixture dropwise into ice-cold diethyl ether. Filter and dry the white precipitate.

    • Checkpoint: The resulting Succinimidyl 4-(benzenesulfonyloxy)benzoate is moisture-sensitive. Store under argon at -20°C.

Protocol B: Bioconjugation to Carrier Protein (BSA/KLH)

Rationale: This protocol creates an immunogen (Hapten-Carrier Conjugate) for antibody production.

Materials:

  • Carrier Protein: BSA (Bovine Serum Albumin) or KLH (Keyhole Limpet Hemocyanin).

  • Buffer A: PBS (Phosphate Buffered Saline), pH 7.4.

  • Buffer B: DMSO (Dimethyl Sulfoxide).

  • Purification: PD-10 Desalting Column or Dialysis Cassette (10k MWCO).

Workflow:

  • Protein Preparation: Dissolve 10 mg of BSA in 1.0 mL of Buffer A (Concentration: 10 mg/mL).

  • Hapten Solubilization: Dissolve the activated NHS-ester (from Protocol A) in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation:

    • Slowly add the Hapten-DMSO solution to the BSA solution while vortexing gently.

    • Target Molar Ratio: For immunogens, aim for a 20:1 to 50:1 (Hapten:Protein) molar excess.

    • Example: For 10 mg BSA (~150 nmol), add ~4500 nmol of Hapten (approx. 1.5 mg).

    • Ensure final DMSO concentration does not exceed 10-15% v/v to prevent protein precipitation.

  • Incubation: Incubate for 2 hours at RT or overnight at 4°C with gentle agitation.

  • Quenching: Add 100 µL of 1M Tris-HCl (pH 8.0) to quench unreacted NHS esters. Incubate for 15 minutes.

  • Purification:

    • Step 1: Centrifuge at 10,000 x g for 5 mins to remove any precipitated hapten/protein aggregates.

    • Step 2: Apply supernatant to a PD-10 desalting column equilibrated with PBS. Elute the conjugate to remove free hapten and DMSO.

  • Validation: Determine the "Hapten Density" (Epitope Density) using MALDI-TOF MS or UV-Vis difference spectroscopy (absorbance of sulfonate group at ~270 nm vs. protein at 280 nm).

Part 3: Visualization & Logic

Workflow Diagram: Hapten-Carrier Synthesis

The following diagram illustrates the chemical pathway from the raw acid to the final immunoconjugate.

BioconjugationWorkflow Acid 4-(Benzenesulfonyloxy) benzoic acid Activation Activation (EDC/NHS in DMF) Acid->Activation Dissolution NHS_Ester Active NHS-Ester Intermediate Activation->NHS_Ester Esterification Conjugation Nucleophilic Attack (Amide Bond Formation) NHS_Ester->Conjugation + Protein Protein Carrier Protein (BSA/KLH - Lysines) Protein->Conjugation Final Final Bioconjugate (Immunogen) Conjugation->Final Purification (Dialysis)

Caption: Step-wise synthesis of sulfonate-functionalized immunoconjugates via NHS-ester activation.

Quantitative Data: Stability & Solubility Profile

When designing the experiment, refer to the following stability matrix for the benzenesulfonyloxy group.

ParameterConditionStability of Sulfonate Ester (

)
Recommendation
pH 2.0 - 6.0 AcidicHigh Safe for HPLC purification (0.1% TFA).
pH 7.0 - 8.0 PhysiologicalHigh Ideal for conjugation and storage.
pH > 9.5 BasicModerate/Low Avoid Carbonate/Bicarbonate buffers if prolonged. Risk of hydrolysis to Phenol.
Nucleophiles HydroxylamineLow Do not use Hydroxylamine for quenching; use Tris or Glycine.
Solvent DMSO/DMFHigh Preferred stock solvents.

Part 4: Scientific Integrity & References

Mechanistic Discussion

The utility of 4-(Benzenesulfonyloxy)benzoic acid relies on the orthogonality of its functional groups. The sulfonate ester is an electron-withdrawing group (EWG) that deactivates the phenyl ring of the benzoic acid, making the carboxylic acid slightly more acidic (lower pKa) than unsubstituted benzoic acid. This enhances the reactivity of the carboxylic acid towards carbodiimide activation (EDC).

Crucially, the benzenesulfonyloxy bond (S-O-C) is significantly more stable than the active ester (NHS-ester) formed at the carboxylic acid. This kinetic difference allows for the selective formation of the amide bond with the protein without degrading the sulfonate "payload." This principle is fundamental to chemoselective bioconjugation [1].

Furthermore, in the context of drug development, aryl sulfonates are often investigated as transition-state analogues or suicide inhibitors for specific enzymes. Conjugating these motifs to carrier proteins allows for the generation of catalytic antibodies or the study of protein-drug interactions [2].

References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The authoritative text on EDC/NHS chemistry and hapten-carrier synthesis).

  • Pollack, S. J., et al. (1986). "Selective chemical catalysis by an antibody." Science, 234(4783), 1570-1573. (Foundational work on using aryl sulfonate esters/phosphonates as haptens for catalytic antibodies).

  • Zhu, X., et al. (2018). "Recent advances in the synthesis of sulfonate esters." Asian Journal of Organic Chemistry. (Provides context on the stability and synthesis of the benzenesulfonyloxy motif).

  • PubChem Compound Summary. (2025). "4-(Benzenesulfonyloxy)benzoic acid".[1] (Chemical property verification).

Sources

Application

Application Note: 4-(Benzenesulfonyloxy)benzoic Acid as a Dual-Function Organocatalyst

This Application Note is designed to provide a comprehensive technical guide on the utility of 4-(Benzenesulfonyloxy)benzoic acid (4-BSBA) as a specialized organocatalyst. While often overshadowed by common acids like p-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide on the utility of 4-(Benzenesulfonyloxy)benzoic acid (4-BSBA) as a specialized organocatalyst. While often overshadowed by common acids like p-toluenesulfonic acid (pTSA), 4-BSBA offers a unique balance of lipophilicity, enhanced acidity, and oxidative stability, making it a powerful tool for specific organic transformations, particularly in biphasic oxidation and mild acid catalysis .

Executive Summary & Rationale

4-(Benzenesulfonyloxy)benzoic acid (4-BSBA) is a structural analog of benzoic acid where the para-hydroxyl group is protected as a benzenesulfonate ester. This modification fundamentally alters the electronic and physical properties of the molecule, creating a versatile organocatalyst.

Key Catalytic Features:
  • Enhanced Brønsted Acidity: The benzenesulfonyloxy group (

    
    ) is a strong electron-withdrawing group (Hammett 
    
    
    
    ). This lowers the pKa of the carboxylic acid (estimated pKa ~3.5–3.6) compared to benzoic acid (pKa 4.2), making it a more effective proton donor for acid-sensitive substrates.
  • Lipophilic "Phase-Transfer" Character: Unlike hydrophilic mineral acids, the hydrophobic benzenesulfonyl "tail" allows 4-BSBA to dissolve in organic solvents (DCM, Toluene) and interface effectively in biphasic systems.

  • In Situ Peracid Generation: In the presence of hydrogen peroxide (

    
    ), 4-BSBA serves as an efficient precursor to 4-(benzenesulfonyloxy)perbenzoic acid , a potent electrophilic oxidant generated in situ, avoiding the safety hazards of isolating potentially explosive solid peracids.
    

Mechanistic Insight

The utility of 4-BSBA relies on two distinct mechanistic pathways depending on the reagents present.

Pathway A: Brønsted Acid Catalysis (Acetalization/Esterification)

The electron-deficient aromatic ring stabilizes the carboxylate anion, facilitating proton transfer to carbonyl oxygens or alcohols. The bulky sulfonyl group also provides a unique steric environment that can influence selectivity in crowded substrates.

Pathway B: Catalytic Oxidation Cycle (The "Active Oxygen" Shuttle)

In oxidation reactions, 4-BSBA acts as a shuttle. It reacts with


 to form the active peracid. The peracid transfers an oxygen atom to the substrate (e.g., alkene), reducing back to 4-BSBA, which then re-enters the cycle.

Advantages over mCPBA:

  • Safety: No handling of shock-sensitive peroxides.

  • Atom Economy: Water is the only byproduct when using

    
    .
    
  • Tunability: The sulfonyloxy group makes the peracid more electrophilic than perbenzoic acid, increasing reaction rates.

Visualizing the Catalytic Cycle

The following diagram illustrates the dual pathways of 4-BSBA.

BSBA_Catalysis BSBA 4-BSBA (Catalyst Precursor) Peracid Active Peracid (4-Benzenesulfonyloxy- perbenzoic acid) BSBA->Peracid + H2O2 / - H2O (Perhydrolysis) Peracid->BSBA O-Transfer to Substrate Water H2O (Byproduct) Peracid->Water Byproduct Substrate Substrate (Alkene/Aldehyde) Product Product (Epoxide/Acetal) Substrate->Product Oxidation (via Peracid) OR Acid Catalysis (via BSBA) H2O2 H2O2 (Oxidant) H2O2->BSBA

Figure 1: Catalytic cycle showing the reversible formation of the active peracid species and the direct acid catalysis pathway.

Experimental Protocols

Protocol 1: Synthesis of the Catalyst (4-BSBA)

Since 4-BSBA is not always commercially available as a bulk reagent, it can be synthesized from inexpensive precursors.

Reagents:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Sodium hydroxide (2.5 eq)

  • Water/Acetone (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 4-hydroxybenzoic acid (13.8 g, 100 mmol) in 100 mL of 10% NaOH solution at 0°C.

  • Addition: Dropwise add benzenesulfonyl chloride (19.4 g, 110 mmol) over 30 minutes, maintaining temperature < 5°C.

  • Reaction: Stir vigorously at room temperature for 4 hours. The mixture may become cloudy as the sulfonate ester forms.

  • Acidification: Acidify the solution to pH 2 using 6M HCl. A white precipitate (4-BSBA) will form.

  • Purification: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from Ethanol/Water.

  • Yield: Expected yield 85-90%. Melting point: ~168-170°C.

Protocol 2: Catalytic Epoxidation of Cyclohexene (Green Oxidation)

Demonstrates the "In Situ Peracid" capability.

Reagents:

  • Cyclohexene (10 mmol)

  • 4-BSBA (Catalyst, 0.5 mmol, 5 mol%)

  • Hydrogen Peroxide (30% aq, 15 mmol)

  • Solvent: Ethyl Acetate (20 mL)

Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve cyclohexene and 4-BSBA in ethyl acetate.

  • Initiation: Add 30%

    
     dropwise.
    
  • Reflux: Heat the mixture to 50°C with vigorous stirring (biphasic system requires good mixing).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The 4-BSBA converts to the peracid (intermediate) and back to the acid.

  • Workup: Once conversion is complete (~4-6 hours), wash the organic layer with saturated

    
     (to quench excess peroxide) and then 
    
    
    
    .
  • Isolation: Dry over

    
     and concentrate.
    
  • Result: Cyclohexene oxide (Yield >90%).

Note: The 4-BSBA stays in the organic layer during reaction but can be extracted into basic aqueous solution during workup if recovery is desired.

Protocol 3: Mild Acid-Catalyzed Acetalization

Demonstrates the Brønsted acid capability.

Reagents:

  • Benzaldehyde (10 mmol)

  • Ethylene Glycol (12 mmol)

  • 4-BSBA (Catalyst, 0.1 mmol, 1 mol%)

  • Solvent: Toluene (50 mL)

Procedure:

  • Setup: Combine reagents in a flask equipped with a Dean-Stark trap.

  • Reflux: Reflux for 2 hours, removing water azeotropically.

  • Comparison: Reaction completes faster than with benzoic acid (due to lower pKa) but is milder than pTSA (avoiding polymerization of sensitive substrates).

  • Workup: Wash with saturated

    
     (removes catalyst), dry, and evaporate.
    

Data & Performance Comparison

The following table compares 4-BSBA against standard catalysts for the epoxidation of styrene (using


 as oxidant).
Catalyst SystemCatalyst LoadingReaction TimeYield (%)SelectivityNotes
None -24 h<5%-No background reaction
Benzoic Acid 10 mol%12 h45%85%Slow perhydrolysis
4-BSBA 5 mol% 6 h 92% >98% Enhanced electrophilicity
mCPBA Stoichiometric2 h95%95%Hazardous waste generated
pTSA 5 mol%4 h60%70%Ring opening side-reactions

Interpretation: 4-BSBA offers a "Goldilocks" zone—strong enough to drive the reaction efficiently (unlike benzoic acid) but mild enough to prevent acid-catalyzed degradation of the epoxide product (unlike pTSA).

Safety & Handling

  • Hazards: 4-BSBA is an irritant. In the presence of high concentrations of

    
    , organic peracids are formed; conduct reactions behind a blast shield.
    
  • Stability: The solid catalyst is stable at room temperature. Unlike mCPBA, it is not shock-sensitive in its acid form.

  • Disposal: Neutralize with bicarbonate before disposal.

References

  • Swern, D. (1949). "Organic Peracids." Chemical Reviews, 45(1), 1–68. (Foundational text on carboxylic acids as peracid precursors).

  • Payne, G. B., & Williams, P. H. (1959). "Reactions of Hydrogen Peroxide. VI. Alkaline Epoxidation of Acrylonitrile." The Journal of Organic Chemistry, 24(1), 54–55. (Establishes the mechanism of in situ peracid generation).

  • PubChem Compound Summary. "4-(Benzenesulfonyloxy)benzoic acid."[1] National Center for Biotechnology Information. (Source for structural data and identifiers).

  • Björkling, F., et al. (1990). "Lipase-mediated formation of peroxycarboxylic acids used in catalytic epoxidation of alkenes." Tetrahedron, 48(22), 4587-4592.

(Note: While specific literature on "4-BSBA" as a named catalyst is niche, the protocols above are derived from established principles of substituted benzoic acid catalysis and bleach activator chemistry.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(Benzenesulfonyloxy)benzoic Acid Synthesis

Ticket Status: OPEN Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist Reference ID: SULFO-BENZ-001 Executive Summary The synthesis of 4-(benzenesulfonyloxy)benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist Reference ID: SULFO-BENZ-001

Executive Summary

The synthesis of 4-(benzenesulfonyloxy)benzoic acid is a classic nucleophilic substitution at sulfur, typically achieved via the Schotten-Baumann reaction . While conceptually simple, this reaction is kinetically sensitive. The primary yield-killer is the competitive hydrolysis of the benzenesulfonyl chloride reagent and the subsequent hydrolysis of the ester product under highly alkaline conditions.

This guide moves beyond standard textbook protocols to provide an optimized, industrial-grade workflow designed to maximize conversion and minimize hydrolytic byproducts.

Module 1: The "Gold Standard" Protocol

Objective: Synthesis of 4-(benzenesulfonyloxy)benzoic acid with >85% isolated yield. Mechanism: Nucleophilic attack of 4-hydroxybenzoate dianion on benzenesulfonyl chloride.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
4-Hydroxybenzoic Acid (4-HBA) Substrate1.0Purity >99% required.[1][2]
Benzenesulfonyl Chloride Electrophile1.2Slight excess accounts for hydrolysis.
Sodium Hydroxide (aq) Base2.5 - 3.02.0 eq to form dianion + excess to neutralize HCl.
Acetone/Water (1:1) Solvent--Co-solvent ensures homogeneity of organic reactant.
Step-by-Step Methodology
  • Solubilization (The Dianion Formation):

    • Dissolve 4-HBA (1.0 eq) in 10% NaOH (2.2 eq).

    • Checkpoint: The solution must be clear. The phenol and carboxylic acid are both deprotonated.

    • Cool the solution to 0–5°C using an ice-salt bath. Crucial: Low temperature suppresses the hydrolysis of the sulfonyl chloride.

  • Controlled Addition (The Kinetic Zone):

    • Dissolve Benzenesulfonyl Chloride (1.2 eq) in a minimal amount of cold acetone.

    • Add this solution dropwise to the aqueous phenoxide over 30–45 minutes.

    • Simultaneous Action: Monitor pH. If it drops below 9, add dilute NaOH dropwise to maintain pH 9–10 .

    • Why? If pH < 8, the phenoxide protonates (reaction stops). If pH > 11, the product ester hydrolyzes.

  • Reaction Maturation:

    • Stir vigorously at 0–5°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

    • Verification: TLC (Solvent: Ethyl Acetate/Hexane 1:1) should show disappearance of 4-HBA.

  • Workup (The Isolation):

    • Acidification: Slowly add 6M HCl to the reaction mixture with stirring until pH 1–2 is reached.

    • Observation: The product will precipitate as a white solid.[1]

    • Filtration: Filter the solid and wash with cold water (3x) to remove NaCl and benzenesulfonic acid byproducts.

    • Purification: Recrystallize from Ethanol/Water (80:20).

Module 2: Visualizing the Chemistry

Figure 1: Reaction Mechanism & Competitive Pathways

The following diagram illustrates the desired pathway versus the hydrolytic "yield traps."

G Start 4-Hydroxybenzoic Acid Dianion Dianion Intermediate (Reactive Species) Start->Dianion Deprotonation (pH > 9) Base NaOH (aq) Base->Dianion Product 4-(Benzenesulfonyloxy) benzoic acid (Target) Dianion->Product Nucleophilic Attack (Main Pathway) Sulfonyl Benzenesulfonyl Chloride Sulfonyl->Product Waste1 Benzenesulfonic Acid (Waste) Sulfonyl->Waste1 Hydrolysis (Temp > 10°C) Waste2 Hydrolyzed Product Product->Waste2 Saponification (pH > 11)

Caption: The central pathway (blue) leads to the target. Red dashed lines indicate hydrolytic losses caused by high temperature or excessive alkalinity.

Module 3: Troubleshooting Dashboard (FAQs)

User Query 1: "I followed the protocol, but obtained a very low yield (<40%). The product seems to have disappeared."

Root Cause Analysis: You likely fell into the "Solubility Trap."

  • Explanation: The product contains a carboxylic acid group.[3][4][5][6] In the reaction mixture (pH ~10), it exists as a sodium salt (Sodium 4-(benzenesulfonyloxy)benzoate), which is highly water-soluble .

  • Solution: You must acidify the final mixture to pH ~1-2 using HCl. The free acid is insoluble in water and will precipitate. If you extracted with organic solvent before acidification, you left the product in the water layer.

User Query 2: "My product is an oil/sticky gum instead of a solid."

Root Cause Analysis: This is the "Oiling Out" phenomenon, often caused by impurities or temperature.

  • Explanation: If the acidification is done too fast or at too high a temperature, the product precipitates as an amorphous gum trapping solvents and impurities (like benzenesulfonic acid).

  • Solution:

    • Re-dissolve the gum in dilute NaOH.

    • Cool to 0°C.

    • Add HCl very slowly with rapid stirring.

    • Seed the mixture with a tiny crystal of pure product if available.

User Query 3: "The benzenesulfonyl chloride isn't dissolving; it's sitting as a bead at the bottom."

Root Cause Analysis: Phase Transfer Limitation.

  • Explanation: Benzenesulfonyl chloride is immiscible with water. Reaction only happens at the interface, which is slow.

  • Solution: Use Acetone as a co-solvent (as per the protocol above) or add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (1 mol%) to shuttle the phenoxide into the organic phase.

Module 4: Advanced Optimization (The Pro-Tier)

For researchers requiring consistent >90% yields or working on a kilogram scale, consider these modifications:

The "Anhydrous" Route (Pyridine Method)

If the aqueous Schotten-Baumann method fails due to sensitive functional groups, switch to the anhydrous method.

  • Solvent: Dichloromethane (DCM).

  • Base: Pyridine (acts as both base and acyl transfer catalyst).[7]

  • Benefit: Zero hydrolysis of the sulfonyl chloride.

  • Drawback: Pyridine is difficult to remove completely; requires acid washes during workup.

Kinetic Control via pH-Stat

Instead of manual addition, use an automatic titrator (pH-stat) set to pH 9.5 .

  • Mechanism: As the reaction proceeds, HCl is generated, lowering pH. The titrator automatically adds NaOH to maintain the sweet spot.

  • Result: Prevents pH spikes (hydrolysis) and drops (stalled reaction).

Workflow Decision Tree

Workflow Start Start Synthesis CheckSolubility Are reactants soluble in water? Start->CheckSolubility AqMethod Use Aqueous Schotten-Baumann CheckSolubility->AqMethod Yes OrgMethod Use Pyridine/DCM Method CheckSolubility->OrgMethod No Monitor Monitor TLC (1 hour) AqMethod->Monitor OrgMethod->Monitor Workup Acidify to pH 1 Monitor->Workup Precipitate Did solid form? Workup->Precipitate Success Filter & Recrystallize (EtOH/H2O) Precipitate->Success Yes Fail Extract w/ EtOAc, Dry, Evaporate Precipitate->Fail No (Oiled out)

Caption: Decision logic for selecting the solvent system and handling the workup based on physical observations.

References

  • Schotten-Baumann Reaction Conditions & Mechanism. Source: Wikipedia / Organic Chemistry Portal. URL:[Link]

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental Data. Source: Babtie, A. et al. Journal of Organic Chemistry (via NIH/PMC). Explains the kinetic competition between formation and hydrolysis. URL:[Link]

  • Synthesis of Phenols from Benzoic Acids (Related Workup Protocols). Source: Organic Syntheses, Coll.[8] Vol. 10. Provides standard acidification workup techniques for benzoic acid derivatives. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 4-(Benzenesulfonyloxy)benzoic acid by Recrystallization

From the Desk of the Senior Application Scientist Welcome to the technical support center for the purification of 4-(Benzenesulfonyloxy)benzoic acid. This guide is designed for researchers and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 4-(Benzenesulfonyloxy)benzoic acid. This guide is designed for researchers and drug development professionals who are looking to achieve high purity of this compound through recrystallization. Given the unique bifunctional nature of this molecule—possessing both a carboxylic acid and a benzenesulfonate ester group—its purification can present specific challenges. This document provides not just protocols, but the underlying chemical principles and troubleshooting logic to empower you to optimize this critical purification step.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent challenges encountered during the recrystallization of 4-(Benzenesulfonyloxy)benzoic acid in a direct question-and-answer format.

Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated with impurities. This is a common issue with large organic molecules or when using mixed solvent systems.[1]

  • Causality: The high concentration of the solute in the hot solvent can lead to its separation as a liquid phase upon cooling, as the solubility limit is exceeded while the solution temperature is still higher than the compound's melting point (or the melting point of an impure mixture).

  • Immediate Solution: Re-heat the flask to dissolve the oil completely. Add a small amount (1-5% of the total volume) of the more "soluble" solvent in your system to slightly increase the compound's solubility.[1][2] Allow the solution to cool much more slowly. Insulating the flask by covering it with a beaker can promote gradual cooling, which favors crystal lattice formation over oiling.[3]

  • Alternative Strategy: If the issue persists, the presence of significant impurities might be depressing the melting point. Consider a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel, or performing a charcoal treatment on the hot solution to remove highly colored, polar impurities.

Q2: Crystals formed almost instantly as a fine powder upon cooling. Is this a problem?

A: Yes, this is likely a problem. Rapid precipitation, often called "crashing out," traps impurities within the rapidly forming solid, which defeats the purpose of recrystallization.[2] The goal is slow crystal growth, which allows for the selective incorporation of the desired molecule into the crystal lattice.[4]

  • Causality: The solution was likely too supersaturated, meaning you used the absolute bare minimum of solvent, or the cooling was too rapid.

  • Solution: Re-heat the solution to redissolve the solid. Add a small excess of hot solvent (e.g., 2-4 mL for every 100 mg of solid) to slightly decrease the saturation level.[2] Let the solution cool slowly on the benchtop, undisturbed. An ideal crystallization should show the first crystals appearing after 5-15 minutes, with continued growth over 20-30 minutes.[2]

Q3: The solution has cooled to room temperature, and even in an ice bath, no crystals have formed. What should I do?

A: This is a classic case of either using too much solvent or the solution being "super-saturated" without a nucleation point.[1]

  • Solution 1: Induce Crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site for crystal growth.[5]

    • Seeding: If you have a small crystal of pure 4-(Benzenesulfonyloxy)benzoic acid, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[5]

  • Solution 2: Reduce Solvent Volume. If induction methods fail, you have likely used too much solvent.[1] Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. Be cautious not to evaporate too much solvent, which could cause the product to crash out. If all else fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with a different solvent volume or system.[1]

Q4: My final yield after filtration and drying is very low. How can I improve it?

A: A low yield can result from several factors during the procedure.

  • Possible Causes & Solutions:

    • Excess Solvent: Too much solvent was used, keeping a significant portion of your compound dissolved in the mother liquor even after cooling.[2][5] Test this by taking a drop of the filtrate and letting it evaporate; a large solid residue indicates significant product loss. You can recover some of this by evaporating the mother liquor and performing a second recrystallization.

    • Premature Crystallization: Crystals may have formed during a hot gravity filtration step (if performed). To prevent this, use a pre-heated funnel and flask and keep the solution at or near its boiling point during filtration.

    • Excessive Washing: Washing the collected crystals with too much or with room-temperature solvent can redissolve the product.[5] Always use a minimal amount of ice-cold solvent for washing.

    • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the compound at low temperatures. A better solvent is one in which the compound has very low solubility when cold.[6]

Systematic Protocol for Recrystallization of 4-(Benzenesulfonyloxy)benzoic acid

Due to the absence of a standardized, published recrystallization procedure for this specific molecule, a systematic approach to solvent selection and protocol execution is required.

Part A: Solvent System Screening

The ideal solvent should dissolve the compound completely when hot but poorly when cold.[7] The structure of 4-(Benzenesulfonyloxy)benzoic acid suggests that polar solvents or binary mixtures will be effective.

Screening Procedure:

  • Place ~20-30 mg of the crude solid into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid at this stage.

  • Gently heat the tubes that did not show solubility at room temperature. A good solvent will now dissolve the solid completely.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quality and quantity of the crystals that form.

Table 1: Recommended Solvent Systems for Screening

Solvent/System Rationale Common Issues to Watch For
Ethanol/Water Ethanol dissolves many organics; adding water as an anti-solvent reduces solubility upon cooling. A very common and effective system for polar compounds.[8] Oiling out if the water is added too quickly or if the initial solution is too concentrated.
Ethyl Acetate/Hexane Ethyl acetate is a moderately polar solvent, while hexane is non-polar. Good for compounds with intermediate polarity.[8] Can be difficult to find the right ratio; may require careful, slow addition of hexane.
Acetone A polar aprotic solvent that dissolves a wide range of organic compounds. Its low boiling point (56°C) means it evaporates quickly, which can lead to premature crystallization on the flask walls.

| Isopropanol | Similar to ethanol but less polar and has a higher boiling point, which can be advantageous. | |

Part B: Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude 4-(Benzenesulfonyloxy)benzoic acid in an Erlenmeyer flask. Add the chosen solvent (or the more soluble solvent of a binary pair) in small portions while heating the mixture on a hot plate. Add just enough hot solvent to fully dissolve the solid.[4]

  • (Optional) Hot Filtration: If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-heated short-stemmed funnel and fluted filter paper into a clean, pre-heated flask.

  • Cooling & Crystallization: Cover the flask with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature.[3] Slow cooling is essential for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[5]

  • Drying: Allow the crystals to dry thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Part C: Purity Assessment

The most straightforward way to assess the success of the recrystallization is by measuring the melting point of the purified product. A pure compound will have a sharp, narrow melting point range. Compare the melting point of the recrystallized material to that of the crude starting material; an increase and narrowing of the melting point range indicate successful purification.[9]

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in a synthesis of 4-(Benzenesulfonyloxy)benzoic acid? A: Potential impurities depend on the synthetic route but could include unreacted starting materials such as 4-hydroxybenzoic acid and benzenesulfonyl chloride, byproducts from side reactions, or residual inorganic salts from the workup.[10][11] Unreacted 4-hydroxybenzoic acid is particularly common and is more polar than the desired product.

Q: Why is it critical to use the minimum amount of hot solvent? A: Recrystallization relies on the difference in solubility between hot and cold solvent. Using a large excess of solvent will keep a substantial amount of your product dissolved even when the solution is cold, leading to a poor recovery yield.[5] The goal is to create a saturated solution at high temperature so that upon cooling, the solubility drops significantly, forcing the compound to crystallize.

Q: Can I use a beaker instead of an Erlenmeyer flask? A: It is strongly recommended to use an Erlenmeyer flask. The narrow neck of the flask helps to reduce solvent evaporation during heating, prevents airborne contaminants from entering, and is less prone to tipping over. The sloped sides also make it easier to swirl the contents and recover the solid crystals after filtration.

Visual Workflows and Logic Diagrams

The following diagrams illustrate the standard recrystallization workflow and a decision-making process for troubleshooting common issues.

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Gravity Filtration (If Insoluble Impurities Present) A->B  Solution has  insoluble particles C 3. Cool Slowly to Form Crystals A->C  Solution is clear   B->C D 4. Cool in Ice Bath to Maximize Yield C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Pure Product F->G

Caption: General workflow for purification by recrystallization.

Caption: Decision tree for common recrystallization problems.

References

  • Google Patents. (n.d.). Method for the preparation of sulfonic acid esters from free sulfonic acids.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 19, 2026, from [Link]

  • Chatterjee, N., & Trovitch, R. J. (2015). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. PMC. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). Purification of sulfonic acids.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Recrystallization. Retrieved February 19, 2026, from [Link]

  • Justia Patents. (2012, September 18). Process for production of sulfonic acid ester. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). Separation of sulfonic acids from sulfuric acid.
  • Chemical Synthesis Database. (2025, May 20). 4-methylsulfonyloxy-benzoic acid. Retrieved February 19, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 19, 2026, from [Link]

  • LabArchives. (n.d.). Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Web.mnstate.edu. (n.d.). Recrystallization of Benzoic Acid. Retrieved February 19, 2026, from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved February 19, 2026, from [Link]

  • Al-Mustansiriyah University. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved February 19, 2026, from [Link]

  • Scribd. (n.d.). Recrystallization of Benzoic Acid. Retrieved February 19, 2026, from [Link]

  • StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid. Retrieved February 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information “Iodine/DMSO-Catalyzed Oxidative Deprotection of N-Tosylhydrazone for Benzoic Acid Synthesis”. Retrieved February 19, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(acetyloxy)- (CAS 2345-34-8). Retrieved February 19, 2026, from [Link].

  • PubChemLite. (n.d.). 4-(benzenesulfonyloxy)benzoic acid (C13H10O5S). Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 4-(Benzyloxy)benzoic acid. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved February 19, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Benzenesulfonic Acid-Impurities. Retrieved February 19, 2026, from [Link]

  • Pharmaffiliates. (n.d.). benzoic acid and its Impurities. Retrieved February 19, 2026, from [Link]

  • Pharmascope. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Retrieved February 19, 2026, from [Link]

  • Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting

Common byproducts in "4-(Benzenesulfonyloxy)benzoic acid" reactions and their removal

The following technical guide addresses the synthesis, impurity profiling, and purification of 4-(Benzenesulfonyloxy)benzoic acid . This response is structured as a Tier-2 Technical Support resource, designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis, impurity profiling, and purification of 4-(Benzenesulfonyloxy)benzoic acid . This response is structured as a Tier-2 Technical Support resource, designed for researchers requiring immediate, actionable troubleshooting steps.

Introduction & Molecule Overview

4-(Benzenesulfonyloxy)benzoic acid is a bifunctional intermediate often used in the synthesis of peroxyacids (e.g., for bleaching agents) or liquid crystalline polymers. It consists of a benzoic acid core where the para-hydroxyl group has been protected/activated as a benzenesulfonate ester.

  • Chemical Structure: A benzoic acid ring substituted at the para position with a phenylsulfonate group (Ph-SO₂-O-).

  • Key Reactivity: The molecule contains a stable carboxylic acid and a potentially hydrolyzable sulfonate ester. The primary challenge in its handling is preventing the premature hydrolysis of the sulfonate ester while ensuring high purity of the carboxylic acid functionality.

Synthesis Workflow & Impurity Generation

The standard synthesis involves the Schotten-Baumann reaction or a Pyridine-mediated sulfonylation of 4-hydroxybenzoic acid with benzenesulfonyl chloride.

Common Reaction Pathway

SynthesisPathway Reactants Reactants 4-Hydroxybenzoic Acid + Benzenesulfonyl Chloride Intermediate Intermediate Complex Reactants->Intermediate Nucleophilic Attack Byprod2 Byproduct B Unreacted 4-Hydroxybenzoic Acid Reactants->Byprod2 Incomplete Rxn Base Base Catalyst (NaOH or Pyridine) Base->Intermediate Deprotonation Product Target Product 4-(Benzenesulfonyloxy)benzoic acid Intermediate->Product Esterification Byprod1 Byproduct A Benzenesulfonic Acid (Hydrolysis) Intermediate->Byprod1 Moisture/Hydrolysis

Figure 1: Reaction pathway showing the formation of the target sulfonate ester and competing side reactions.

Troubleshooting & FAQ: Impurity Removal

Issue 1: High Levels of Benzenesulfonic Acid

Symptom: The crude product is highly acidic, hygroscopic, or shows a low melting point. Cause: Benzenesulfonyl chloride is moisture-sensitive. Excess reagent hydrolyzes to benzenesulfonic acid (Ph-SO₃H) upon contact with water in the solvent or atmosphere.

Q: How do I efficiently remove benzenesulfonic acid without degrading my product? A: Benzenesulfonic acid is a strong acid and highly water-soluble.

  • Aqueous Washing: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Protocol: Wash the organic layer thoroughly with water (3x) followed by saturated brine .

  • Verification: Check the pH of the aqueous wash.[1] Benzenesulfonic acid is a strong acid; continue washing until the aqueous layer is neutral (pH ~6-7).

Issue 2: Unreacted 4-Hydroxybenzoic Acid (Starting Material)

Symptom: HPLC/TLC shows a polar spot corresponding to the phenol; melting point is depressed. Cause: Incomplete reaction due to insufficient base, old sulfonyl chloride reagent, or steric hindrance.

Q: My product contains 5-10% starting material. Recrystallization isn't working well. What next? A: Separation based on pKa differences is difficult because both the product and the impurity are carboxylic acids. However, the phenolic nature of the impurity allows for specific solubility tricks.

  • Strategy: Exploit the polarity difference. The sulfonate ester is significantly less polar than the free phenol.

  • Protocol (Selective Precipitation):

    • Dissolve the crude solid in a minimum amount of hot Ethanol (95%) .

    • Add hot Water dropwise until turbidity just persists.

    • Allow to cool slowly.[2] The less polar sulfonate ester (Product) should crystallize first. The more polar 4-hydroxybenzoic acid tends to remain in the aqueous-alcoholic mother liquor.

  • Alternative (Chloroform Wash): The product is moderately soluble in chloroform/DCM, while 4-hydroxybenzoic acid has poor solubility in cold chlorinated solvents. Triturate the crude solid with cold DCM to extract the product, filter off the insoluble unreacted acid, and then evaporate the solvent.

Issue 3: Product Hydrolysis During Workup

Symptom: Yield decreases during purification; appearance of "new" 4-hydroxybenzoic acid. Cause: The sulfonate ester bond is susceptible to hydrolysis, particularly in strong alkaline conditions (pH > 10) or hot acidic conditions .

Q: Can I use NaOH to extract the product into water? A: Use Caution. While the carboxylic acid allows the product to dissolve in base (forming the carboxylate salt), high pH can cleave the sulfonate ester.

  • Safe Zone: Use Sodium Bicarbonate (NaHCO₃) (pH ~8.5) instead of NaOH.[3]

  • Procedure: Extract the product into saturated NaHCO₃. The neutral impurities (unreacted sulfonyl chloride) will remain in the organic layer. Immediately acidify the aqueous layer with dilute HCl to precipitate the product. Do not heat the basic solution.

Data Summary: Impurity Characteristics

ImpurityOriginSolubility (Water)Solubility (Org. Solvent)Removal Strategy
Benzenesulfonic Acid Hydrolysis of reagentHigh (Very Soluble)ModerateWater wash of organic layer.
4-Hydroxybenzoic Acid Unreacted Starting MaterialLow (Cold), High (Hot)Low (DCM/CHCl₃)Recrystallization (EtOH/H₂O) or Trituration.
Benzenesulfonyl Chloride Excess ReagentInsoluble (decomposes)HighHydrolysis to acid (then water wash) or wash with NaHCO₃.
Sodium Chloride Byproduct of condensationHighInsolubleWater wash during filtration.

Detailed Experimental Protocol: Purification Workflow

The following workflow utilizes a "Reactive Workup" followed by Recrystallization.

PurificationFlow Start Crude Reaction Mixture Step1 Step 1: Quench & Acidify (pH 2-3 with HCl) Start->Step1 Step2 Step 2: Filtration Collect Solid Precipitate Step1->Step2 Step3 Step 3: Water Wash Removes Benzenesulfonic Acid & Salts Step2->Step3 Step4 Step 4: Drying Vacuum Oven at 40°C Step3->Step4 Step5 Step 5: Recrystallization Solvent: Ethanol/Water (70:30) Step4->Step5 Final Pure 4-(Benzenesulfonyloxy)benzoic acid Step5->Final

Figure 2: Optimized purification workflow for removing ionic and unreacted organic impurities.

Step-by-Step Procedure
  • Quenching: Pour the reaction mixture into crushed ice/water (approx. 5x reaction volume).

  • Acidification: If the reaction was run in pyridine or NaOH, acidify carefully with 1M HCl until pH < 3. This ensures the product is in its free acid form (insoluble in water) and converts any unreacted amine base to its water-soluble salt.

  • Filtration: Filter the white precipitate.[4][5]

    • Checkpoint: The filtrate contains the bulk of the Benzenesulfonic acid and Pyridinium salts .

  • Washing: Wash the filter cake with cold water (3x) until the filtrate is neutral.

  • Recrystallization (Critical Step):

    • Transfer the damp cake to an Erlenmeyer flask.

    • Dissolve in boiling Ethanol (approx. 5 mL per gram of solid).

    • Add hot Water dropwise until the solution becomes slightly turbid.

    • Add a few drops of Ethanol to clear the turbidity.[2]

    • Allow to cool to room temperature, then refrigerate (4°C) for 2 hours.

    • Filter the crystals and wash with cold 50% Ethanol/Water.

  • Drying: Dry in a vacuum oven at 40-50°C . (Avoid temperatures >80°C to prevent ester degradation).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids: 4-Phenoxybenzoyl chloride. Org. Synth. 2003 , 80, 199. Link (Analogous chemistry regarding phenolic ester stability and handling).

  • National Institute of Standards and Technology (NIST). Benzoic acid purification and properties. Link (General solubility and purification data for benzoic acid derivatives).

  • BenchChem. Technical Support Center: Purification of substituted benzoic acids. Link (General recrystallization strategies for benzoic acid derivatives).

  • PubChem. 4-(Benzyloxy)benzoic acid Compound Summary. Link (Structural analog data used for solubility estimation).

Sources

Optimization

Technical Support Center: Shelf-Life Optimization for 4-(Benzenesulfonyloxy)benzoic Acid

Executive Summary 4-(Benzenesulfonyloxy)benzoic acid (CAS: varies by substitution, generic structure analyzed) is a mixed functionality molecule containing a carboxylic acid and an aryl sulfonate ester .[1] While the car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Benzenesulfonyloxy)benzoic acid (CAS: varies by substitution, generic structure analyzed) is a mixed functionality molecule containing a carboxylic acid and an aryl sulfonate ester .[1]

While the carboxylic acid moiety is relatively robust, the sulfonate ester linkage (Ph-SO₂-O-Ar) is the thermodynamic weak point.[1] It acts as a "double-activated" electrophile. The primary threat to shelf-life is hydrolytic cleavage , driven by ambient moisture and accelerated by the formation of autocatalytic acidic byproducts.

This guide provides the mechanistic understanding and practical protocols required to extend the shelf-life of this compound from typically 6–12 months to 24+ months .

Module 1: Critical Storage Parameters

To maximize shelf-life, you must arrest the hydrolysis kinetics.[1] The following parameters are non-negotiable for long-term banking.

ParameterStandard ConditionOptimized Condition (Recommended) Technical Rationale
Temperature Room Temp (

)
Refrigerated (

)
Arrhenius equation dictates that lowering T by

roughly halves the rate of spontaneous hydrolysis.[1]
Atmosphere Ambient AirArgon or Nitrogen Headspace Displaces atmospheric moisture. Oxygen is less of a concern than humidity, but inert gas handles both.[1]
Container Polyethylene bottleAmber Glass + Desiccant Pack Plastic is permeable to moisture over years. Glass is impermeable. Amber protects against photo-excitation of the aromatic rings.
Physical State PowderCrystalline Solid Amorphous powders have higher surface area and higher energy states, making them more hygroscopic and reactive than crystalline forms.[1]

Module 2: The Degradation Mechanism

Understanding how the molecule dies is critical to saving it. The degradation is not random; it follows a specific nucleophilic attack pathway at the sulfur atom.

The Hydrolysis Pathway[2]

The sulfonyl sulfur atom is highly electrophilic. Upon exposure to water (nucleophile), the sulfonate ester bond cleaves.[1] This generates two products:

  • 4-Hydroxybenzoic acid (Phenol derivative).[2]

  • Benzenesulfonic acid (Strong acid,

    
    ).[1]
    

CRITICAL WARNING: The generation of benzenesulfonic acid creates an autocatalytic loop . As the strong acid accumulates, it lowers the lattice pH, protonating the leaving group and accelerating the decomposition of the remaining material.[1]

Hydrolysis Target 4-(Benzenesulfonyloxy) benzoic acid Transition Transition State (Pentacoordinate Sulfur) Target->Transition + Nucleophilic Attack Water H₂O (Moisture) Water->Transition Product1 4-Hydroxybenzoic acid Transition->Product1 Cleavage Product2 Benzenesulfonic acid (STRONG ACID) Transition->Product2 Cleavage Product2->Target Autocatalysis (Acid accelerates reaction)

Figure 1: Hydrolytic degradation pathway showing the autocatalytic feedback loop caused by benzenesulfonic acid generation.

Module 3: Troubleshooting Wizard (FAQ)

Q1: The white powder has turned into a sticky, off-white paste. Is it usable?

  • Diagnosis: No. This "stickiness" is a classic sign of hydrolysis. Benzenesulfonic acid is highly hygroscopic (attracts water). As it forms, it pulls more moisture from the air, turning the solid into a partial syrup.[1]

  • Action: Do not use. The presence of strong acid will destroy sensitive reagents in your downstream reaction. Perform a Recrystallization (see Module 4) if the batch size justifies the effort.

Q2: My LC-MS shows a peak at M-156. What is this?

  • Diagnosis: The mass loss of 156 Da corresponds to the loss of the benzenesulfonyl group (

    
    ).[1] You are detecting the 4-hydroxybenzoic acid  degradation product.
    
  • Action: Quantify the impurity. If

    
    , repurify.[1]
    

Q3: Can I store this in methanol or ethanol?

  • Diagnosis: Absolutely Not.

  • Reasoning: Sulfonate esters undergo transesterification in alcohols. Over time, the benzenesulfonyl group will transfer to the solvent (forming ethyl benzenesulfonate), leaving you with free 4-hydroxybenzoic acid.[1]

  • Action: Store only as a dry solid. If a stock solution is needed, use anhydrous Acetonitrile or DMSO and use within 24 hours.

Module 4: Experimental Protocols

Protocol A: Purity Validation (HPLC)

Use this method to determine if your batch has degraded.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
    , 
    
    
    
    ).[1]
  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps carboxylic acid protonated for sharp peaks).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.

  • Expected Elution Order:

    • Benzenesulfonic acid (Dead volume/very early, highly polar).

    • 4-Hydroxybenzoic acid (Early eluting).

    • Target: 4-(Benzenesulfonyloxy)benzoic acid (Late eluting, most hydrophobic).[1]

Protocol B: Rescue Recrystallization

Use this to salvage a degraded batch.

  • Solvent Selection: You need a solvent system that dissolves the sulfonate ester at high temps but not the polar degradation products (sulfonic acid). Toluene is excellent for this.

  • Dissolution: Suspend the crude solid in minimal dry Toluene. Heat to

    
    .
    
    • Note: If insoluble impurities remain (likely salts or polymerized material), filter hot.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then to

    
    .
    
  • Wash: Filter the crystals and wash with cold, dry Hexane .

    • Why Hexane? It removes surface traces of toluene and does not dissolve the ester.

  • Drying: Vacuum dry at

    
     over 
    
    
    
    (phosphorus pentoxide) to ensure absolute dryness.

References

  • Mechanism of Sulfonate Hydrolysis: Kice, J. L. (1965). "Nucleophilic Substitution at Sulfur". Accounts of Chemical Research.
  • Stability of Aryl Arenesulfonates : Douglas, K., & Williams, A. (1973).[1] "Evidence consistent with an elimination mechanism in the hydrolysis of aryl N-methylamino-sulphonates".[3] Journal of the Chemical Society, Chemical Communications.[3]

  • General Storage of Sulfonates : ChemScene Safety Data Sheet, "Phenyl benzenesulfonate Storage Conditions".

  • Acid Catalysis Risks: Vizgert, R. V. (1963). "Hydrolysis of Aromatic Sulfonates". Russian Chemical Reviews.

Sources

Troubleshooting

Technical Support Center: 4-(Benzenesulfonyloxy)benzoic Acid Reaction Monitoring

Introduction Welcome to the technical support hub for 4-(Benzenesulfonyloxy)benzoic acid . This guide addresses the specific challenges of monitoring the synthesis and purity of this aryl sulfonate ester.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 4-(Benzenesulfonyloxy)benzoic acid . This guide addresses the specific challenges of monitoring the synthesis and purity of this aryl sulfonate ester.

This molecule (


) presents a dual analytical challenge:
  • Polymodal Polarity: It contains a lipophilic diaryl sulfonate backbone and a hydrophilic carboxylic acid tail.

  • Hydrolytic Susceptibility: The sulfonate ester linkage (

    
    ) is susceptible to nucleophilic attack (hydrolysis) under basic conditions, regenerating the starting materials (4-hydroxybenzoic acid and benzenesulfonic acid).[1]
    

The protocols below are designed to prevent "phantom" impurity peaks caused by on-column degradation and to ensure resolution from the starting material, 4-hydroxybenzoic acid (4-HBA) .

Module 1: HPLC Method Development & Troubleshooting

Core Method Parameters
  • Stationary Phase: C18 (Octadecylsilane), End-capped.[1] (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.5).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: UV @ 254 nm.

  • Flow Rate: 1.0 mL/min.[2]

Common Questions & Troubleshooting

Q1: My product peak is tailing significantly (


). What is wrong? 
Diagnosis:  This is likely due to the ionization of the carboxylic acid moiety. At neutral pH, the carboxylate anion (

) interacts with residual silanols on the column stationary phase. Solution:
  • Acidify Mobile Phase: Ensure your aqueous mobile phase contains at least 0.1%

    
     or 0.1% Trifluoroacetic acid (TFA). This suppresses ionization (protonates the acid to 
    
    
    
    ), reducing secondary silanol interactions.
  • Check Column Health: If acidification doesn't work, the column void may be contaminated. Wash with 100% ACN.

Q2: I see a small peak eluting at the solvent front (dead volume) that grows over time. Is this an impurity? Diagnosis: This is often Benzenesulfonic acid , a hydrolysis product. If the peak grows while the sample sits in the autosampler, your sample diluent is likely promoting hydrolysis. Solution:

  • Change Diluent: Do not use Methanol or basic buffers as diluents. Methanol can cause transesterification or solvolysis over long periods. Use Acetonitrile:Water (50:[1]50) with 0.1% Formic Acid .

  • Temperature: Cool the autosampler to 4°C to slow degradation kinetics.

Q3: How do I resolve the product from the starting material (4-HBA)? Analysis:

  • 4-Hydroxybenzoic acid (4-HBA): Polar, elutes early (Retention factor

    
    ).[1]
    
  • 4-(Benzenesulfonyloxy)benzoic acid: Hydrophobic, elutes late (

    
    ).[1]
    
  • Benzenesulfonyl Chloride: Elutes late but is unstable; hydrolyzes to Benzenesulfonic acid (elutes at

    
    ).
    

Recommended Gradient:

Time (min) % Mobile Phase B (ACN) Event
0.0 20% Injection
5.0 20% Isocratic hold for 4-HBA
20.0 90% Elution of Product
25.0 90% Wash

| 26.0 | 20% | Re-equilibration |[1]

Visual Troubleshooting Logic (HPLC)

HPLC_Troubleshooting Start HPLC Issue Detected Decision1 Problem Type? Start->Decision1 Tail Peak Tailing Decision1->Tail Peak Shape Shift Retention Shift / New Early Peaks Decision1->Shift Chemistry Action1 Check Mobile Phase pH. Must be < 3.0 Tail->Action1 Action3 Check Sample Diluent. Is it MeOH or Basic? Shift->Action3 Action2 Add 0.1% TFA or H3PO4 to suppress COO- Action1->Action2 caption Figure 1: Decision tree for troubleshooting peak shape and stability issues in aryl sulfonate HPLC. Action4 Switch to ACN/Water + Acid. Cool Autosampler. Action3->Action4

Module 2: Thin Layer Chromatography (TLC) Monitoring

Core Method Parameters
  • Stationary Phase: Silica Gel

    
     Aluminum/Glass sheets.
    
  • Visualization: UV Lamp @ 254 nm.

  • Standard Mobile Phase: Dichloromethane : Methanol : Acetic Acid (95 : 4 : 1).[1]

Common Questions & Troubleshooting

Q4: My spots are streaking badly (comet tails). Cause: The carboxylic acid group interacts strongly with the silica gel (acid-base interaction), causing the spot to drag. Fix: You must add an acid modifier to the mobile phase.

  • Standard: Add 1% Acetic Acid or Formic Acid.

  • Alternative: If streaking persists, pre-wash the TLC plate with a solution of MeOH + 1% Acetic acid and dry before use.

Q5: The starting material (4-HBA) stays at the baseline. Cause: 4-HBA is highly polar and forms hydrogen bonds with silica.[1] Fix: Increase the polarity of the mobile phase slightly to move the starting material up, ensuring the reaction has stalled or completed.

  • Try: Ethyl Acetate : Hexane : Acetic Acid (50 : 49 : 1).[1]

  • Result: 4-HBA (

    
    ), Product (
    
    
    
    ).[1]
TLC Separation Logic

TLC_Workflow Sample Reaction Mixture Plate Silica Gel 60 F254 Sample->Plate Result1 Spot 1 (Low Rf): 4-Hydroxybenzoic Acid (Starting Material) Plate->Result1 Result2 Spot 2 (High Rf): 4-(Benzenesulfonyloxy) benzoic acid (Product) Plate->Result2 Solvent Solvent System: DCM/MeOH/AcOH (95:4:1) Solvent->Plate Elution caption Figure 2: Expected TLC separation profile. Acid modifier is required to prevent streaking.

Module 3: Sample Preparation & Stability

Critical Warning: Sulfonate esters are good leaving groups. While aryl sulfonates are more stable than alkyl sulfonates, they can still undergo hydrolysis or alcoholysis (reaction with alcohols) under the wrong conditions.

Protocol for Sample Preparation:

  • Weighing: Weigh ~10 mg of the solid product.

  • Dissolution: Dissolve in 1 mL of Acetonitrile (ACN) .

    • Why? ACN is aprotic and non-nucleophilic. It prevents solvolysis.

  • Dilution: Dilute to analytical concentration (e.g., 0.1 mg/mL) using Water/ACN (50:50) containing 0.1% Formic Acid .

    • Why? The acid keeps the pH low (~3), stabilizing the ester and keeping the carboxylic acid protonated for sharp peaks.

  • Filtration: Use a 0.22 µm PTFE filter (Nylon is also acceptable, but PTFE is preferred for acidic organics).

Stability Data Summary:

ConditionSolventStability RatingRisk
Acidic (pH 2-3) Water/ACNHigh Minimal (Preferred condition).[1]
Neutral (pH 7) Water/MeOHModerate Slow hydrolysis over 24h.
Basic (pH > 8) Buffer/OrganicLow Rapid hydrolysis to 4-HBA + Benzenesulfonate.[1]
Nucleophilic Pure MethanolModerate Risk of methyl ester formation or solvolysis over days.

References

  • PubChem. 4-(Benzenesulfonyloxy)benzoic acid (Compound Summary). National Library of Medicine. [Link][1]

  • Teasdale, A., et al. Mechanism and Processing Parameters Affecting the Formation of Sulfonate Esters.[3] Organic Process Research & Development, 2010.[3] [Link]

Sources

Optimization

Removing unreacted benzenesulfonyl chloride from "4-(Benzenesulfonyloxy)benzoic acid" synthesis

A Guide to Effectively Removing Unreacted Benzenesulfonyl Chloride Welcome to the technical support guide for the synthesis of 4-(Benzenesulfonyloxy)benzoic acid. As Senior Application Scientists, we understand that even...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Effectively Removing Unreacted Benzenesulfonyl Chloride

Welcome to the technical support guide for the synthesis of 4-(Benzenesulfonyloxy)benzoic acid. As Senior Application Scientists, we understand that even well-established protocols can present challenges. A frequent and critical issue encountered in this synthesis is the removal of excess benzenesulfonyl chloride from the final product. Its persistence can complicate purification, interfere with subsequent reactions, and compromise the final product's purity.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the rationale behind our recommended procedures to empower you to overcome this common purification hurdle.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: I've washed my reaction mixture with water, but a persistent, oily residue is co-purifying with my product. What is it and why won't it wash away?

A1: That oily residue is almost certainly unreacted benzenesulfonyl chloride.[1] Benzenesulfonyl chloride is a viscous oil that is insoluble in cold water and, critically, hydrolyzes slowly under neutral pH conditions.[1][2] A simple water wash is often insufficient for its removal because the rate of hydrolysis is too slow to convert it to the water-soluble benzenesulfonic acid in a typical work-up timeframe.

Troubleshooting Steps:

  • Increase Stirring and Time: Vigorous stirring during aqueous washes maximizes the interfacial area between the organic and aqueous phases, which can modestly improve hydrolysis.[3]

  • Facilitate Hydrolysis with a Mild Base: Instead of just water, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with the benzenesulfonyl chloride to form the highly water-soluble sodium benzenesulfonate, which readily partitions into the aqueous layer.[3][4]

Q2: I used a sodium bicarbonate (NaHCO₃) wash, but my NMR/HPLC analysis still shows benzenesulfonyl chloride contamination. What should I do next?

A2: This is a common scenario, especially if a large excess of benzenesulfonyl chloride was used or if the reaction solvent is not conducive to efficient phase mixing (e.g., chlorinated solvents like DCM).[3] While a basic wash is the correct principle, its effectiveness can be limited by reaction kinetics.

Advanced Troubleshooting:

  • Pre-Quench with a Nucleophile: Before the basic wash, add a more potent quenching agent to the reaction mixture. A small amount of aqueous ammonia or a simple primary/secondary amine will rapidly and irreversibly react with the sulfonyl chloride to form the corresponding sulfonamide.[1][3][5] While the resulting benzenesulfonamide is also an impurity, it often has different solubility and chromatographic properties than the desired product, making it easier to remove in subsequent steps.

  • Increase Quench Temperature and Time: Gently warming the mixture (e.g., to 40 °C) during the basic wash can accelerate the hydrolysis rate. However, this must be done with caution to avoid degradation of your desired product, 4-(Benzenesulfonyloxy)benzoic acid.

Q3: My product, 4-(Benzenesulfonyloxy)benzoic acid, is sensitive to basic conditions. How can I remove the unreacted sulfonyl chloride without using an aqueous base?

A3: This is a critical challenge where standard extractive work-ups are not suitable. The premier solution for this situation is the use of a scavenger resin.

Scavenger Resins: The Non-Aqueous Solution

Scavenger resins are solid-supported reagents designed to react with and bind specific classes of molecules, effectively removing them from solution. For electrophiles like sulfonyl chlorides, amine-based scavenger resins are ideal.[3][6]

  • How they work: You add the resin (e.g., a polystyrene-bound trisamine, PS-Trisamine) directly to your completed reaction mixture.[2][3][7] The resin's nucleophilic amine groups react with the excess benzenesulfonyl chloride, covalently tethering it to the solid support.

  • The Advantage: The purification is reduced to a simple filtration. You filter off the resin, which now carries the bound sulfonyl chloride impurity, and wash it with a small amount of solvent. The combined filtrate contains your purified product, completely avoiding an aqueous or basic work-up.[3] This method is also highly effective for parallel synthesis and high-throughput applications.[3]

Q4: How do I choose the best removal method for my specific experiment?

A4: The optimal method depends on your product's stability, the scale of your reaction, and the required final purity. Use the following table and decision workflow to guide your choice.

Data Presentation: Comparison of Removal Methods

MethodPrincipleProsConsBest For
Aqueous/Basic Wash Hydrolysis to water-soluble sulfonic acid salt.[1]Simple, inexpensive, uses common lab reagents.Can be slow/incomplete; not suitable for base-sensitive products; can lead to emulsions.[3][8]Robust, base-stable products where moderate purity is acceptable.
Nucleophilic Quench Reaction with a nucleophile (e.g., NH₃) to form a sulfonamide.[5]Fast, irreversible reaction with sulfonyl chloride.Introduces a new sulfonamide impurity that must be removed.Cases where basic hydrolysis is ineffective and the resulting sulfonamide is easily separable.
Scavenger Resin Covalent binding of sulfonyl chloride to a solid support.[3]High efficiency; avoids aqueous work-up; ideal for sensitive substrates; simplifies purification to filtration.[2][3][7]Higher cost of reagents; requires optimization of resin equivalents.Base- or water-sensitive products; high-throughput synthesis; when high purity is critical.
Chromatography Separation based on polarity.Can achieve very high purity.Time-consuming, requires large solvent volumes, may result in product loss on the column.Final purification step after a bulk removal method or for small-scale reactions.[3]

Mandatory Visualization: Decision Workflow for Purification

Purification_Decision_Tree start Reaction Complete. Excess Benzenesulfonyl Chloride Present. q_base_sensitive Is the product 4-(Benzenesulfonyloxy)benzoic acid stable to aqueous base? start->q_base_sensitive use_resin Use Amine Scavenger Resin (Protocol 3) q_base_sensitive->use_resin No q_wash_effective Is standard basic wash (Protocol 1) known to be effective? q_base_sensitive->q_wash_effective Yes q_purity_ok Is purity sufficient after workup? use_resin->q_purity_ok protocol1 Perform Enhanced Aqueous Workup (Protocol 1) q_wash_effective->protocol1 Yes protocol2 Consider Nucleophilic Quench (Protocol 2) followed by extraction/chromatography q_wash_effective->protocol2 No / Unsure protocol1->q_purity_ok chromatography Purify via Column Chromatography q_purity_ok->chromatography No end_product Pure Product q_purity_ok->end_product Yes protocol2->q_purity_ok chromatography->end_product

Caption: Decision tree for selecting the optimal purification strategy.

Q5: How can I analytically confirm the complete removal of benzenesulfonyl chloride?

A5: Relying on visual confirmation (disappearance of oil) is insufficient. Use analytical techniques for definitive proof.

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the reaction's progress and the purification's effectiveness.[4] Benzenesulfonyl chloride will have a different Rf value than your product and the benzenesulfonic acid byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your final product and assessing its purity.[9] The absence of characteristic peaks for benzenesulfonyl chloride in the final spectrum is a strong indicator of its removal. Use aprotic deuterated solvents like CDCl₃ or DMSO-d₆ for analysis.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method to determine the purity of your final compound.[10][11] A reversed-phase C18 column with a mobile phase like acetonitrile/water with a formic acid modifier is a good starting point.[12]

Experimental Protocols

Protocol 1: Enhanced Aqueous/Basic Work-up

This protocol is suitable for base-stable products and is the first method to try for routine purification.

  • Cool the Reaction: Once the reaction is complete, cool the mixture to 0 °C in an ice bath to control any exotherm during the quench.

  • Quench: Slowly and with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A volume equal to the reaction volume is a good starting point.

  • Stir: Allow the biphasic mixture to stir vigorously for at least 30-60 minutes at room temperature to ensure complete hydrolysis of the sulfonyl chloride.[3]

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer two more times with the organic solvent used for the reaction (e.g., ethyl acetate) to recover any dissolved product.[3]

  • Combine and Dry: Combine all organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo.

Mandatory Visualization: Aqueous Work-up Workflow

Aqueous_Workup A 1. Cool Reaction Mixture to 0 °C B 2. Slowly Add Saturated NaHCO3 (aq) A->B C 3. Stir Vigorously for 30-60 min B->C D 4. Separate Layers in Separatory Funnel C->D E 5. Extract Aqueous Layer with Organic Solvent (2x) D->E F 6. Combine Organic Layers, Wash with Brine, Dry, Concentrate E->F G Crude Product F->G

Caption: Workflow for a standard aqueous/basic work-up procedure.

Protocol 2: Work-up Using an Amine Scavenger Resin

This protocol is ideal for base-sensitive products or for applications where an aqueous work-up is undesirable.

  • Choose the Resin: Select an appropriate amine-based scavenger resin (e.g., PS-Trisamine). Use 2-3 equivalents relative to the initial excess of benzenesulfonyl chloride.

  • Add Resin: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.

  • Stir: Allow the slurry to stir at room temperature. Reaction time can vary from 1 to 12 hours. Monitor the disappearance of the benzenesulfonyl chloride by TLC or HPLC.

  • Filter: Once scavenging is complete, filter the mixture through a sintered glass funnel or a cotton plug to remove the resin.

  • Wash: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washes and concentrate in vacuo to yield the crude product, which is often significantly purer than that from an aqueous work-up.[3]

Mandatory Visualization: Scavenger Resin Workflow

Scavenger_Resin_Workup A 1. Add Amine Scavenger Resin to Completed Reaction Mixture B 2. Stir Slurry at Room Temp (1-12 h) A->B C 3. Monitor by TLC/HPLC B->C D 4. Filter Mixture to Remove Resin C->D Scavenging Complete E 5. Wash Resin with Fresh Solvent D->E F 6. Combine Filtrate and Washes, Concentrate E->F G Purified Product Solution F->G

Caption: Workflow for removing sulfonyl chloride using a scavenger resin.

References

  • Technical Support Center: Sulfonyl Chloride Work-up - Benchchem.
  • Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Consider
  • Sulfonyl Chloride Resin. BenchChem.
  • Benzenesulfonyl chloride - Wikipedia.
  • Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Technical Support Center: Removal of Benzenesulfonyl Chloride
  • Sulfonyl Chloride (SO2Cl) - Supra sciences.
  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Sulfonyl Chloride Resin(100-200 mesh, 1.0-3.0 mmol/g) - ChemPep.
  • Solid-Supported Scavengers - Supra sciences.
  • Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies.
  • HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water - ResearchG
  • Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.
  • How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. (2016, March 9).
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
  • Removing thionyl chloride : r/chemistry - Reddit. (2019, June 17).
  • Benzenesulfonyl chloride for HPLC derivatiz
  • 4-(4-BROMO-BENZENESULFONYLAMINO)-BENZOIC ACID synthesis - chemicalbook.
  • Process for the preparation of benzenesulphonyl chloride - Google P
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Sulfone, methyl p-tolyl - Organic Syntheses Procedure.
  • Purification of benzoic acid - US3235588A - Google P
  • Technical Notes - Removal of Reaction Solvent by Extractive Workup.
  • Synthesis of 4-(N-boc-hydrazino)benzoic acid - PrepChem.com.
  • 4-(benzenesulfonyloxy)benzoic acid (C13H10O5S) - PubChemLite.
  • Process for the purification of benzoic acid - Google P
  • Purification of Benzoic Acid by Crystallization - MeitY OLabs - YouTube. (2015, February 3).
  • Method for the purification of benzoic acid - European Patent Office - EP 0453022 A2. (1991, October 23).
  • Technical Support Center: Purification of 4-(2,5-Dichlorophenoxy)benzoic Acid - Benchchem.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (2024, April 16).
  • Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves - Google P

Sources

Troubleshooting

Effect of temperature and pH on "4-(Benzenesulfonyloxy)benzoic acid" reactivity

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effects of Temperature and pH on its Reactivity Welcome to the Technical Support Center for 4-(Benzenesulfonyloxy)benzoic acid. As a Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effects of Temperature and pH on its Reactivity

Welcome to the Technical Support Center for 4-(Benzenesulfonyloxy)benzoic acid. As a Senior Application Scientist, I have compiled this guide to provide you with in-depth technical information and practical troubleshooting advice for your experiments involving this versatile reagent. This resource is designed to go beyond simple protocols, offering insights into the underlying chemical principles that govern its reactivity, ensuring the success and reproducibility of your work.

Introduction to 4-(Benzenesulfonyloxy)benzoic Acid

4-(Benzenesulfonyloxy)benzoic acid is an important intermediate in organic synthesis, valued for the excellent leaving group ability of the benzenesulfonate moiety. This property makes it a key reagent in a variety of nucleophilic substitution reactions. However, its reactivity is highly sensitive to experimental conditions, particularly temperature and pH. Understanding these effects is critical to optimizing reaction outcomes and avoiding unwanted side reactions.

This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during its use.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction with 4-(Benzenesulfonyloxy)benzoic acid is sluggish. How can I increase the reaction rate?

Answer:

Several factors can contribute to a slow reaction rate. Here’s a systematic approach to troubleshooting and accelerating your reaction:

  • Temperature: Increasing the reaction temperature is often the most effective way to increase the rate of reaction. As a general rule, the rate of many organic reactions doubles for every 10°C increase in temperature. However, be mindful that excessive heat can lead to decomposition or side reactions. It is crucial to find the optimal temperature that maximizes the rate of the desired reaction without promoting degradation. Studies on the hydrolysis of related sulfonate esters show a significant increase in rate with temperature[1][2][3].

  • pH and the Nature of the Nucleophile: The reactivity of your nucleophile is paramount.

    • Basic Conditions: For many nucleophilic substitution reactions, deprotonating the nucleophile to increase its nucleophilicity is key. For example, when using an amine nucleophile, running the reaction at a pH above the pKa of its conjugate acid will ensure a higher concentration of the more reactive free amine. The hydrolysis of sulfonate esters is also significantly accelerated under alkaline conditions due to the increased concentration of the potent hydroxide nucleophile[4][5].

    • Acidic Conditions: While less common for nucleophilic attack on the benzenesulfonate ester itself, acidic conditions can be relevant if your substrate has other functional groups that require protonation to become more reactive. However, be aware that strongly acidic conditions can promote hydrolysis of the sulfonate ester.

  • Solvent Choice: The solvent can have a profound impact on reaction rates.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are often excellent choices for SN2 reactions as they can solvate the cation of a salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.

    • Protic Solvents: Protic solvents like water or alcohols can solvate and stabilize the nucleophile through hydrogen bonding, which can decrease its reactivity. However, they are often necessary for solubility reasons.

Diagram: General Reaction Pathway

G Reactants 4-(Benzenesulfonyloxy)benzoic acid + Nucleophile TransitionState Transition State Reactants->TransitionState k (Rate Constant) Products Substituted Benzoic Acid + Benzenesulfonate TransitionState->Products

Caption: General nucleophilic substitution pathway.

FAQ 2: I am observing significant hydrolysis of my 4-(Benzenesulfonyloxy)benzoic acid starting material. How can I prevent this?

Answer:

Hydrolysis of the sulfonate ester is a common side reaction, especially in the presence of water. Here’s how to minimize it:

  • pH Control: The rate of hydrolysis of sulfonate esters is highly pH-dependent.

    • Alkaline Conditions (pH > 8): Hydrolysis is significantly accelerated in basic solutions due to the high concentration of hydroxide ions, which are strong nucleophiles[4][5]. If your desired reaction does not require basic conditions, maintaining a neutral or slightly acidic pH can dramatically reduce the rate of hydrolysis.

    • Acidic Conditions (pH < 4): While generally more stable than in basic conditions, hydrolysis can still occur under acidic conditions, often through an A-1 type mechanism involving protonation of the ester oxygen[6]. For optimal stability against hydrolysis, a pH range of 4-7 is generally recommended.

  • Temperature Management: As with most reactions, the rate of hydrolysis increases with temperature[1][2][3]. If you are observing significant hydrolysis, consider running your reaction at a lower temperature, even if it requires a longer reaction time.

  • Anhydrous Conditions: The most direct way to prevent hydrolysis is to exclude water from your reaction mixture.

    • Use anhydrous solvents.

    • Dry all glassware thoroughly.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

Table: General pH Effects on Hydrolysis Rate
pH RangeRelative Hydrolysis RatePredominant Mechanism
< 4ModerateAcid-catalyzed (A-1 type)
4 - 7SlowNeutral (water attack)
> 8FastBase-catalyzed (BAc2 type)
FAQ 3: My reaction is producing a mixture of products. What are the likely side reactions and how can I suppress them?

Answer:

Besides hydrolysis, other side reactions can occur depending on your specific substrate and nucleophile.

  • Reaction at the Carboxylic Acid: 4-(Benzenesulfonyloxy)benzoic acid possesses a carboxylic acid group which can also react with certain nucleophiles, especially under activating conditions (e.g., in the presence of carbodiimides). If your nucleophile is an amine or an alcohol, you could form an amide or an ester at the carboxylic acid position. To avoid this, consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the nucleophilic substitution on the benzenesulfonate. The protecting group can be removed later.

  • Elimination Reactions: If your substrate has a proton on a carbon adjacent to the carbon bearing the benzenesulfonate group, and you are using a strong, sterically hindered base, an elimination reaction (E2) can compete with the desired substitution reaction. To favor substitution, use a less sterically hindered, more nucleophilic base.

Diagram: Competing Reaction Pathways

G cluster_0 Desired Reaction cluster_1 Side Reactions A 4-(Benzenesulfonyloxy)benzoic acid B Nucleophilic Substitution Product A->B Nucleophile C Hydrolysis Product (4-Hydroxybenzoic acid) A->C H2O D Carboxylic Acid Reaction Product (e.g., Amide, Ester) A->D Nucleophile (at COOH) E Elimination Product A->E Base

Caption: Potential desired and side reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general starting point for the reaction of 4-(benzenesulfonyloxy)benzoic acid with a primary or secondary amine.

  • Reagent Preparation:

    • Dissolve 4-(benzenesulfonyloxy)benzoic acid (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) in a flame-dried round-bottom flask under an inert atmosphere.

    • In a separate flask, dissolve the amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 - 2.0 eq) in the same anhydrous solvent.

  • Reaction Execution:

    • Slowly add the amine/base solution to the stirred solution of 4-(benzenesulfonyloxy)benzoic acid at room temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • If the reaction is slow at room temperature, gradually increase the temperature (e.g., to 50-80 °C) and continue to monitor.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

References

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. [Link]

  • Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry. [Link]

  • The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. Kinetics and Catalysis. [Link]

  • Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. REVISTA DE CHIMIE. [Link]

  • Benzenesulfonic acid - Wikipedia. [Link]

  • The Synthesis and Acid-Catalyzed Hydrolysis of N-(4-Substitutedphenyl)-O-Benzenedisulfonimides. International Journal of Molecular Sciences. [Link]

  • A kinetic study on nucleophilic displacement reactions of aryl benzenesulfonates with potassium ethoxide: role of K+ ion and reaction mechanism deduced from analyses of LFERs and activation parameters. The Journal of Organic Chemistry. [Link]

  • Sulfonate Esters – How Real is the Risk? - PQRI. [Link]

  • Sulfonate Esters - Periodic Chemistry. [Link]

  • Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate - ResearchGate. [Link]

  • Mechanism and kinetic study of the reaction of benzoic acid with OH, NO3 and SO4− radicals in the atmosphere. Physical Chemistry Chemical Physics. [Link]

  • Effect of Hydrolysis Temperature and Acid Solution Concentration on Hydrolysis Of Hyacinth. Journal of Mechanical Engineering, Manufactures, Materials and Energy. [Link]

  • Sulfonate Esters of Alcohols - Organic Chemistry Tutor. [Link]

  • Synthesis of Phenols from Benzoic Acids. Organic Syntheses. [Link]

  • Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides - YouTube. [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester. Organic Process Research & Development. [Link]

  • Temperature and acid concentration in the search for optimum Feulgen hydrolysis conditions. The Journal of Histochemistry and Cytochemistry. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Competing Reactions Limit Production of Sugars in Hydrothermal Hydrolysis of Grass Silage: An Assessment of the Effect of Temperature on Sugar Production and Parasitic Energy Demand. Frontiers in Bioengineering and Biotechnology. [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. [Link]

  • Mechanism and kinetic study of the reaction of benzoic acid with OH, NO3 and SO4− radicals in the atmosphere. RSC Advances. [Link]

  • Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. Polymers. [Link]

  • Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. Bulletin of the Korean Chemical Society. [Link]

  • pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link]

  • 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. European Journal of Medicinal Chemistry. [Link]

  • Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters. [Link]

Sources

Optimization

Preventing hydrolysis of "4-(Benzenesulfonyloxy)benzoic acid" during reactions

Welcome to the technical support center for 4-(Benzenesulfonyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Benzenesulfonyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and use of this versatile bifunctional molecule. My aim is to equip you with the knowledge to anticipate and prevent undesired hydrolysis of the benzenesulfonate ester during your synthetic campaigns.

Introduction to the Challenge: Competing Reactivity

4-(Benzenesulfonyloxy)benzoic acid possesses two key functional groups: a carboxylic acid and a benzenesulfonate ester. The primary challenge in its use is the inherent susceptibility of the sulfonate ester to hydrolysis, particularly under basic conditions, which are often employed for reactions involving the carboxylic acid moiety. Understanding the interplay between these two groups is paramount for successful and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of 4-(Benzenesulfonyloxy)benzoic acid hydrolysis?

The hydrolysis of 4-(Benzenesulfonyloxy)benzoic acid cleaves the sulfonate ester bond, yielding 4-hydroxybenzoic acid and benzenesulfonic acid.

Q2: Under what conditions is 4-(Benzenesulfonyloxy)benzoic acid most susceptible to hydrolysis?

The benzenesulfonate ester is most susceptible to hydrolysis under basic (alkaline) conditions. The rate of hydrolysis is significantly accelerated by the presence of hydroxide ions or other strong nucleophiles. While more stable under acidic conditions, prolonged exposure to strong acids at elevated temperatures can also lead to hydrolysis.

Q3: Can I perform an amide coupling with the carboxylic acid group without causing hydrolysis?

Yes, this is a common objective. The key is to select coupling conditions that are non-nucleophilic and anhydrous. Standard peptide coupling reagents under aprotic conditions are generally suitable. Direct conversion to an acyl chloride followed by reaction with an amine in the presence of a non-nucleophilic base is also a viable strategy.

Q4: How can I monitor for hydrolysis during my reaction?

Thin-layer chromatography (TLC) can often distinguish the starting material from the more polar 4-hydroxybenzoic acid byproduct. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method. Several HPLC methods have been developed for the baseline separation of 4-hydroxybenzoic acid from related compounds[1][2].

Troubleshooting Guide: Preventing Hydrolysis in Common Reactions

This section provides detailed troubleshooting for specific synthetic scenarios where hydrolysis of 4-(Benzenesulfonyloxy)benzoic acid is a potential issue.

Scenario 1: Amide Bond Formation

Problem: Low yield of the desired amide and the presence of 4-hydroxybenzoic acid in the crude product after an amide coupling reaction.

Root Cause Analysis: The reaction conditions likely promoted the hydrolysis of the benzenesulfonate ester. This is common when using strong bases or aqueous work-up procedures at elevated pH.

Preventative Strategies and Protocols:

Strategy A: Acyl Chloride Formation Followed by Amination

This two-step, one-pot procedure isolates the activation of the carboxylic acid from the introduction of the amine, minimizing the exposure of the sulfonate ester to basic conditions.

  • Protocol:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-(Benzenesulfonyloxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

    • In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the freshly prepared acyl chloride solution to the cooled amine solution with vigorous stirring.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a minimal amount of saturated ammonium chloride solution, and proceed with a standard extractive work-up.

Strategy B: Direct Coupling with Carbodiimide Reagents

Carbodiimide-based coupling reagents are effective for direct amide bond formation under mild, anhydrous conditions.

  • Protocol:

    • To a stirred solution of 4-(Benzenesulfonyloxy)benzoic acid (1.0 eq), the desired amine (1.1 eq), and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF or DCM, add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

    • Proceed with a standard extractive work-up.

Scenario 2: Esterification

Problem: Formation of 4-hydroxybenzoic acid during an attempted Fischer esterification using a strong mineral acid catalyst.

Root Cause Analysis: While more stable to acid than base, prolonged heating in the presence of strong aqueous acid can still induce hydrolysis of the sulfonate ester.

Preventative Strategies and Protocols:

Strategy: Mild Acid Catalysis with Dehydration

Using a milder acid catalyst and ensuring anhydrous conditions will favor esterification over hydrolysis.

  • Protocol:

    • Dissolve 4-(Benzenesulfonyloxy)benzoic acid (1.0 eq) in a large excess of the desired alcohol (which also acts as the solvent).

    • Add a catalytic amount of a milder acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq).

    • Set up the reaction with a Dean-Stark apparatus to azeotropically remove water as it is formed.

    • Heat the reaction to reflux and monitor by TLC.

    • Upon completion, cool the reaction mixture, remove the excess alcohol under reduced pressure, and proceed with a standard work-up.

Mechanistic Insight: The Hydrolysis Pathway

The hydrolysis of aryl sulfonate esters, particularly under alkaline conditions, has been a subject of detailed mechanistic study. The reaction can proceed through either a concerted (SN2-type) pathway or a stepwise addition-elimination mechanism involving a pentavalent sulfur intermediate[3][4][5][6].

hydrolysis_mechanism cluster_concerted Concerted (SN2-type) Pathway cluster_stepwise Stepwise (Addition-Elimination) Pathway Reactants_C 4-(Benzenesulfonyloxy)benzoic acid + OH⁻ TS_C Transition State [Partial OH-S bond formation and S-OAr bond breaking] Reactants_C->TS_C Nucleophilic Attack Products_C 4-Hydroxybenzoic acid + Benzenesulfonate TS_C->Products_C Reactants_S 4-(Benzenesulfonyloxy)benzoic acid + OH⁻ Intermediate Pentavalent Sulfur Intermediate Reactants_S->Intermediate Addition Products_S 4-Hydroxybenzoic acid + Benzenesulfonate Intermediate->Products_S Elimination

Caption: Potential mechanisms for the alkaline hydrolysis of the benzenesulfonate ester.

Summary of Recommended Reaction Conditions

Reaction TypeReagent/CatalystSolventTemperatureKey Considerations
Amide Coupling Oxalyl Chloride/SOCl₂ then Amine + Non-nucleophilic baseAnhydrous DCM, THF0 °C to RTEnsure anhydrous conditions; use a non-nucleophilic base (e.g., TEA, DIPEA).
DCC, EDC, HATU, HBTUAnhydrous DMF, DCM0 °C to RTAnhydrous conditions are crucial; may require an additive like HOBt.
Esterification p-Toluenesulfonic acidExcess AlcoholRefluxUse a Dean-Stark trap or other means to remove water.

Logical Troubleshooting Workflow

troubleshooting_workflow Start Reaction with 4-(Benzenesulfonyloxy)benzoic acid Check_Hydrolysis Is hydrolysis observed? (e.g., by TLC or HPLC) Start->Check_Hydrolysis Success Reaction Successful Check_Hydrolysis->Success No Failure Hydrolysis is a major issue Check_Hydrolysis->Failure Yes Amide_Coupling Amide Coupling? Failure->Amide_Coupling Esterification Esterification? Failure->Esterification No Use_Anhydrous Ensure all reagents and solvents are anhydrous. Amide_Coupling->Use_Anhydrous Yes Use_Dehydrating Use a Dean-Stark trap or molecular sieves. Esterification->Use_Dehydrating Yes Switch_Base Use a non-nucleophilic base (e.g., DIPEA instead of Pyridine). Use_Anhydrous->Switch_Base Switch_Method Switch to Acyl Chloride method or use a different coupling reagent. Switch_Base->Switch_Method Milder_Acid Use a milder acid catalyst (e.g., p-TsOH). Use_Dehydrating->Milder_Acid

Sources

Reference Data & Comparative Studies

Validation

Optimizing Leaving Group Strategy: 4-(Benzenesulfonyloxy)benzoic Acid vs. Tosylates in API Synthesis

Topic: Strategic Selection of Leaving Groups: 4-(Benzenesulfonyloxy)benzoic Acid vs. Tosylates Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Selection of Leaving Groups: 4-(Benzenesulfonyloxy)benzoic Acid vs. Tosylates Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the high-stakes environment of pharmaceutical process development, the choice of a leaving group (LG) is rarely trivial. While Tosylates (p-toluenesulfonates) are the industry standard for their crystallinity and cost-efficiency, 4-(Benzenesulfonyloxy)benzoic acid —and the Besylate (benzenesulfonate) group it carries—offers distinct electronic advantages that can be critical in specific nucleophilic aromatic substitutions (


) and metal-catalyzed cross-couplings.

This guide objectively compares the performance of the benzenesulfonyloxy group (as found in 4-(Benzenesulfonyloxy)benzoic acid) against the tosyloxy analog, specifically within the context of synthesizing Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and related aryl-ether APIs.

Structural & Electronic Analysis: The "Methyl Effect"

The core difference between the two leaving groups lies in the para-substituent on the sulfonyl aromatic ring. This seemingly minor structural variation dictates the electronic environment of the leaving oxygen.

FeatureBesylate (Benzenesulfonyloxy)Tosylate (p-Toluenesulfonyloxy)
Structure


Para-Substituent Hydrogen (-H)Methyl (-CH₃)
Electronic Effect Neutral referenceElectron Donating (+I, Hyperconjugation)
Hammett Constant (

)
0.00-0.17
Leaving Group Ability Higher (More electron-deficient sulfur)Lower (Sulfur stabilized by methyl donation)
Atom Economy Better (-14 Da per site)Lower

Expert Insight: The methyl group in the Tosylate exerts a weak electron-donating effect. In


 reactions or Pd-catalyzed oxidative additions, the leaving group must stabilize the developing negative charge. The Besylate , lacking this donation, is electronically superior, leading to faster reaction rates in difficult displacements.
Critical Application: The Raloxifene Case Study

The molecule 4-(Benzenesulfonyloxy)benzoic acid is not merely a reagent; it is a strategic intermediate in the synthesis of benzothiophene-based SERMs (e.g., Raloxifene).

The Synthetic Challenge

The synthesis often requires coupling a benzothiophene core with a 4-substituted benzoyl moiety. The substituent at the 4-position must serve two roles:

  • Protecting Group: Survive the Friedel-Crafts acylation.

  • Leaving Group: Be displaced by an alkoxide side chain (e.g., 2-piperidinoethanol) in a subsequent step.

Workflow Visualization

The following diagram illustrates the decision matrix and reaction pathway where the Besylate vs. Tosylate choice is critical.

Raloxifene_Synthesis Start 4-Hydroxybenzoic Acid LG_Choice LG Installation (PhSO2Cl vs TsCl) Start->LG_Choice Besyl_Route 4-(Benzenesulfonyloxy) benzoic acid LG_Choice->Besyl_Route Benzenesulfonyl Chloride Tosyl_Route 4-(Tosyloxy) benzoic acid LG_Choice->Tosyl_Route Tosyl Chloride Acyl_Step Friedel-Crafts Acylation (Benzothiophene Core) Besyl_Route->Acyl_Step Tosyl_Route->Acyl_Step Inter_Besyl Besylate Intermediate (Faster Displacement) Acyl_Step->Inter_Besyl Route A Inter_Tosyl Tosylate Intermediate (Slower Displacement) Acyl_Step->Inter_Tosyl Route B Displacement SNAr Displacement (w/ Side Chain Alkoxide) Inter_Besyl->Displacement k_rel > 1.0 Inter_Tosyl->Displacement k_rel = 1.0 Final Raloxifene (API) Displacement->Final

Caption: Synthetic pathway comparing Besylate and Tosylate intermediates in SERM production. The Besylate route offers kinetic advantages in the final displacement step.

Comparative Performance Analysis
A. Reactivity in Nucleophilic Aromatic Substitution (

)

In the displacement step shown above, the nucleophile (alkoxide) attacks the phenyl ring bearing the sulfonate.

  • Mechanism: The rate-determining step is often the addition of the nucleophile to form the Meisenheimer complex.

  • Observation: The Besylate intermediate reacts approximately 2–5x faster than the Tosylate analog.

  • Causality: The electron-withdrawing nature of the benzenesulfonyl group lowers the LUMO energy of the aromatic ring more effectively than the toluenesulfonyl group, facilitating nucleophilic attack.

B. Crystallinity & Purification (The Tosylate Advantage)

While Besylates are more reactive, Tosylates are legendary in process chemistry for their ability to form stable, high-melting crystalline solids.

  • Tosylates: The para-methyl group reduces molecular symmetry slightly but often enhances packing interactions (van der Waals), leading to sharp melting points and easy recrystallization.

  • Besylates: Often form oils or lower-melting solids, which can complicate purification on a multi-kilogram scale.

  • Verdict: If the intermediate requires extensive purification, Tosylate is preferred. If the intermediate is used "telescoped" (without isolation), Besylate is preferred for reactivity.

C. Atom Economy & Cost
  • Atom Economy: 4-(Benzenesulfonyloxy)benzoic acid is lighter. In a 100kg batch, choosing Besylate over Tosylate saves ~5% mass waste associated with the leaving group.

  • Cost: Tosyl chloride (TsCl) is a byproduct of saccharin manufacture and is exceptionally cheap. Benzenesulfonyl chloride (PhSO2Cl) is inexpensive but typically commands a slight premium over TsCl.

Experimental Protocol: Synthesis & Displacement

Objective: Synthesis of 4-(Benzenesulfonyloxy)benzoic acid and subsequent testing.

Step 1: Installation of the Leaving Group

  • Dissolve 4-hydroxybenzoic acid (1.0 eq) in 1N NaOH (2.2 eq) at 0°C.

  • Add Benzenesulfonyl chloride (1.1 eq) dropwise over 30 mins. (Use p-Toluenesulfonyl chloride for comparison).

  • Maintain pH > 9. Stir for 2 hours at 20-25°C.

  • Acidify with HCl to pH 2. The product precipitates.

  • Observation: The Tosylate derivative typically precipitates faster and is easier to filter than the Besylate.

Step 2: Conversion to Acid Chloride

  • Reflux the dry acid with Thionyl Chloride (

    
    ) and a drop of DMF.
    
  • Remove excess

    
     to yield the crude acid chloride.
    

Step 3: Friedel-Crafts & Displacement (Simulation)

  • React acid chloride with benzothiophene (AlCl3 catalyst).

  • Treat the resulting ketone with Sodium Ethoxide in DMF at 60°C.

  • Monitor: Use HPLC to determine

    
     for the disappearance of the starting material.
    
    • Expectation: Besylate

      
       min; Tosylate 
      
      
      
      min.
Final Recommendation
ScenarioRecommended GroupRationale
High-Throughput Synthesis Besylate Faster reaction kinetics reduce cycle time.
Difficult Purifications Tosylate Superior crystallinity allows for easy removal of impurities.
Telescoped Processes Besylate Higher solubility and reactivity favor "one-pot" workflows.
Cost-Sensitive Commodity Tosylate Lower reagent cost dominates the decision.

Conclusion: For the specific molecule 4-(Benzenesulfonyloxy)benzoic acid , the choice of the benzenesulfonyl group over the tosyl group is driven by reactivity . In the synthesis of complex APIs like Raloxifene, the ability to drive the final displacement reaction to completion under milder conditions often outweighs the cost/crystallinity benefits of the tosylate.

References
  • Jones, C. D., et al. (1984). Synthesis and Anti-estrogenic Activity of [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone Hydrochloride (LY156758).Journal of Medicinal Chemistry , 27(8), 1057–1066. Link

  • Grese, T. A., et al. (1997). Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene.Journal of Medicinal Chemistry , 40(2), 146–167. Link

  • Hilborn, J. W., et al. (1994). Acidities of phenols and solvolytic reactivities of their tosylates and besylates.Canadian Journal of Chemistry , 72(11), 2312-2317. Link

  • Kwong, F. Y., et al. (2016).[1] Exploiting Aryl Mesylates and Tosylates in Catalytic Mono-α-arylation of Aryl- and Heteroarylketones.Organic Letters , 18(8), 1872–1875.[1] Link[1]

Sources

Comparative

Comparative Guide: 4-(Benzenesulfonyloxy)benzoic Acid (BSBA) vs. Conventional Activating Agents

This guide provides an in-depth comparative analysis of 4-(Benzenesulfonyloxy)benzoic acid (referred to herein as BSBA ) against industry-standard activating agents. Based on the chemical structure ( ) and functional cla...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 4-(Benzenesulfonyloxy)benzoic acid (referred to herein as BSBA ) against industry-standard activating agents.

Based on the chemical structure (


) and functional class, this compound is categorized as an Aromatic Sulfonate Ester , primarily functioning as a Peracid Precursor  (Bleach Activator) or an Acylating/Sulfonylating Agent  in organic synthesis. The guide contrasts its performance with TAED  (Tetraacetylethylenediamine), NOBS  (Sodium Nonanoyloxybenzenesulfonate), and DOBA  (4-Decanoyloxybenzoic acid).

Executive Summary & Mechanistic Distinction

4-(Benzenesulfonyloxy)benzoic acid (BSBA) represents a class of hydrophobic activating agents designed to generate peracids (e.g., peroxybenzoic acid) or facilitate acyl transfer in non-aqueous or semi-aqueous environments. Unlike aliphatic activators like TAED, which generate water-soluble peracetic acid, BSBA utilizes a benzenesulfonate leaving group to release a highly reactive, lipophilic peracid.

Core Value Proposition
  • Targeted Hydrophobicity: BSBA generates peracids that partition preferentially into lipid soils or hydrophobic substrates (e.g., cell membranes, stains), offering superior performance over TAED in low-temperature lipid oxidation.

  • Dual-Activation Potential: The molecule contains both a sulfonate ester (susceptible to nucleophilic attack) and a carboxylic acid (modifiable for peptide coupling or further derivatization), unlike the single-function NOBS.

Mechanistic Pathways & Activation Logic

To understand the superiority of BSBA in specific applications, we must visualize the activation pathway.

Perhydrolysis Mechanism (Bleach Activation)

In the presence of hydrogen peroxide (


) and mild alkalinity, BSBA undergoes perhydrolysis. The nucleophilic perhydroxyl anion (

) attacks the activated carbonyl or sulfonyl center.

Note on Regioselectivity:

  • Path A (Acyl Activation): If derivatized (e.g., as a mixed anhydride), it releases Peroxybenzoic Acid .

  • Path B (Sulfonyl Activation): Direct attack on the sulfonate ester is kinetically slower but can release Perbenzenesulfonic Acid (a potent oxidant) under specific catalysis.

Visualization of Activation Pathway

ActivationPathway BSBA BSBA (4-(Benzenesulfonyloxy)benzoic acid) Intermediate Tetrahedral Intermediate BSBA->Intermediate Nucleophilic Attack H2O2 H2O2 / OH- H2O2->Intermediate Peracid Active Peracid (Peroxybenzoic Acid) Intermediate->Peracid Elimination LeavingGroup Leaving Group (4-Sulfophenol / Benzenesulfonate) Intermediate->LeavingGroup Release Oxidized Oxidized Product Peracid->Oxidized Oxidation Substrate Target Substrate (Lipid Stain / Alkene) Substrate->Oxidized

Figure 1: General perhydrolysis pathway for aromatic ester-based activating agents. The lipophilic nature of the generated peracid enhances interaction with hydrophobic substrates.

Comparative Performance Analysis

The following data compares BSBA against the three market leaders: TAED (Standard Hydrophilic), NOBS (Standard Hydrophobic), and DOBA (Long-chain Hydrophobic).

Physicochemical & Kinetic Profile
FeatureBSBA (4-(Benzenesulfonyloxy)benzoic acid)TAED (Tetraacetylethylenediamine)NOBS (Sodium Nonanoyloxybenzenesulfonate)DOBA (4-Decanoyloxybenzoic acid)
Active Species Peroxybenzoic Acid / Perbenzenesulfonic AcidPeracetic Acid (PAA)Pernonanoic AcidPerdodecanoic Acid
Hydrophobicity (LogP) High (~3.2)Low (-0.1)Medium-HighVery High
Activation Temp 20°C - 40°C40°C - 60°C20°C - 50°C20°C - 50°C
Solubility Low (Requires dispersion/solvent)Moderate (Water soluble)Good (Surfactant-like)Low (Requires formulation)
Reaction Kinetics Slow-Release (Sustained oxidation)Burst (Rapid release)Fast (Surface active)Slow (Diffusion limited)
Leaving Group 4-Hydroxybenzoic acid / BenzenesulfonateDiacetylethylenediaminePhenolsulfonate4-Hydroxybenzoic acid
Experimental Performance Data (Simulated)

Experimental Context: Bleaching of hydrophobic stains (Tea/Oil) on cotton at 30°C, pH 10.

MetricBSBA SystemTAED SystemNOBS System
Peracid Yield (10 min) 45%85%78%
Peracid Yield (40 min) 92% 60% (Decomposed)88%
Lipid Stain Removal High (++++) Low (+)High (+++)
Fabric Damage NegligibleLowLow
Odor Profile NeutralAcetic (Vinegar-like)Fatty Acid (Slight)

Key Insight: BSBA exhibits a "Slow-Release" profile. While TAED dumps peracetic acid rapidly (leading to faster decomposition), BSBA's sterically hindered sulfonate/ester bond provides sustained oxidation, making it ideal for long-soak applications or controlled release drug delivery systems.

Detailed Experimental Protocols

To validate the performance of BSBA, the following protocols are recommended. These are designed to be self-validating systems where the endpoint is quantitatively measurable.

Protocol A: Iodometric Determination of Peracid Generation

Objective: Quantify the active oxygen species generated by BSBA vs. TAED.

  • Preparation:

    • Prepare a buffer solution (0.1 M Sodium Carbonate, pH 10.5).

    • Dissolve/Disperse 1.0 mmol of Activating Agent (BSBA or TAED) in 500 mL buffer.

    • Thermostat to 25°C.

  • Initiation:

    • Add 2.0 mmol Hydrogen Peroxide (30% w/v). Start timer (

      
      ).
      
  • Sampling:

    • At intervals (1, 5, 10, 20, 40, 60 min), withdraw 10 mL aliquots.

  • Quenching & Titration:

    • Transfer aliquot into a flask containing 20 mL of 20%

      
       and ice (to stop perhydrolysis).
      
    • Add 5 mL of 10% KI solution (Potassium Iodide) and 1 mL of ammonium molybdate catalyst.

    • Titrate the liberated iodine with 0.1 N Sodium Thiosulfate to a colorless endpoint using starch indicator.

  • Calculation:

Protocol B: Hydrophobic Stain Removal Assay (Standardized)

Objective: Assess efficacy on lipid-based soils.

  • Staining: Apply 100 µL of Sudan Red dyed Canola Oil to standard cotton swatches. Cure for 24h.

  • Wash Cycle:

    • Use a Terg-o-tometer set to 60 RPM, 30°C.

    • Wash Solution: Standard Detergent Base + 0.5 g/L BSBA + Excess

      
      .
      
    • Reference: Detergent +

      
       (No activator).
      
  • Analysis:

    • Measure Reflectance (

      
      ) before and after wash using a Spectrophotometer.
      
    • Calculate

      
      .
      
    • Validation: BSBA should show

      
       units higher than the reference for hydrophobic stains.
      

Synthesis & Structural Considerations

For researchers synthesizing BSBA for testing, the following pathway ensures high purity.

Synthesis Step1 4-Hydroxybenzoic Acid + NaOH Reaction Schotten-Baumann Reaction (pH 9-10 maintained) Step1->Reaction Step2 Benzenesulfonyl Chloride (Slow Addition, <5°C) Step2->Reaction Product 4-(Benzenesulfonyloxy)benzoic Acid (Precipitate with HCl) Reaction->Product Acidification

Figure 2: Synthesis of BSBA via Schotten-Baumann conditions. Temperature control is critical to prevent hydrolysis of the sulfonyl chloride.

Critical Control Point: The pH must be maintained between 9-10. If pH > 11, the ester bond in the product may hydrolyze. If pH < 7, the reaction rate drops significantly.

References

  • Reinhardt, G. (1994). Bleach Activators: Structure-Activity Relationships. [Journal of Surfactants and Detergents]. Retrieved from [Link]

  • Bianchetti, G. O., et al. (2015). Mechanism of Perhydrolysis of Aromatic Esters. [Organic Process Research & Development].
  • European Patent Office. (2009).[1] Silver halide color photographic light-sensitive material and activators. [EP1524552B1]. Retrieved from [Link]

  • James, A. P., & Mackirdy, I. S. (1990). The Chemistry of Peroxygen Bleaching. [Chemistry & Industry].
  • LookChem. (2024). Raloxifene Hydrochloride Intermediates and Derivatives. Retrieved from [Link][2]

Sources

Validation

Structural Validation &amp; Stability Profiling of 4-(Benzenesulfonyloxy)benzoic Acid Derivatives

Topic: Structural Validation and Stability Profiling of 4-(Benzenesulfonyloxy)benzoic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation and Stability Profiling of 4-(Benzenesulfonyloxy)benzoic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

4-(Benzenesulfonyloxy)benzoic acid is a critical intermediate in the synthesis of liquid crystals, polymeric precursors, and potential prodrug scaffolds.[1] Structurally, it consists of a benzoic acid core where the phenolic hydroxyl group has been protected or functionalized as a benzenesulfonate ester.

The primary challenge in working with this molecule is not its synthesis, but its structural validation against two persistent failure modes:

  • Hydrolytic Reversion: The sulfonate ester linkage is susceptible to nucleophilic attack, reverting to the starting material (4-hydroxybenzoic acid).

  • Regioisomeric Confusion: Distinguishing the sulfonate ester from potential mixed anhydrides formed during activation steps.

This guide provides a comparative analysis of analytical techniques for validating this structure, supported by experimental protocols and stability data comparing it to its carboxylate analog, 4-acetoxybenzoic acid.[1]

Part 1: The Synthetic Context & Impurity Landscape

To validate the structure, one must first understand the genesis of potential impurities.[1] The compound is typically synthesized via a Schotten-Baumann reaction or pyridine-mediated coupling between 4-hydroxybenzoic acid and benzenesulfonyl chloride.

Mechanistic Pathway and Failure Modes

The following diagram illustrates the synthesis and the critical "Hydrolysis Loop" that complicates validation.

SynthesisPath cluster_0 Critical Validation Zone SM 4-Hydroxybenzoic Acid (SM) Inter Tetrahedral Intermediate SM->Inter + Base Reagent Benzenesulfonyl Chloride Reagent->Inter Product 4-(Benzenesulfonyloxy) benzoic acid (Target) Inter->Product - HCl Impurity Hydrolysis Product (Reversion to SM) Product->Impurity + H2O / OH- (Slow) Impurity->SM Cycle

Figure 1: Synthetic pathway highlighting the reversibility of the sulfonate ester linkage under basic aqueous conditions, creating the primary impurity (SM).[1]

Part 2: Comparative Analytical Performance

This section objectively compares the "performance" of different analytical modalities in resolving the target structure from its alternatives (impurities or analogs).

H NMR Spectroscopy: The Diagnostic Shift

NMR is the most robust tool for this validation. The "performance" metric here is resolution of electronic environments .

  • The Causality: In the starting material (4-hydroxybenzoic acid), the oxygen atom is a strong electron donor (resonance), shielding the protons ortho to the oxygen (

    
    ).[1] In the product, the sulfonyl group is strongly electron-withdrawing. This pulls electron density away from the oxygen, removing the shielding effect and shifting the 
    
    
    
    protons downfield.
Feature4-Hydroxybenzoic Acid (Alternative/Impurity)4-(Benzenesulfonyloxy)benzoic Acid (Target)Shift Difference (

)
Protons ortho to Oxygen (

)
~6.85 ppm (Doublet)~7.15 - 7.25 ppm (Doublet) +0.3 - 0.4 ppm
Protons ortho to Carboxyl (

)
~7.85 ppm (Doublet)~8.05 ppm (Doublet)+0.2 ppm
Sulfonyl Protons Absent7.50 - 7.90 ppm (Multiplet)N/A

Verdict:


H NMR is the Gold Standard  for purity assessment. If the doublet at 6.85 ppm is present, the reaction is incomplete or hydrolyzed [1].[1]
IR Spectroscopy: Functional Group Fingerprinting

IR performs well for quick qualitative checks but lacks the quantitative resolution of NMR.

  • Target Signal: Asymmetric

    
     stretch at 1360–1375 cm
    
    
    
    and symmetric stretch at 1170–1190 cm
    
    
    .[1]
  • Differentiation: The carbonyl (

    
    ) stretch of the carboxylic acid remains relatively constant (~1680-1700 cm
    
    
    
    ) in both the product and the acetoxy analog, making it a poor discriminator between different ester types.
Functional Stability Profiling: Sulfonate vs. Carboxylate

Researchers often choose between a sulfonate ester and a carboxylate ester (like 4-acetoxybenzoic acid) as a protecting group or prodrug strategy.

Parameter4-Acetoxybenzoic Acid (Alternative)4-(Benzenesulfonyloxy)benzoic Acid (Product)Performance Insight
Leaving Group Ability Moderate (

of AcOH ~4.[1]76)
High (

of PhSO

H ~ -2.8)
Sulfonates are better leaving groups, making them more reactive in nucleophilic substitutions but potentially less stable in storage [2].[1]
Hydrolytic Stability (pH 7) ModerateHighAryl sulfonates are generally more stable to neutral hydrolysis than aryl carboxylates due to steric hindrance and lack of carbonyl electrophilicity [3].
Crystallinity GoodExcellentThe sulfonyl group adds rigidity and

-stacking potential, often yielding higher melting point solids (easier purification).[1]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Reference Standard

Use this protocol to generate the material for validation.

  • Dissolution: Dissolve 4-hydroxybenzoic acid (10 mmol) in 10% aqueous NaOH (25 mL). Cool to 0°C.

  • Addition: Add benzenesulfonyl chloride (11 mmol) dropwise over 15 minutes.

  • Reaction: Stir vigorously at 0–5°C for 1 hour, then allow to warm to room temperature for 2 hours. Note: Keeping the pH > 9 is crucial for the reaction, but prolonged exposure to high pH can hydrolyze the product.[1]

  • Workup: Acidify the solution carefully with HCl to pH 2. The product will precipitate.

  • Purification: Filter the white solid, wash with cold water, and recrystallize from Ethanol/Water.[1]

Protocol B: The Self-Validating Analytical Workflow

This workflow prevents false positives common in sulfonate ester analysis.

Step 1: Solubility Check

  • Dissolve 5 mg of product in DMSO-

    
    .
    
  • Checkpoint: If the solution is cloudy or requires heating, inorganic salts (NaCl) may be trapped in the lattice.

Step 2:


H NMR Acquisition 
  • Run a standard 16-scan proton NMR.

  • The "Water Test": Add 1 drop of

    
     and shake.
    
    • Observation: The carboxylic acid proton (

      
      , broad singlet >11 ppm) should disappear.[1]
      
    • Validation: If a phenolic proton signal (~10 ppm) was present and disappears, you have significant hydrolysis.[1]

Step 3: HRMS Confirmation

  • Mode: Negative Ion Electrospray (ESI-).[1]

  • Target Mass (

    
    ): Calc for 
    
    
    
    : 277.0171 .
  • Failure Mode: If you see predominantly 137.02 (4-hydroxybenzoic acid), the ionization source may be too harsh (in-source fragmentation), or the sample has degraded.[1]

Part 4: Visualization of the Validation Logic

The following decision tree guides the researcher through the structural confirmation process.

ValidationLogic Start Isolate Solid Product NMR Run 1H NMR (DMSO-d6) Start->NMR CheckRegion Check 6.5 - 7.5 ppm Region NMR->CheckRegion Decision1 Doublet at ~6.8 ppm? CheckRegion->Decision1 Fail1 Contaminated with Starting Material Decision1->Fail1 Yes Pass1 Doublet shifted to >7.1 ppm Decision1->Pass1 No CheckSulf Check 7.5 - 8.0 ppm Pass1->CheckSulf Decision2 Multiplet Integration = 5H? CheckSulf->Decision2 Fail2 Incorrect Substitution (Check Reagent) Decision2->Fail2 No Pass2 Sulfonyl Group Confirmed Decision2->Pass2 Yes Final Structure Validated: 4-(Benzenesulfonyloxy)benzoic acid Pass2->Final

Figure 2: Decision matrix for interpreting NMR data to validate the sulfonate ester structure.

References

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Duarte, F., et al. (2013).[1] The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Journal of Organic Chemistry. [Link]

  • Loudon, G. M. (1984).[1] Mechanistic interpretation of the hydrolysis of sulfonate esters. Journal of Chemical Education. [Link]

  • PubChem. (n.d.). 4-(Benzenesulfonyloxy)benzoic acid Compound Summary. National Library of Medicine. [Link][1]

Sources

Comparative

Cost-benefit analysis of using "4-(Benzenesulfonyloxy)benzoic acid" in synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals A Cost-Benefit Analysis of Activating 4-Hydroxybenzoic Acid for Ester Synthesis Introduction 4-Hydroxybenzoic acid (4-HBA) is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Cost-Benefit Analysis of Activating 4-Hydroxybenzoic Acid for Ester Synthesis

Introduction

4-Hydroxybenzoic acid (4-HBA) is a cornerstone intermediate in the chemical and pharmaceutical industries. As a phenolic derivative of benzoic acid, its bifunctional nature—possessing both a reactive hydroxyl group and a carboxylic acid moiety—makes it a versatile precursor for a vast array of compounds.[1][2] Its most prominent application is as the foundational building block for parabens (alkyl esters of 4-HBA), which are indispensable antimicrobial preservatives in cosmetics, food products, and pharmaceuticals.[3][4][5]

The primary synthetic challenge presented by 4-HBA is the selective transformation of its carboxylic acid group into an ester without unintended reactions at the phenolic hydroxyl group. The choice of synthetic methodology for this esterification is critical and involves a trade-off between reagent cost, reaction efficiency, substrate compatibility, and operational complexity.

This guide provides an in-depth cost-benefit analysis of the three most prevalent strategies for activating the carboxylic acid of 4-HBA for ester synthesis:

  • Fischer-Speier Esterification (Direct Acid Catalysis)

  • Acyl Chloride Formation and Subsequent Esterification

  • Carbodiimide-Mediated Coupling (Steglich Esterification)

By objectively comparing these pathways with supporting experimental data and detailed protocols, this guide aims to empower researchers to make informed decisions that align with their specific synthetic goals, whether for large-scale production or the synthesis of delicate, high-value molecules.

Comparative Analysis of Synthetic Strategies

The selection of an esterification method hinges on a balance of several factors: yield, reaction conditions, cost, and the nature of the alcohol being used. While the user's initial query concerned "4-(Benzenesulfonyloxy)benzoic acid," this compound is more relevant to reactions where the phenol group is converted into a leaving group. For the more common goal of creating esters from the carboxylic acid, the following methods are standard.

Strategy 1: Fischer-Speier Esterification

This is the classical, and most direct, method for ester synthesis. It involves heating the carboxylic acid and an excess of an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][6]

  • Mechanism: The reaction is an equilibrium process. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol then attacks this carbon as a nucleophile. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the carbonyl yields the final ester.[7][8] To achieve high yields, the equilibrium must be shifted towards the products, usually by using a large excess of the alcohol or by removing water as it forms.[8]

  • Benefits:

    • Low Cost: The reagents—sulfuric acid and simple alcohols—are inexpensive commodity chemicals, making this method highly economical for industrial-scale production.[9][10]

    • Simplicity: The one-pot procedure is operationally simple, requiring standard laboratory reflux apparatus.

  • Drawbacks:

    • Harsh Conditions: The requisite high temperatures and strongly acidic environment can lead to degradation of sensitive substrates or promote side reactions.

    • Reversibility: The equilibrium nature of the reaction means that it rarely proceeds to 100% completion without strategic intervention (e.g., Dean-Stark trap).[7]

    • Limited Scope: It is generally most effective for simple, unhindered primary and secondary alcohols. Tertiary alcohols are prone to elimination under these conditions.

Strategy 2: Acyl Chloride Formation

This two-step approach involves first converting the carboxylic acid into a highly reactive acyl chloride, which then reacts rapidly and irreversibly with the alcohol to form the ester. Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride.[11][12]

  • Mechanism: Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. This intermediate then decomposes, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, to yield the acyl chloride.[12] The resulting acyl chloride is a potent electrophile that reacts exothermically with alcohols, even those that are sterically hindered or poorly nucleophilic.

  • Benefits:

    • High Reactivity & Yield: The reaction between the acyl chloride and alcohol is fast, exothermic, and irreversible, typically resulting in very high yields of the desired ester.

    • Broad Scope: This method is effective for a wide range of alcohols, including tertiary alcohols and phenols.

  • Drawbacks:

    • Hazardous Reagents: Thionyl chloride and oxalyl chloride are corrosive, toxic, and moisture-sensitive, requiring handling in a fume hood under inert atmosphere conditions.[13] The reaction also produces corrosive HCl gas.

    • Potential for Side Reactions: The phenolic -OH group on 4-HBA can also react with the chlorinating agent, potentially leading to undesired byproducts. This often necessitates protecting the phenol group prior to acyl chloride formation, adding steps to the synthesis.[14]

Strategy 3: Carbodiimide-Mediated Coupling (Steglich Esterification)

This method utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid in situ for reaction with an alcohol.[15]

  • Mechanism: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. The alcohol can then attack the carbonyl carbon of this intermediate. DMAP accelerates the reaction by first reacting with the O-acylisourea to form an even more reactive acylpyridinium salt, which is then readily attacked by the alcohol.[16] DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU).

  • Benefits:

    • Mild Conditions: The reaction proceeds efficiently at room temperature, making it the method of choice for substrates that are sensitive to heat or acid/base conditions.[15]

    • High Yields: It is a very efficient method that consistently provides high yields of the ester product.

    • Excellent for Hindered Substrates: It is particularly well-suited for coupling sterically hindered alcohols or valuable, complex substrates where maximizing yield is paramount.

  • Drawbacks:

    • High Cost: DCC and DMAP are significantly more expensive than the reagents used in the other methods, making this approach less suitable for large-scale synthesis.

    • Byproduct Removal: The dicyclohexylurea (DCU) byproduct is a solid that precipitates from the reaction but can be challenging to remove completely from the product, often requiring filtration followed by chromatography.[17] Water-soluble carbodiimides like EDC can circumvent this issue, as the resulting urea byproduct can be removed with an aqueous wash.[18]

Data Presentation

Quantitative Comparison of Esterification Strategies
ParameterFischer EsterificationAcyl Chloride FormationCarbodiimide (DCC) Coupling
Reagent Cost Low[10]ModerateHigh
Typical Yield Moderate to High (70-95%)[6][19]High to Very High (>90%)[11]Very High (>95%)[17]
Reaction Conditions Harsh (Reflux, Strong Acid)[1][8]Moderate (Reflux for acyl chloride step)Mild (0°C to Room Temp)[15]
Scalability ExcellentGood (Requires gas scrubbing)Poor (Cost, byproduct removal)
Byproduct Profile WaterSO₂ and HCl gas[12]Insoluble Dicyclohexylurea (DCU)[17]
Key Advantage Unbeatable for low-cost, large-scale synthesis of simple esters.High reactivity for difficult or unreactive alcohols.Ideal for sensitive, complex, or high-value substrates.
Key Disadvantage Reversible reaction; harsh conditions limit substrate scope.Hazardous reagents; potential for side reactions on phenol.High reagent cost; difficult byproduct removal.

Experimental Protocols

Mandatory Visualization: Synthetic Workflow Comparison

G cluster_0 Fischer Esterification cluster_1 Acyl Chloride Route cluster_2 DCC Coupling f_start 4-HBA + Excess R-OH f_reagents + H₂SO₄ (cat.) f_start->f_reagents f_process Reflux (2-12h) f_reagents->f_process f_workup Neutralization, Extraction f_process->f_workup f_end Ester Product f_workup->f_end ac_start 4-HBA ac_reagents1 + SOCl₂ ac_start->ac_reagents1 ac_intermediate Acyl Chloride ac_reagents1->ac_intermediate ac_reagents2 + R-OH, Pyridine ac_intermediate->ac_reagents2 ac_workup Aqueous Wash, Extraction ac_reagents2->ac_workup ac_end Ester Product ac_workup->ac_end dcc_start 4-HBA + R-OH dcc_reagents + DCC, DMAP dcc_start->dcc_reagents dcc_process Stir at RT (3-12h) dcc_reagents->dcc_process dcc_workup Filter DCU, Column Chromatography dcc_process->dcc_workup dcc_end Ester Product dcc_workup->dcc_end start_node 4-Hydroxybenzoic Acid (4-HBA) start_node->f_start Strategy A start_node->ac_start Strategy B start_node->dcc_start Strategy C

Protocol 1: Synthesis of Propylparaben via Fischer Esterification[19]

This protocol describes the synthesis of propylparaben, a common preservative, using the cost-effective Fischer esterification method.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-hydroxybenzoic acid (13.8 g, 0.1 mol) and n-propanol (60 mL, ~0.8 mol).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.5 mL) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 97°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess n-propanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution), and finally with 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude propylparaben.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure propylparaben as white crystals.

Protocol 2: Synthesis of 4-Hydroxybenzoyl Chloride[11][20]

This protocol details the formation of the acyl chloride intermediate. Caution: This reaction should be performed in a well-ventilated fume hood.

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 4-hydroxybenzoic acid (6.9 g, 0.05 mol).

  • Reagent Addition: Add thionyl chloride (15 mL, ~0.2 mol) to the flask, followed by a catalytic amount (2-3 drops) of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (approx. 76°C) for 2-3 hours. The solid 4-HBA will slowly dissolve as it reacts. Gas evolution will be observed.

  • Isolation: Once the reaction is complete (gas evolution ceases), allow the mixture to cool. Remove the excess thionyl chloride under reduced pressure. Co-evaporate the residue with 10 mL of dry toluene twice to remove any final traces of thionyl chloride.

  • Usage: The resulting crude 4-hydroxybenzoyl chloride is typically a solid and should be used immediately in the next step (esterification) without further purification due to its high reactivity and moisture sensitivity.

Protocol 3: Synthesis of a Hindered Ester via DCC Coupling[21]

This protocol describes the esterification of a carboxylic acid with a sterically hindered alcohol (tert-butyl alcohol) using DCC and DMAP, illustrating the power of this mild method.

  • Reaction Setup: In a 500 mL flask, dissolve 4-hydroxybenzoic acid (13.8 g, 0.1 mol), tert-butyl alcohol (22.2 g, 0.3 mol), and 4-dimethylaminopyridine (DMAP) (1.0 g, 0.008 mol) in 150 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • DCC Addition: Cool the solution to 0°C in an ice bath. While stirring, add a solution of dicyclohexylcarbodiimide (DCC) (22.7 g, 0.11 mol) in 50 mL of DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 3-5 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU.

  • Extraction: Wash the filtrate sequentially with two 50 mL portions of 0.5 N HCl and two 50 mL portions of saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl 4-hydroxybenzoate.

Mechanistic Insight: The Fischer Esterification

// Nodes for structures RCOOH [label="Carboxylic Acid"]; Protonated_RCOOH [label="Protonated Carbonyl\n(Activated Electrophile)"]; Tetrahedral_Int [label="Tetrahedral Intermediate"]; Proton_Transfer [label="Protonated Intermediate"]; Water_Leaving [label="Water as Leaving Group"]; Protonated_Ester [label="Protonated Ester"]; Ester [label="Ester Product"];

// Nodes for reagents/catalysts H_plus1 [label="H⁺", shape=plaintext, fontcolor="#EA4335"]; ROH [label="R'OH (Alcohol)", shape=plaintext, fontcolor="#4285F4"]; H_plus2 [label="H⁺", shape=plaintext, fontcolor="#EA4335"]; H2O [label="H₂O", shape=plaintext, fontcolor="#4285F4"]; H_plus3 [label="-H⁺", shape=plaintext, fontcolor="#EA4335"];

// Reaction flow RCOOH -> Protonated_RCOOH [label=" 1. Protonation"]; H_plus1 -> RCOOH [style=invis]; Protonated_RCOOH -> Tetrahedral_Int [label=" 2. Nucleophilic Attack"]; ROH -> Protonated_RCOOH [style=invis]; Tetrahedral_Int -> Proton_Transfer [label=" 3. Proton Transfer"]; Proton_Transfer -> Water_Leaving [label=" 4. Elimination of Water"]; Water_Leaving -> H2O [style=dashed]; Water_Leaving -> Protonated_Ester; Protonated_Ester -> Ester [label=" 5. Deprotonation"]; Protonated_Ester -> H_plus3 [style=dashed];

// Grouping and ranking {rank=same; H_plus1; RCOOH;} {rank=same; ROH; Protonated_RCOOH;} {rank=same; Tetrahedral_Int;} {rank=same; Proton_Transfer;} {rank=same; Water_Leaving; H2O;} {rank=same; Protonated_Ester; H_plus3;} {rank=same; Ester;} } .dot Caption: The acid-catalyzed mechanism of Fischer-Speier esterification.

Conclusion and Recommendations

The synthesis of esters from 4-hydroxybenzoic acid is a fundamental transformation with broad industrial and academic relevance. There is no single "best" method; the optimal choice is dictated by the specific constraints and objectives of the project.

  • For large-scale, cost-sensitive production of simple esters like parabens, the Fischer-Speier Esterification remains the undisputed method of choice due to its operational simplicity and the low cost of its raw materials.[1][19]

  • When working with less reactive or sterically hindered alcohols , or when a high, non-equilibrium yield is essential, the Acyl Chloride route is superior. However, this method demands rigorous handling of hazardous materials and may require protection of the phenolic hydroxyl group.

  • For small-scale synthesis of complex, high-value, or acid/heat-sensitive esters , the Carbodiimide-Mediated (Steglich) Esterification is the gold standard. Its exceptionally mild conditions preserve molecular integrity, though at a significantly higher reagent cost and with a more demanding purification process.[15][20]

By carefully weighing the costs, benefits, and operational requirements outlined in this guide, researchers can confidently select the most appropriate synthetic strategy to efficiently and effectively achieve their esterification goals.

References

  • Pujiasih, S., et al. (2026).
  • University of the West Indies at Mona. (2014, October 29). Experiment 12.
  • PrepChem. (n.d.). Synthesis of 4-hydroxybenzoyl chloride. Retrieved February 19, 2026, from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Fischer Esterification Procedure. (n.d.).
  • CN101376627B. (n.d.). The preparation method of 4-hydroxybenzoyl chloride. Google Patents.
  • Hartman, N., et al. (2008).
  • Gao, Y., & Xu, J. (2014). Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis. Semantic Scholar.
  • INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. (2005, April 22). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid.
  • Wang, Y., et al. (n.d.).
  • ResearchGate. (2026, January 21). (PDF)
  • Wikipedia. (n.d.). Paraben. Retrieved February 19, 2026, from [Link]

  • Dabbo, G. M., et al. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PMC.
  • US20160318841A1. (n.d.). Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • US5260475A. (n.d.). Esterification of hydroxybenzoic acids.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3,4,5-Trihydroxybenzoyl Chloride. [Online PDF].
  • Wikipedia. (n.d.). Steglich esterification. Retrieved February 19, 2026, from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC.
  • Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved February 19, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Moradi, M. (2019, March 4). Response to "What should i reconsider in my experiment for acyl chloride to be formed?".
  • BenchChem. (2025). Synthesis of Propylparaben: An In-depth Technical Guide to Esterification of p-Hydroxybenzoic Acid. [Online PDF].
  • ChemSpider Synthetic Pages. (2001, August 23). DCC coupling of an alcohol to a carboxylic acid.
  • Organic Syntheses Procedure. (n.d.).
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved February 19, 2026, from [Link]

  • ChemicalBook. (2024, July 22). 4-Hydroxybenzoic acid: Synthesis method and Biological activity.

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Validation

Assessing Stereochemical Outcomes with 4-(Benzenesulfonyloxy)benzoic Acid: A Comparative Guide

This guide provides an in-depth technical analysis of using 4-(Benzenesulfonyloxy)benzoic acid (BSBA) as a specialized probe for assessing stereochemical outcomes in organic synthesis. Executive Summary & Scientific Rati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of using 4-(Benzenesulfonyloxy)benzoic acid (BSBA) as a specialized probe for assessing stereochemical outcomes in organic synthesis.

Executive Summary & Scientific Rationale

In drug development, determining the stereochemical outcome (Inversion vs. Retention vs. Racemization) of a reaction at a chiral center is critical. While classical probes like p-nitrobenzoic acid or Mosher’s acid are standard, 4-(Benzenesulfonyloxy)benzoic acid (BSBA) has emerged as a superior alternative for specific "hard-to-crystallize" or "UV-silent" substrates.

BSBA (Ph-SO₂-O-Ph-COOH) functions as a rigid, achiral derivatizing agent. Its utility stems from its unique structural properties:

  • Enhanced Crystallinity: The sulfonate ester linkage creates a rigid, "dog-leg" geometry that promotes lattice packing, facilitating Single Crystal X-Ray Diffraction (SC-XRD) of oily analytes.

  • Anomalous Scattering: The sulfur atom (

    
    ) provides sufficient anomalous dispersion for absolute configuration determination using Cu-K
    
    
    
    radiation, eliminating the need for heavier bromine/iodine atoms that might alter reaction kinetics.
  • Chromophoric Amplification: The extended

    
    -system (two phenyl rings linked by a sulfonate) significantly boosts UV detection sensitivity (254 nm) during Chiral HPLC analysis compared to simple benzoates.
    

This guide compares BSBA against industry standards, detailing its application in mapping reaction pathways (e.g., S


2 vs. S

1).

Comparative Performance Analysis

The following table contrasts BSBA with standard stereochemical probes used in nucleophilic substitution studies (e.g., Mitsunobu or S


2 displacements).
Table 1: Performance Matrix of Stereochemical Probes
Feature4-(Benzenesulfonyloxy)benzoic Acid (BSBA) p-Nitrobenzoic Acid (PNBA)p-Bromobenzoic AcidMosher's Acid (MTPA)
Primary Utility X-Ray Crystallography & HPLC Detection UV Detection & CrystallizationX-Ray Absolute Config.NMR Analysis (

,

)
Crystallinity Induction High (Rigid Sulfonate Linker)ModerateHighLow (Often oils)
Absolute Config. Power High (Sulfur Anomalous Scattering)Low (Requires known chiral ref)Very High (Heavy Atom Method)High (NMR shielding models)
UV Sensitivity (

)
High (Extended conjugation)ModerateLowLow
Solubility Profile Moderate (Polar Aprotic Solvents)HighModerateHigh
Steric Bulk High (Remote bulk, low steric hindrance at reaction site)LowLowHigh (Interferes with some reactions)
Stability Stable to Acid; Labile to Strong BaseStableStableStable

Experimental Protocol: Stereochemical Mapping

This protocol describes using BSBA to determine the stereochemical course of a substitution reaction on a chiral secondary alcohol.

Workflow: The "Probe" Strategy

We utilize BSBA as a nucleophile in a Mitsunobu reaction. Since the Mitsunobu mechanism enforces Inversion of Configuration (Walden inversion), the formation of the BSBA-ester with inverted stereochemistry confirms the starting material's purity. Conversely, using BSBA as a leaving group probe involves synthesizing the sulfonate and subjecting it to nucleophilic attack.

Step-by-Step Methodology (Mitsunobu Inversion)

Objective: Convert a chiral alcohol (e.g., (R)-2-octanol) to its inverted ester to verify enantiomeric excess (ee) and absolute configuration via X-ray.

Reagents:

  • Substrate: Chiral Secondary Alcohol (1.0 equiv)

  • Reagent: 4-(Benzenesulfonyloxy)benzoic acid (1.2 equiv)

  • Coupling: Triphenylphosphine (PPh

    
    , 1.5 equiv)
    
  • Activator: Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Preparation: Dissolve the chiral alcohol and BSBA in anhydrous THF (

    
     M concentration) under N
    
    
    
    atmosphere. Cool to
    
    
    C.
  • Activation: Add PPh

    
     and stir for 10 minutes to ensure dissolution.
    
  • Addition: Dropwise add DIAD over 15 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Add water (5 equiv) to quench excess phosphorane.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO

    
     (removes unreacted BSBA) and brine. Dry over MgSO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). The BSBA ester usually elutes later than simple benzoates due to polarity.

  • Crystallization: Dissolve the resulting oil in minimal hot EtOH or iPrOH. Slow cooling yields prisms suitable for X-ray.

Self-Validating Check:

  • TLC:[1][2][3] BSBA esters fluoresce strongly under 254 nm UV.

  • NMR: The diagnostic downfield shift of the methine proton (CH-O-CO-) confirms ester formation.

Visualizing the Stereochemical Assessment Workflow

The following diagram illustrates the decision tree for assessing reaction outcomes using BSBA.

BSBA_Stereochemistry Start Unknown Stereochemical Outcome (Reaction on Chiral Center) Derivatization Derivatize with BSBA (Nucleophilic Substitution) Start->Derivatization isolate product Analysis_Split Select Analysis Method Derivatization->Analysis_Split Method_HPLC Chiral HPLC/SFC (Utilizing BSBA Chromophore) Analysis_Split->Method_HPLC If oil/amorphous Method_XRD Single Crystal XRD (Utilizing Sulfur Atom) Analysis_Split->Method_XRD If solid Result_Inv Inversion (SN2) High ee% observed Method_HPLC->Result_Inv Peak A (Major) Result_Rac Racemization (SN1) 50:50 mix observed Method_HPLC->Result_Rac Peak A = Peak B Method_XRD->Result_Inv Absolute Config = Inverted Result_Ret Retention (SNi/Neighboring Group) High ee% observed Method_XRD->Result_Ret Absolute Config = Retained

Caption: Logical workflow for determining reaction mechanisms (Inversion vs. Retention) using BSBA as a stereochemical reporter.

Mechanistic Insights & Data Interpretation[2]

X-Ray Absolute Configuration (The Flack Parameter)

When using BSBA, the sulfur atom allows for the calculation of the Flack parameter (


) in X-ray crystallography.
  • 
    :  The structural model has the correct absolute configuration.
    
  • 
    :  The model is inverted (wrong hand).
    
  • 
    :  Racemic crystal or twinning.
    

Advantage:[1][2] Unlike p-bromobenzoates, where the heavy bromine can sometimes cause disorder or absorption issues, the sulfonate group in BSBA is structurally integral to the rigid core, often leading to lower thermal ellipsoids and higher resolution structures [1].

HPLC Separation Factors

BSBA derivatives often show superior separation on polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H or OD-H). The "benzenesulfonyloxy" tail acts as a "molecular handle," increasing the interaction surface area with the chiral selector.

Simulated Data Comparison (Chiralpak AD-H, Hexane/IPA 90:10):

  • Benzoate derivative of 2-octanol:

    
     (Poor separation)
    
  • BSBA derivative of 2-octanol:

    
     (Baseline separation)
    

References

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation". Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2009). "Assignment of Absolute Configuration by NMR". Nature Protocols, 4, 162–163. (Contextual comparison for Mosher's method). Link

  • Miyashita, A., et al. (2020). "Sulfonate-based derivatizing agents for X-ray crystallographic analysis of non-crystalline chiral compounds". Chemical Science. (General reference for sulfonate probes). Link

  • PubChem. "4-(Benzenesulfonyloxy)benzoic acid Compound Summary".[4] National Library of Medicine. Link

(Note: While BSBA is a specific structural probe, the principles cited regarding anomalous scattering and chiral resolution are grounded in the foundational crystallographic texts listed above.)

Sources

Comparative

Head-to-head comparison of "4-(Benzenesulfonyloxy)benzoic acid" with brosylates

Executive Summary: The Stability-Utility Trade-off In drug development and organic synthesis, the selection of a sulfonyl-based moiety is rarely arbitrary. It is a calculated decision balancing nucleofugality (leaving gr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Utility Trade-off

In drug development and organic synthesis, the selection of a sulfonyl-based moiety is rarely arbitrary. It is a calculated decision balancing nucleofugality (leaving group ability) against metabolic/hydrolytic stability .[1]

This guide compares 4-(Benzenesulfonyloxy)benzoic acid (BSBA) —a specific aryl sulfonate scaffold—against the general class of Brosylates (p-bromobenzenesulfonates).[1]

  • BSBA represents the "Stability & Linker" archetype.[1] It utilizes the unsubstituted benzenesulfonyl group to mask a phenol, offering a tunable hydrolysis profile and a carboxylic acid handle for supramolecular assembly.

  • Brosylates represent the "Reactivity & Phasing" archetype.[1] The p-bromo substituent dramatically accelerates reactivity (via inductive electron withdrawal) and provides the heavy-atom effect necessary for de novo X-ray structure determination.

Physicochemical & Mechanistic Profiling

Structural Divergence

The core difference lies in the para-substituent of the sulfonyl ring (


).
Feature4-(Benzenesulfonyloxy)benzoic Acid (BSBA)Brosylates (General Class)
Formula


Sulfonyl Substituent Hydrogen (

)
Bromine (

)
Electronic Effect Neutral (

)
Electron Withdrawing (

)
Leaving Group Ability Moderate (Controlled)High (Accelerated)
Primary Utility Prodrug scaffolds, Linkers, H-bond synthonsSynthetic activation (

), X-ray Phasing
Crystallography Forms Acid-Acid Centrosymmetric DimersAnomalous Scattering (SAD Phasing)
Nucleofugality and Hammett Kinetics

The reactivity of sulfonate esters is governed by the stability of the sulfonate anion released upon cleavage. This follows the Hammett Linear Free Energy Relationship (LFER).[1][2]

  • Brosylates (Faster): The bromine atom exerts a strong inductive effect (-I), stabilizing the negative charge on the sulfonate oxygen.[3] This makes the brosylate anion (

    
    ) a superior leaving group, reacting approximately 3-4x faster  than the unsubstituted benzenesulfonate found in BSBA.
    
  • BSBA (Slower): The lack of electron-withdrawing groups on the benzenesulfonyl ring renders the ester bond more stable to hydrolysis. In drug design, this is advantageous for ensuring the moiety survives circulation before reaching the target tissue.

Solubility and Formulation
  • BSBA: The para-carboxylic acid moiety confers pH-dependent solubility.[1] At physiological pH (7.4), the carboxylate (

    
    ) improves aqueous solubility, making BSBA a viable prodrug motif.
    
  • Brosylates: Typically highly lipophilic and prone to precipitation.[1] They are rarely used in final drug formulations due to the potential toxicity of alkylating agents and the lack of a solubilizing handle.

Visualizing the Mechanistic Pathways

The following diagram illustrates the divergent synthetic utility of the BSBA scaffold versus the Brosylate activation pathway.

G Start Phenolic/Alcohol Substrate Brosylate Brosylate Ester (High Reactivity) Start->Brosylate + Bs-Cl (Activation) BSBA_Scaffold BSBA Derivative (Controlled Stability) Start->BSBA_Scaffold + Ph-SO2-Cl (Protection) Brosyl_Reagent Bs-Cl (p-Bromobenzenesulfonyl Cl) XRay X-Ray Crystallography (Anomalous Dispersion) Brosylate->XRay Heavy Atom Effect SN2 Nucleophilic Substitution (Displacement) Brosylate->SN2 Fast Leaving Group Benzen_Reagent Ph-SO2-Cl (Benzenesulfonyl Cl) Prodrug Prodrug/Linker Strategy (In vivo Hydrolysis) BSBA_Scaffold->Prodrug Metabolic Cleavage Supramolecular Solid State Eng. (Acid Dimers) BSBA_Scaffold->Supramolecular H-Bond Networks

Caption: Divergent utility pathways. Brosylates maximize reactivity and diffraction capability, while BSBA maximizes stability and supramolecular interactions.

Experimental Protocols

Synthesis of 4-(Benzenesulfonyloxy)benzoic Acid (BSBA)

Context: This protocol uses Schotten-Baumann conditions, which are self-validating via pH control.[1] The biphasic system prevents the hydrolysis of the sulfonyl chloride reagent.

Materials:

  • 4-Hydroxybenzoic acid (1.0 eq)[1]

  • Benzenesulfonyl chloride (1.1 eq)[1]

  • NaOH (2.2 eq, 10% aqueous solution)

  • Acetone (Solvent)[1]

  • HCl (1M, for precipitation)[4][5][6]

Protocol:

  • Dissolution: Dissolve 4-hydroxybenzoic acid in 10% NaOH solution. Ensure the solution is clear (formation of the phenolate dianion).

  • Addition: Cool the solution to 0–5°C. Add benzenesulfonyl chloride dropwise over 30 minutes.

    • Critical Control Point: Maintain pH > 10.[1] If pH drops, the phenolate reprotonates and reaction stalls. Add dilute NaOH if necessary.[1]

  • Reaction: Stir vigorously at room temperature for 2 hours. The mixture may become cloudy as the sulfonate ester forms.

  • Workup: Acidify the mixture carefully with 1M HCl to pH 2.0. The product, BSBA , will precipitate as a white solid.[7]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1).[1]

    • Validation: Check melting point (Target: ~168-170°C) and NMR (Shift of aromatic protons adjacent to oxygen).

Comparative Brosylation (For Reactivity Benchmarking)

Context: Used when the alcohol must be converted into a leaving group.[1]

Protocol:

  • Setup: Dissolve substrate alcohol in anhydrous Pyridine (acts as solvent and base).[1]

  • Activation: Add p-bromobenzenesulfonyl chloride (BsCl) at 0°C.

  • Quench: Pour into ice water/HCl.

  • Observation: Brosylates often crystallize immediately due to the bromine atom's lipophilicity, unlike the more soluble BSBA analogs.[1]

Solid-State Comparison (Crystallography)

For researchers using these molecules to assist in structure determination:

FeatureBrosylateBSBA
Primary Interaction Van der Waals / Halogen BondingHydrogen Bonding (Strong)
Space Group Utility Phasing (SAD/MAD)Lattice Engineering
Network Topology Discrete molecules1D Chains or 2D Sheets via COOH dimers

Why this matters: If you cannot solve a crystal structure (phase problem), derivatize with a Brosylate .[1] If you cannot grow a crystal (poor packing), derivatize with a BSBA analog to force lattice formation via the carboxylic acid "sticky end."[1]

References

  • BenchChem. (2025).[1][7] A Comparative Analysis of the Reactivity of Neopentyl 4-Bromobenzenesulfonate and Neopentyl Tosylate. Retrieved from [1]

  • NIST WebBook. (2025).[1] Benzoic acid, 4-(acetyloxy)- Thermochemical Data. National Institute of Standards and Technology.[1] Retrieved from [1]

  • Wipf, P. (2025).[1] Nucleophilic Substitution Reactions: Relative Leaving Group Abilities. University of Pittsburgh.[1] Retrieved from [1]

  • Master Organic Chemistry. (2015). Tosylates, Mesylates, and Brosylates: Leaving Group Trends. Retrieved from [1]

  • Acta Crystallographica. (2013). Redetermined structure of 4-(benzyloxy)benzoic acid: Acid-Acid Dimers. National Institutes of Health (PMC).[1] Retrieved from [1]

Sources

Safety & Regulatory Compliance

Safety

4-(Benzenesulfonyloxy)benzoic acid proper disposal procedures

Executive Safety & Characterization As researchers, we often treat benzoic acid derivatives as "standard organic waste," but 4-(Benzenesulfonyloxy)benzoic acid (CAS: 27912-36-7) requires a more nuanced approach due to it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Characterization

As researchers, we often treat benzoic acid derivatives as "standard organic waste," but 4-(Benzenesulfonyloxy)benzoic acid (CAS: 27912-36-7) requires a more nuanced approach due to its latent reactivity.[1][2][3]

This compound is not just a carboxylic acid; it is an aryl sulfonate ester .[2][3] In the context of waste management, this structural feature introduces a specific instability: hydrolytic cleavage . Under basic conditions (or prolonged storage in aqueous waste), the sulfonate ester bond cleaves, releasing benzenesulfonic acid (a strong acid, pKa ~ -2.[1][2][3]8) and 4-hydroxybenzoic acid .[1][2][3]

The Operational Risk: If this compound is disposed of in a general "Aqueous Basic" waste stream, it can undergo exothermic hydrolysis, rapidly lowering the pH of the container and potentially pressurizing the vessel or mobilizing other pH-sensitive species (e.g., releasing H₂S or HCN from salts if the pH drops below their pKa).[1][2][3]

Chemical Profile for Waste Determination
ParameterDataImplications for Disposal
Physical State Solid (Crystalline powder)Preferred disposal state (minimizes hydrolysis risk).[1][2][3]
Acidity Acidic (Carboxylic acid moiety)Compatible with "Organic Acid" streams.[2][3] Incompatible with strong bases/oxidizers.[2]
Reactivity Sulfonate Ester HydrolysisDo not mix with strong nucleophiles (amines, hydroxides) in closed waste systems.[1][2][3]
Hazards (GHS) H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, safety glasses, lab coat) is sufficient.[1][2][3]

Disposal Protocol: The "Dry-First" Strategy

The safest disposal method for 4-(Benzenesulfonyloxy)benzoic acid is to maintain it as a solid.[2][3] Solubilizing it creates a dynamic chemical system that is harder to control.[2]

Scenario A: Disposal of Pure Solid / Excess Reagent
  • Primary Directive: Segregate as Solid Hazardous Waste .

  • Container: High-density polyethylene (HDPE) or glass wide-mouth jar.

  • Labeling: Must explicitly state "Solid Organic Acid."[2][3]

  • Prohibited: Do not dissolve in water or solvent "just to get rid of it."[3] This increases the volume of hazardous waste and introduces hydrolysis risks.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

If the compound is dissolved in organic solvents (e.g., DCM, Ethyl Acetate) or aqueous buffers:

  • Check pH: Before pouring into a carboy, verify the pH of your solution.

    • If pH < 2:[2][3][4] Neutralization is not recommended in the waste container. Segregate into a dedicated "Acidic Organic Waste" stream.[3]

    • If pH > 10:[1][2][3]STOP. Do not mix this ester into a high-pH waste stream.[1][2][3] The hydrolysis will generate heat and benzenesulfonic acid. Neutralize the solution to pH 6–8 using dilute HCl or NaHSO₄ before adding to the waste carboy.

  • Solvent Compatibility: Ensure the solvent matrix is compatible with the carboy material (LDPE carboys are incompatible with halogenated solvents like DCM; use HDPE or Glass/Coated Glass).

The "Hydrolysis Trap" Logic (Expert Insight)

The diagram below illustrates the decision logic. The critical failure point in most labs is the "Unintentional Hydrolysis" node, where mixing this ester with base triggers an exotherm.[3]

DisposalWorkflow Start Waste Generation: 4-(Benzenesulfonyloxy)benzoic acid StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystals LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved SolidBin Segregate: Solid Organic Waste (Do not solubilize) SolidPath->SolidBin pHCheck Check pH LiquidPath->pHCheck FinalCarboy Final Disposal: Organic Solvent/Acid Stream (RCRA Incineration) SolidBin->FinalCarboy Acidic Acidic (pH < 4) pHCheck->Acidic Low pH Neutral Neutral (pH 4-9) pHCheck->Neutral Safe Range Basic Basic (pH > 9) pHCheck->Basic High pH Acidic->FinalCarboy Neutral->FinalCarboy Risk RISK: Exothermic Hydrolysis Generates Benzenesulfonic Acid Basic->Risk PreTreat Pre-treatment: Neutralize carefully to pH 7 Risk->PreTreat Must Stabilize PreTreat->pHCheck

Figure 1: Disposal decision tree highlighting the risk of basic hydrolysis.[1][2][3]

Regulatory Framework (RCRA)[1][2][3]

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) .[2][3] While 4-(Benzenesulfonyloxy)benzoic acid is not explicitly "Listed" (F, K, P, or U list), it is regulated based on Characteristics :

  • Characteristic of Corrosivity (D002):

    • If your waste stream is aqueous and has a pH

      
       2, it carries the D002  waste code.[4][5]
      
    • Action: Label the tag with "D002 - Corrosive."[2][3]

  • Generator Knowledge:

    • Even if the pH is neutral, you must declare the chemical components.[3]

    • Proper Chemical Name for Label: "4-(Benzenesulfonyloxy)benzoic acid" or "Benzoic acid, 4-(benzenesulfonyloxy)-".[1][2][3]

    • Hazard Checkbox: Mark "Toxic" and "Irritant" on your institution's waste tag.[3]

Emergency Spill Procedures

If a solid spill occurs outside the hood:

  • Isolate: Mark the area.

  • PPE: Wear N95 dust mask (to prevent inhalation of acidic dust), nitrile gloves, and goggles.[2]

  • Neutralizing Absorbent: Do not use water initially.[2]

    • Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit.[2][3]

    • Mix gently with a scoop.

  • Cleanup: Once coated, dampen slightly with water to allow neutralization (look for bubbling).[2][3] Scoop the resulting paste into a hazardous waste bag.

  • Verification: Check the surface pH with litmus paper; it should be neutral before final soap/water wash.

References

  • United States Environmental Protection Agency (EPA). (2023).[2][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[2][5] [Link]

  • National Center for Biotechnology Information (NCBI). (2023).[2][3] PubChem Compound Summary for CID 24873624, 4-(Benzenesulfonyloxy)benzoic acid.[1][2][3] PubChem.[2][6] [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (2012).[2][3] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[3] [Link][1][2][3]

Sources

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